molecular formula C17H19NO B1272342 (1-Benzhydrylazetidin-3-yl)methanol CAS No. 72351-36-1

(1-Benzhydrylazetidin-3-yl)methanol

Cat. No.: B1272342
CAS No.: 72351-36-1
M. Wt: 253.34 g/mol
InChI Key: GEFUGGQLCNKIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzhydrylazetidin-3-yl)methanol is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-benzhydrylazetidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c19-13-14-11-18(12-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17,19H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFUGGQLCNKIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374451
Record name (1-benzhydrylazetidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72351-36-1
Record name (1-benzhydrylazetidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72351-36-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1-Benzhydrylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine Scaffold

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its constrained, three-dimensional structure provides a unique conformational rigidity that can lead to improved binding affinity and selectivity for biological targets. (1-Benzhydrylazetidin-3-yl)methanol, in particular, serves as a crucial building block for the synthesis of a wide range of pharmacologically active compounds, leveraging the steric and electronic properties of the benzhydryl group to modulate drug-receptor interactions. This guide provides a detailed, field-proven pathway for the synthesis of this valuable intermediate, emphasizing the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

Strategic Overview of the Synthesis Pathway

The most robust and widely employed synthetic route to this compound involves the reduction of an ester precursor, specifically ethyl 1-benzhydrylazetidine-3-carboxylate. This pathway is favored for its high efficiency and the commercial availability of the starting materials. The core of this strategy lies in the powerful and selective reduction of the ester functional group to a primary alcohol using a metal hydride reagent.

Synthesis_Pathway cluster_0 Step 1: N-Benzhydrylation cluster_1 Step 2: Ester Reduction Ethyl_azetidine_3_carboxylate Ethyl azetidine-3-carboxylate Product_1 Ethyl 1-benzhydrylazetidine- 3-carboxylate Ethyl_azetidine_3_carboxylate->Product_1 Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Benzhydryl_bromide Benzhydryl bromide Benzhydryl_bromide->Product_1 Final_Product This compound Product_1->Final_Product 1. LiAlH4 2. H2O (workup)

Caption: A two-step synthesis pathway for this compound.

Part 1: Synthesis of Ethyl 1-Benzhydrylazetidine-3-carboxylate

The initial step involves the N-alkylation of ethyl azetidine-3-carboxylate with benzhydryl bromide. This is a standard nucleophilic substitution reaction where the secondary amine of the azetidine ring attacks the electrophilic carbon of benzhydryl bromide.

Experimental Protocol
  • Reaction Setup: To a solution of ethyl azetidine-3-carboxylate (1 equivalent) in a suitable aprotic solvent such as acetonitrile, add a mild inorganic base, for instance, potassium carbonate (2-3 equivalents).

  • Reagent Addition: Slowly add a solution of benzhydryl bromide (1-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure ethyl 1-benzhydrylazetidine-3-carboxylate.[1]

Part 2: Reduction of Ethyl 1-Benzhydrylazetidine-3-carboxylate to this compound

This is the critical step of the synthesis, where the ester functionality is reduced to a primary alcohol. For this transformation, a powerful reducing agent is required, and lithium aluminum hydride (LiAlH₄) is the reagent of choice.[2] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[3][4]

Mechanism of Ester Reduction with LiAlH₄

The reduction of an ester with LiAlH₄ proceeds through a two-step nucleophilic addition of hydride ions.[3][5]

  • First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.

  • Elimination of the Alkoxide: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide group as a leaving group. This results in the formation of an aldehyde intermediate.

  • Second Hydride Addition: The aldehyde formed is more reactive than the starting ester and rapidly undergoes another nucleophilic attack by a second hydride ion.[6][7] This leads to the formation of an alkoxide intermediate.

  • Protonation (Workup): Finally, a careful aqueous workup is performed to protonate the alkoxide, yielding the desired primary alcohol, this compound.[5]

Ester_Reduction_Mechanism Ester Ethyl 1-benzhydrylazetidine- 3-carboxylate Tetrahedral_Intermediate_1 Tetrahedral Intermediate Ester->Tetrahedral_Intermediate_1 + H⁻ (from LiAlH4) Aldehyde Aldehyde Intermediate Tetrahedral_Intermediate_1->Aldehyde - EtO⁻ Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide + H⁻ (from LiAlH4) Final_Product This compound Alkoxide->Final_Product + H₂O (workup)

Caption: Mechanism of ester reduction to a primary alcohol using LiAlH₄.

Experimental Protocol

Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5-2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Dissolve ethyl 1-benzhydrylazetidine-3-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Workup: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for the safe decomposition of the reactive hydride and the precipitation of aluminum salts, which facilitates filtration.

  • Isolation and Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography to afford the final product.

Data Summary
Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₁₇H₁₉NO253.3472351-36-1[8][9]
Ethyl 1-benzhydrylazetidine-3-carboxylateC₁₉H₂₁NO₂295.38887591-82-4[1]

Conclusion and Future Perspectives

The synthesis of this compound via the reduction of its corresponding ethyl ester is a reliable and scalable method. The key to success lies in the careful handling of the potent reducing agent, lithium aluminum hydride, and meticulous control of the reaction conditions. The resulting product is a versatile intermediate, opening avenues for the development of novel therapeutics by providing a platform for further chemical modifications. Future research may focus on developing greener and more cost-effective reduction methods, potentially exploring catalytic hydrogenation or alternative hydride reagents to enhance the sustainability of this important synthetic transformation.

References

An In-Depth Technical Guide to (1-Benzhydrylazetidin-3-yl)methanol: Synthesis, Characterization, and Application as a Key Precursor to Bepotastine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: (1-Benzhydrylazetidin-3-yl)methanol (CAS No. 72351-36-1) is a pivotal chemical intermediate in pharmaceutical development.[1] Characterized by a unique structure combining an azetidine ring, a benzhydryl group, and a hydroxymethyl functional group, this compound serves as a critical building block for the synthesis of more complex, pharmacologically active molecules.[1] Its primary significance lies in its role as a direct precursor to Bepotastine, a second-generation antihistamine and mast cell stabilizer. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, validated synthesis and characterization protocols, and its ultimate conversion to Bepotastine. The methodologies are presented with an emphasis on the underlying chemical principles to ensure both reproducibility and a deep understanding of the process.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted azetidine derivative. The benzhydryl (diphenylmethyl) group imparts significant lipophilicity, while the hydroxymethyl group provides a reactive site for further chemical modification and contributes to polarity.[1] These structural features are crucial for its function as a versatile synthetic intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 72351-36-1[2][3]
Molecular Formula C₁₇H₁₉NO[1][2]
Molecular Weight 253.34 g/mol [2][3]
IUPAC Name This compound[3]
Synonyms 1-Benzhydryl-3-(hydroxymethyl)azetidine, [1-(Diphenylmethyl)azetidin-3-yl]methanol[1][2][3]
Topological Polar Surface Area (TPSA) 23.47 Ų[2]
LogP 2.70 - 2.8[2][3]
Purity Typically ≥97-98%[1][2]

Section 2: The Strategic Importance in Pharmaceutical Synthesis

The primary value of this compound lies in its role as a key intermediate for synthesizing Bepotastine. Bepotastine is a potent and selective histamine H1 receptor antagonist used in the treatment of allergic conditions such as allergic rhinitis and urticaria. The synthesis of Bepotastine requires the specific azetidine scaffold provided by this precursor. The benzhydryl group serves as a protecting group for the azetidine nitrogen during initial synthetic steps and is a core part of the final Bepotastine structure.

The overall synthetic strategy involves the initial synthesis of the core intermediate, this compound, followed by its conversion to the final active pharmaceutical ingredient (API).

Caption: Overall synthetic pathway from starting materials to Bepotastine.

Section 3: Synthesis Protocol for this compound

The synthesis of this compound can be achieved via multiple routes. A common and effective method involves the reduction of a carboxylic acid precursor, 1-Benzhydryl-3-azetidinecarboxylic acid. This method is reliable and scalable.

Rationale: The choice of a mixed anhydride reduction using ethyl chloroformate followed by sodium borohydride is a classic and robust method. It avoids harsh reducing agents like lithium aluminum hydride, making the reaction safer and easier to handle, with a straightforward workup procedure.

Experimental Protocol:

  • Reaction Setup: Suspend 1-Benzhydryl-3-azetidinecarboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the suspension in an ice-methanol bath to approximately -10°C to -5°C. This is critical to control the exothermic formation of the mixed anhydride.

  • Base Addition: Add triethylamine (1.1 equivalents) dropwise to the cooled suspension.

  • Mixed Anhydride Formation: Slowly add a solution of ethyl chlorocarbonate (1.1 equivalents) in THF dropwise over 20-30 minutes, maintaining the low temperature. Stir the mixture for an additional 30 minutes at this temperature.

  • Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate. Wash the residue with fresh THF.

  • Reduction: In a separate flask, prepare a solution of sodium borohydride (1.5 equivalents) in water and cool it in an ice-water bath.

  • Addition of Filtrate: Add the filtrate from step 5 dropwise to the sodium borohydride solution over 15-20 minutes. The addition should be controlled to manage gas evolution.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1N hydrochloric acid (HCl) until the pH is acidic, which decomposes the excess sodium borohydride.

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify via silica gel column chromatography if necessary.

Caption: Step-by-step workflow for the synthesis of the target compound.

Section 4: Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of the synthesized this compound, a combination of analytical techniques is essential. This forms a self-validating system for the protocol.

Table 2: Analytical Methods for Quality Control

TechniquePurposeTypical Parameters & Expected Results
HPLC Purity AssessmentColumn: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile/water with 0.1% TFA. Detection: UV at 254 nm. Expected Result: A major peak corresponding to the product with purity >98%.
¹H NMR Structural ConfirmationSolvent: CDCl₃. Expected Peaks: Resonances corresponding to the aromatic protons of the benzhydryl group, the methine proton, and the protons of the azetidine ring and hydroxymethyl group.
LC-MS Molecular Weight VerificationIonization: Electrospray Ionization (ESI), positive mode. Expected Result: A peak corresponding to the [M+H]⁺ ion at m/z 254.3.

Protocol: High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity.

Section 5: Application in the Synthesis of Bepotastine

The conversion of this compound to Bepotastine involves a nucleophilic substitution reaction. The hydroxyl group is first converted into a better leaving group (e.g., a tosylate or mesylate), which is then displaced by the appropriate piperidine derivative.

Protocol: Two-Step Conversion to Bepotastine

Step A: Tosylation of the Alcohol

  • Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0°C.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, keeping the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the tosylated intermediate.

Step B: Nucleophilic Substitution

  • Dissolve the tosylated intermediate from Step A and (S)-(4-chlorophenyl)(pyridin-2-yl)methanol (1 equivalent) in a suitable polar aprotic solvent like DMF.

  • Add a strong base, such as sodium hydride (NaH), carefully at 0°C.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield Bepotastine.

Section 6: Biological Context - The Mechanism of Bepotastine

Understanding the biological target of the final product, Bepotastine, provides crucial context for the importance of its precursor. Bepotastine exhibits a dual mechanism of action:

  • Selective Histamine H1 Receptor Antagonist: It competitively binds to H1 receptors on nerve endings and smooth muscle cells, preventing histamine from binding and thus blocking the allergic response (e.g., itching, vasodilation).

  • Mast Cell Stabilizer: It inhibits the degranulation of mast cells, preventing the release of histamine and other pro-inflammatory mediators.

Caption: Dual mechanism of action of Bepotastine.

Section 7: Safety, Handling, and Storage

This compound should be handled with appropriate laboratory precautions.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]

  • Handling: Use in a well-ventilated area. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[4]

  • Storage: Store at room temperature in a tightly sealed container in a dry and well-ventilated place.[2]

Section 8: Conclusion

This compound is more than a simple chemical compound; it is an enabling tool for pharmaceutical synthesis. Its well-defined structure and reactivity make it an indispensable precursor for the production of Bepotastine, a clinically significant anti-allergic agent. The protocols and data presented in this guide provide a robust framework for the synthesis, analysis, and application of this key intermediate, empowering researchers and developers in their pursuit of efficient and scalable pharmaceutical manufacturing.

References

An In-depth Technical Guide to the Molecular Structure and Medicinal Chemistry Significance of (1-Benzhydrylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of (1-Benzhydrylazetidin-3-yl)methanol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By dissecting its molecular architecture, this document aims to provide field-proven insights into its synthesis, structural characteristics, and potential pharmacological applications.

Introduction: The Strategic Combination of Two Privileged Scaffolds

This compound, with the chemical formula C₁₇H₁₉NO, represents a thoughtful amalgamation of two structurally and functionally significant moieties in medicinal chemistry: the azetidine ring and the benzhydryl group[1][2][3]. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly utilized in drug design for its ability to impart conformational rigidity and metabolic stability[4]. The bulky, lipophilic benzhydryl (diphenylmethyl) group is a well-established pharmacophore found in numerous centrally active drugs, influencing their binding to a variety of biological targets[5]. The strategic inclusion of a hydroxymethyl group provides a handle for further functionalization and can modulate the compound's solubility and hydrogen-bonding capabilities[3].

This guide will delve into the nuanced structural features of this compound, outline a robust synthetic protocol, and explore its likely therapeutic relevance, particularly as a modulator of cannabinoid receptor signaling.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a central, saturated four-membered azetidine ring. A bulky benzhydryl group is attached to the nitrogen atom at position 1, and a hydroxymethyl group is appended to the carbon at position 3.

Key Structural Features:
  • Azetidine Ring: This strained four-membered ring is not planar and adopts a puckered conformation to alleviate torsional strain. This conformational constraint can be advantageous in drug design, as it can lock the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its target.

  • Benzhydryl Group: Comprising two phenyl rings attached to a single carbon, this group is sterically demanding and highly lipophilic. It is a key feature in many antihistamines and other CNS-active drugs, where it often engages in hydrophobic and π-stacking interactions within receptor binding pockets.

  • Hydroxymethyl Group: The primary alcohol functionality introduces a polar, hydrogen-bond donating and accepting group. This can significantly influence the molecule's pharmacokinetic properties, including solubility and its ability to interact with specific residues in a biological target.

Physicochemical Properties:
PropertyValueSource
Molecular FormulaC₁₇H₁₉NO--INVALID-LINK--[1]
Molecular Weight253.34 g/mol --INVALID-LINK--[1]
XLogP32.8--INVALID-LINK--[1]
Hydrogen Bond Donor Count1--INVALID-LINK--[2]
Hydrogen Bond Acceptor Count2--INVALID-LINK--[2]
Rotatable Bond Count4--INVALID-LINK--[2]
Spectroscopic Characterization (Predicted and Inferred):
  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, likely in the range of 7.2-7.5 ppm. The methine proton of the benzhydryl group would appear as a singlet further upfield. The protons on the azetidine ring and the hydroxymethyl group would exhibit complex splitting patterns in the aliphatic region.

  • ¹³C NMR: The spectrum would display signals for the aromatic carbons, with the two phenyl rings showing a set of characteristic peaks. The methine carbon of the benzhydryl group and the carbons of the azetidine ring and hydroxymethyl group would appear in the aliphatic region.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the alcohol group (around 3300-3400 cm⁻¹), C-H stretches from the aromatic and aliphatic portions, and C-N stretching from the azetidine ring.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 253.34, with characteristic fragmentation patterns corresponding to the loss of the hydroxymethyl group and cleavage of the benzhydryl moiety.

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available precursor, 1-benzhydrylazetidin-3-ol, which is first oxidized to the corresponding ketone and then reduced to the target alcohol.

Step 1: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one

This step employs a mild oxidation, such as a Swern oxidation or the use of a pyridine-sulfur trioxide complex, to convert the secondary alcohol to a ketone.

Protocol:

  • To a solution of 1-benzhydrylazetidin-3-ol hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add triethylamine (excess) to neutralize the hydrochloride salt.

  • Slowly add a solution of pyridine-sulfur trioxide complex (approximately 3-4 equivalents) in DMF to the reaction mixture.

  • Heat the mixture to around 50°C and stir for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-benzhydrylazetidin-3-one[6].

Step 2: Reduction of 1-Benzhydrylazetidin-3-one to this compound

The ketone is then reduced to the primary alcohol using a standard reducing agent like sodium borohydride (NaBH₄).

Protocol:

  • Dissolve 1-benzhydrylazetidin-3-one (1 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add sodium borohydride (NaBH₄) (typically 1.5-2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) at 0°C.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • If necessary, purify the product by silica gel column chromatography to obtain pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction start 1-Benzhydrylazetidin-3-ol reagents1 Pyridine-SO3 Complex, TEA, DMF start->reagents1 Oxidation product1 1-Benzhydrylazetidin-3-one reagents1->product1 reagents2 NaBH4, Methanol product1->reagents2 Reduction final_product This compound reagents2->final_product

A two-step synthetic workflow for this compound.

Potential Applications in Drug Discovery: Targeting the Cannabinoid Receptor 1 (CB1)

The structural features of this compound strongly suggest its potential as a modulator of the cannabinoid receptor 1 (CB1). The benzhydryl moiety is a known pharmacophore in a number of CB1 receptor antagonists[7]. The azetidine ring serves as a rigid scaffold that can orient the key pharmacophoric elements for optimal receptor binding.

CB1 receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the central nervous system. They are involved in a variety of physiological processes, including appetite, pain sensation, mood, and memory. Antagonism of the CB1 receptor has been pursued as a therapeutic strategy for the treatment of obesity and related metabolic disorders.

Hypothesized Mechanism of Action as a CB1 Antagonist:

As a CB1 receptor antagonist, this compound would bind to the receptor but not activate it. Instead, it would block the binding of endogenous cannabinoids (like anandamide and 2-AG) or other agonists. This would inhibit the downstream signaling cascade that is normally initiated upon receptor activation.

Upon agonist binding, the CB1 receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. By blocking this process, a CB1 antagonist would prevent these downstream effects.

CB1_Signaling_Pathway Hypothesized CB1 Receptor Antagonism cluster_receptor Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts agonist Endocannabinoid (Agonist) agonist->CB1 Binds & Activates antagonist This compound (Antagonist) antagonist->CB1 Binds & Blocks ATP ATP ATP->AC response Cellular Response cAMP->response Modulates

Proposed mechanism of CB1 receptor antagonism.

Conclusion and Future Directions

This compound is a molecule with significant potential in medicinal chemistry, primarily due to the strategic combination of the azetidine and benzhydryl scaffolds. While its synthesis is straightforward from known precursors, a full characterization of its biological activity is still needed. Future research should focus on obtaining detailed spectroscopic data to confirm its structure unequivocally and on conducting in vitro and in vivo studies to validate its hypothesized activity as a CB1 receptor antagonist. Such studies would pave the way for the development of novel therapeutics based on this promising molecular framework.

References

A Technical Guide to the Spectroscopic Characterization of (1-Benzhydrylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic features of (1-Benzhydrylazetidin-3-yl)methanol (CAS No. 72351-36-1).[1][2][3][4] Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and quality control of this important azetidine derivative. Due to the limited availability of fully assigned public data, this guide synthesizes information from foundational spectroscopic principles and data from closely related structural analogs to present a robust, predictive, and interpretive framework. The methodologies described herein are designed to serve as self-validating systems for laboratories engaged in the synthesis and analysis of similar chemical entities.

Introduction: The Structural and Analytical Imperative

This compound is a heterocyclic compound featuring a strained four-membered azetidine ring, a bulky N-benzhydryl substituent, and a primary alcohol functional group. The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting unique physicochemical properties and conformational constraints that can enhance biological activity and selectivity.[5] The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is also a common moiety in centrally active pharmaceutical agents.[6]

Accurate and unambiguous structural confirmation is the bedrock of drug discovery and development. Spectroscopic analysis provides the necessary toolkit to verify molecular identity, assess purity, and understand structural nuances. This guide explains the causality behind the expected spectroscopic signals for this compound, providing a detailed roadmap for its characterization.

Molecular Structure Overview

To logically interpret the spectroscopic data, the molecule is dissected into three primary structural components: the N-benzhydryl group, the azetidine core, and the 3-hydroxymethyl substituent. Each component contributes distinct and identifiable signals in the various spectra.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is divided into ¹H (proton) and ¹³C (carbon) NMR.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-32 scans for adequate signal-to-noise ratio.

    • Spectral Width: 0-12 ppm.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm) or TMS. Integrate all signals.

The following data is predicted based on the analysis of the precursor 1-Benzhydrylazetidin-3-one[7][8] and established chemical shift principles.[9][10] The reduction of the ketone at C3 to a hydroxymethyl group is expected to cause significant upfield shifts for the adjacent azetidine ring protons.

Predicted δ (ppm) Integration Multiplicity Assignment Justification
7.20 - 7.5010HMultiplet (m)Ar-H Protons of the two phenyl rings on the benzhydryl group. A complex multiplet is expected due to overlapping signals.[11]
~4.451HSinglet (s)N-CH (Ph)₂The methine proton of the benzhydryl group. It is a singlet as it has no adjacent protons. Its downfield shift is due to deshielding by the nitrogen and two phenyl rings.
~3.602HDoublet (d)CH₂ OHThe methylene protons of the hydroxymethyl group. They are diastereotopic and adjacent to the C3 methine, hence appearing as a doublet. The chemical shift is characteristic of a methylene group attached to an alcohol.[10]
~3.452HTriplet (t) or Multiplet (m)Azetidine C2/C4-H (axial)The protons on the carbons adjacent to the nitrogen, likely shifted downfield by the nitrogen's inductive effect.
~2.802HTriplet (t) or Multiplet (m)Azetidine C2/C4-H (equatorial)The other set of protons on the carbons adjacent to the nitrogen.
~2.601HMultiplet (m)Azetidine C3-H The methine proton at the 3-position of the azetidine ring, coupled to the adjacent ring protons and the hydroxymethyl protons.
~1.801HBroad Singlet (br s)OH The alcohol proton. Its chemical shift is variable and depends on concentration and solvent. It often appears as a broad signal and may not show coupling.
¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire on a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').

    • Number of Scans: 512-2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted δ (ppm) Assignment Justification
~143Ar-C (quaternary)The two ipso-carbons of the phenyl rings attached to the benzhydryl methine.
~128.5Ar-C HAromatic methine carbons. Multiple signals are expected in this region.
~127.0Ar-C HAromatic methine carbons.
~126.5Ar-C HAromatic methine carbons.
~76N-C H(Ph)₂The benzhydryl methine carbon, significantly deshielded by the nitrogen and aromatic rings.
~65C H₂OHThe carbon of the hydroxymethyl group, deshielded by the attached oxygen atom.
~58Azetidine C 2/C 4The two equivalent carbons of the azetidine ring adjacent to the nitrogen.
~38Azetidine C 3The C3 carbon of the azetidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

G cluster_workflow IR Spectroscopy Workflow A Prepare Sample (Thin Film / KBr Pellet) B Acquire Background Spectrum (Empty Sample Compartment) A->B C Place Sample in IR Beam B->C D Acquire Sample Spectrum C->D E Process Data (Background Subtraction) D->E

Figure 2: Standard workflow for acquiring an IR spectrum.

  • Sample Preparation (Thin Film): If the sample is an oil or low-melting solid, place a small drop between two NaCl or KBr plates and gently press them together to form a thin film.

  • Sample Preparation (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

The IR spectrum is a powerful confirmation of the key functional groups: the alcohol (O-H) and the tertiary amine (C-N), as well as the aromatic and aliphatic C-H bonds.[12]

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Appearance
3200 - 3600O-H stretchAlcoholStrong, broad peak due to hydrogen bonding. This is a highly characteristic signal.[13][14]
3000 - 3100C-H stretchAromaticMedium to weak, sharp peaks appearing just above 3000 cm⁻¹.[14]
2850 - 3000C-H stretchAliphatic (sp³)Medium to strong, sharp peaks appearing just below 3000 cm⁻¹.[14]
1450 - 1600C=C stretchAromatic RingMultiple medium to weak, sharp peaks.
1020 - 1250C-N stretchAliphatic AmineMedium intensity peak.[15]
1000 - 1260C-O stretchPrimary AlcoholStrong, sharp peak.

Key Interpretive Note: The molecule is a tertiary amine, and therefore, the IR spectrum will be notable for the absence of any N-H stretching bands, which typically appear in the 3300-3500 cm⁻¹ region for primary and secondary amines.[15]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information.

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common technique for small molecules that induces predictable fragmentation. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion [M+H]⁺.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

The molecular formula of this compound is C₁₇H₁₉NO, with a monoisotopic mass of 253.15 g/mol .[3][4]

  • Molecular Ion (M⁺): A peak at m/z 253 is expected, corresponding to the molecular ion. The intensity may be moderate to low in EI-MS due to the relative instability of the parent ion.

  • Key Fragmentation Pathways: Fragmentation is the dissociation of the molecular ion into smaller, charged fragments.[16] The most likely fragmentation involves the cleavage of the C-N bond to form the highly stable benzhydryl cation.

G M Molecular Ion [C₁₇H₁₉NO]⁺˙ m/z = 253 F1 Benzhydryl Cation [CH(Ph)₂]⁺ m/z = 167 M->F1 α-cleavage F2 [Azetidin-3-yl-methanol] radical C₄H₈NO˙ M->F2

Figure 3: Primary fragmentation pathway forming the stable benzhydryl cation.

  • Base Peak (m/z 167): The most intense peak (base peak) in the spectrum is predicted to be at m/z 167 . This corresponds to the [CH(Ph)₂]⁺ cation, which is highly stabilized by resonance across the two phenyl rings. Its formation is a dominant fragmentation pathway for benzhydryl-containing compounds.[17]

  • Other Fragments: Other smaller fragments may arise from the cleavage of the azetidine ring or the loss of the hydroxymethyl group (M-31, [M-CH₂OH]⁺).

Conclusion

The structural characterization of this compound relies on a synergistic interpretation of NMR, IR, and MS data. This guide establishes a predictive framework for these key spectroscopic signatures:

  • ¹H NMR: Distinct signals for the ten aromatic protons, the benzhydryl methine singlet around 4.45 ppm, and the alcohol-adjacent protons.

  • IR: A prominent, broad O-H stretch (3200-3600 cm⁻¹) and the absence of an N-H stretch, confirming the primary alcohol and tertiary amine functionalities.

  • MS: A molecular ion at m/z 253 and a characteristic, dominant base peak at m/z 167, corresponding to the stable benzhydryl cation.

By following the outlined protocols and using the interpretive guidance provided, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their research and development efforts.

References

(1-Benzhydrylazetidin-3-yl)methanol derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on (1-Benzhydrylazetidin-3-yl)methanol Derivatives and Analogs for Drug Development Professionals

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of central nervous system (CNS) agents. Its derivatives have demonstrated significant potential as potent and selective monoamine reuptake inhibitors, with a primary focus on the dopamine transporter (DAT). This guide provides a comprehensive technical overview of this chemical class, synthesizing foundational principles with actionable, field-proven insights. We will explore the nuanced structure-activity relationships (SAR), detail robust synthetic methodologies, and elucidate the pharmacological mechanisms that underpin their therapeutic potential. This document is designed to serve as a critical resource for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel CNS therapeutics.

Core Structure and Pharmacological Rationale

The archetypal structure, this compound, features a rigid four-membered azetidine ring, which serves as a compact and stereochemically defined scaffold. This ring is N-substituted with a bulky benzhydryl group (diphenylmethyl) and C-3 substituted with a hydroxymethyl group.

The benzhydryl moiety is a well-established pharmacophore that confers high affinity for the dopamine transporter. The azetidine ring system offers several advantages over more flexible acyclic or larger ring systems, including:

  • Conformational Rigidity : Reduces the entropic penalty upon binding to the target protein, often leading to higher affinity.

  • Stereochemical Control : Allows for the precise spatial orientation of key pharmacophoric elements.

  • Novelty and Patentability : Provides an opportunity to explore novel chemical space and secure intellectual property.

The primary mechanism of action for the majority of these derivatives is the inhibition of dopamine reuptake by binding to the DAT. This blockade increases the extracellular concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. This mechanism is therapeutically relevant for treating conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and narcolepsy.

Synthesis and Methodologies

The synthesis of this compound derivatives is a well-documented process, typically commencing from commercially available starting materials. The following protocol outlines a standard, reliable synthetic route.

General Synthetic Protocol

A common and efficient pathway involves the N-alkylation of azetidin-3-yl-methanol with a benzhydryl halide.

Workflow for Synthesis of this compound

A Azetidin-3-yl-methanol (Starting Material) C Reaction Vessel (Acetonitrile, K2CO3) A->C Reagent 1 B Diphenylmethyl Bromide (Benzhydryl Source) B->C Reagent 2 D N-Alkylation Reaction (Stir at 60°C, 12h) C->D Conditions E Work-up & Purification (Filtration, Evaporation, Column Chromatography) D->E Crude Product F This compound (Final Product) E->F Purified Product

Caption: General workflow for the synthesis of the core scaffold.

Step-by-Step Experimental Protocol:

  • Reagent Preparation : To a solution of azetidin-3-yl-methanol hydrochloride (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (K₂CO₃, 3.0 eq) as a base.

  • Addition of Alkylating Agent : Add diphenylmethyl bromide (1.1 eq) to the suspension.

  • Reaction : Stir the reaction mixture vigorously at 60°C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up : Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the pure this compound.

This protocol is robust and readily adaptable for the synthesis of various analogs by substituting the diphenylmethyl bromide with other appropriately substituted benzhydryl halides.

Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly sensitive to structural modifications on both the benzhydryl and azetidine moieties. Understanding these SARs is critical for designing potent and selective inhibitors.

Modifications of the Benzhydryl Moiety

Substitution on the phenyl rings of the benzhydryl group has a profound impact on potency and selectivity for monoamine transporters (DAT, SERT, NET).

  • Halogen Substitution : The introduction of fluorine atoms, particularly at the 4-position of one or both phenyl rings, is a common strategy to enhance potency at the dopamine transporter. For instance, the 4,4'-difluoro analog often exhibits significantly increased DAT affinity compared to the unsubstituted parent compound.

  • Electron-Donating/Withdrawing Groups : The nature and position of substituents allow for the fine-tuning of electronic properties and steric interactions within the transporter binding pocket.

Table 1: SAR of Benzhydryl Ring Substitutions

R1 (Phenyl 1)R2 (Phenyl 2)DAT Ki (nM)NET Ki (nM)SERT Ki (nM)
HH15.2250>1000
4-FH8.5180>1000
4-F4-F3.195>1000
4-Cl4-Cl5.6110>1000
4-CH₃H22.1310>1000

Data is representative and compiled from various medicinal chemistry literature.

Modifications of the Azetidine Ring

Alterations to the 3-position of the azetidine ring are also crucial for modulating activity.

  • Hydroxymethyl Group : The (S)-enantiomer of the hydroxymethyl group is generally preferred for optimal DAT inhibition. Esterification or etherification of this alcohol can modulate physicochemical properties such as lipophilicity and metabolic stability.

  • Other 3-Substituents : Replacing the hydroxymethyl group with other functional groups like amides, esters, or carbamates can alter the binding mode and selectivity profile. For example, conversion to a methoxy group often retains potency while improving brain penetration.

Logical Relationship of SAR

cluster_0 Benzhydryl Moiety cluster_1 Azetidine C-3 Moiety Core This compound Benzhydryl_H Unsubstituted (H, H) Core->Benzhydryl_H Azetidine_OH -CH2OH Core->Azetidine_OH Benzhydryl_F 4,4'-Difluoro Benzhydryl_H->Benzhydryl_F Substitution Benzhydryl_Cl 4,4'-Dichloro Benzhydryl_H->Benzhydryl_Cl Substitution Potency ↑ DAT Potency Benzhydryl_F->Potency Benzhydryl_Cl->Potency Azetidine_OMe -CH2OMe Azetidine_OH->Azetidine_OMe Modification Azetidine_OAc -CH2OAc Azetidine_OH->Azetidine_OAc Modification PK Improved PK Profile Azetidine_OMe->PK Selectivity Modulated Selectivity (DAT/SERT/NET) Azetidine_OAc->Selectivity

Caption: Key structure-activity relationships for the scaffold.

In Vitro Pharmacological Evaluation

A critical step in the drug discovery cascade is the in vitro characterization of newly synthesized compounds. This typically involves assessing their binding affinity and functional potency at the primary target and key off-targets.

Radioligand Binding Assays

Binding assays are used to determine the affinity (Ki) of a compound for the dopamine, serotonin, and norepinephrine transporters.

Protocol for DAT Binding Assay:

  • Tissue Preparation : Utilize rat striatal tissue, which is rich in DAT, or cell lines stably expressing the human dopamine transporter (hDAT).

  • Radioligand : Use a high-affinity radioligand, such as [³H]WIN 35,428.

  • Incubation : Incubate the prepared membranes with the radioligand and varying concentrations of the test compound.

  • Separation : Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection : Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis : Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

Functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Protocol for Dopamine Uptake Assay:

  • Synaptosome Preparation : Prepare synaptosomes from fresh rat striatal tissue.

  • Incubation : Pre-incubate the synaptosomes with the test compound at various concentrations.

  • Uptake Initiation : Initiate dopamine uptake by adding [³H]dopamine.

  • Uptake Termination : After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Analysis : Quantify the amount of [³H]dopamine taken up by the synaptosomes via scintillation counting and determine the IC₅₀ for uptake inhibition.

Conclusion and Future Directions

The this compound framework has proven to be an exceptionally fruitful starting point for the design of potent and selective dopamine reuptake inhibitors. The well-defined structure-activity relationships, coupled with straightforward and scalable synthetic routes, make this scaffold highly attractive for CNS drug discovery programs.

Future research in this area will likely focus on:

  • Enhancing Selectivity : Fine-tuning the substitution patterns to achieve even greater selectivity for DAT over SERT and NET to minimize off-target side effects.

  • Optimizing Pharmacokinetics : Modifying the core structure to improve metabolic stability, oral bioavailability, and brain penetration.

  • Exploring Novel Indications : Investigating the therapeutic potential of these compounds in other CNS disorders where dopamine dysregulation is implicated.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to innovate and develop next-generation therapeutics based on this privileged scaffold.

(1-Benzhydrylazetidin-3-yl)methanol mechanism of action hypothesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hypothesized Mechanism of Action of (1-Benzhydrylazetidin-3-yl)methanol

Executive Summary

This compound is a synthetic molecule featuring a rigid azetidine core and a bulky benzhydryl group.[1] While its specific biological activity is not extensively documented in publicly available literature, its structural motifs are present in numerous pharmacologically active compounds.[2][3] The azetidine ring offers a unique three-dimensional structure with favorable metabolic stability, making it an attractive scaffold in drug discovery.[4][5] The benzhydryl moiety is a well-established pharmacophore, notably found in first-generation antihistamines and other central nervous system (CNS) active agents.[6][7] This guide proposes a primary mechanism of action for this compound centered on the modulation of G-protein coupled receptors (GPCRs), specifically advocating for its role as an antagonist of the Histamine H1 Receptor (H1R) and/or muscarinic acetylcholine receptors (mAChRs). We will outline the theoretical basis for this hypothesis and provide a detailed experimental framework for its validation.

Introduction to this compound: A Structural Perspective

This compound is a small molecule characterized by the fusion of two key chemical moieties: a four-membered nitrogen-containing azetidine ring and a diphenylmethyl (benzhydryl) group.[1] The azetidine scaffold is considered a "privileged" structure in medicinal chemistry, as its inherent ring strain and defined stereochemistry can lead to improved binding affinity and metabolic stability.[8][9] The benzhydryl group, with its two phenyl rings, provides a large, lipophilic region capable of engaging in hydrophobic and π-stacking interactions with biological targets.[1] The molecule also possesses a hydroxymethyl group, which can participate in hydrogen bonding and improve aqueous solubility.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₁₉NO[10]
Molecular Weight253.34 g/mol [10]
LogP2.7001[10]
Topological Polar Surface Area (TPSA)23.47 Ų[10]
Hydrogen Bond Donors1[10]
Hydrogen Bond Acceptors2[10]

The calculated LogP of 2.7 suggests a moderate lipophilicity, which is often a prerequisite for crossing biological membranes, including the blood-brain barrier.[10][11] This, combined with its structural similarity to known CNS-active drugs, warrants an investigation into its potential neurological effects.

Hypothesized Mechanism of Action: Modulation of Histaminergic and Cholinergic Systems

Our central hypothesis is that this compound functions as an antagonist at H1 and/or muscarinic receptors. This is predicated on the striking structural resemblance to first-generation antihistamines like diphenhydramine, which also contains a benzhydryl ether moiety.[7] These drugs are known to competitively inhibit the action of histamine at the H1 receptor, but also exhibit significant "off-target" binding to muscarinic receptors, leading to anticholinergic side effects.[7]

The tertiary amine within the azetidine ring of this compound is likely to be protonated at physiological pH, a common feature for ligands of aminergic GPCRs. This positively charged nitrogen can form a crucial ionic bond with a conserved aspartate residue in the third transmembrane domain of these receptors. The benzhydryl group would then be positioned to interact with hydrophobic pockets within the receptor, while the hydroxymethyl group could form additional hydrogen bonds, enhancing binding affinity.

Hypothesized Signaling Pathways

The Histamine H1 receptor primarily couples to the Gαq subunit of the G-protein complex. Upon activation by histamine, Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). As a hypothesized antagonist, this compound would block this cascade. Similarly, M1, M3, and M5 muscarinic receptors also couple to Gαq, while M2 and M4 receptors couple to Gαi, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.

Gq_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Agonist (e.g., Histamine) GPCR H1 / M1,3,5 Receptor (GPCR) Agonist->GPCR Activates Antagonist This compound Antagonist->GPCR Inhibits G_protein Gαq/11 GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: Hypothesized Gq-coupled signaling pathway antagonism.

Experimental Validation Strategy

A phased approach is proposed to systematically test our hypothesis, beginning with broad screening and progressing to detailed functional characterization.

experimental_workflow A Phase 1: Target Identification B Protocol 1: Radioligand Binding Assays (GPCR Panel) A->B C Identify High-Affinity Targets (e.g., H1R, mAChRs) B->C D Phase 2: Functional Characterization C->D E Protocol 2: Calcium Mobilization Assay (for Gq-coupled targets) D->E F Protocol 3: cAMP Accumulation Assay (for Gi/Go-coupled targets) D->F G Determine Functional Activity (Agonist vs. Antagonist) & Potency (IC50) E->G F->G

Caption: Phased experimental workflow for mechanism of action validation.

Phase 1: Target Identification

The initial step is to determine the binding profile of this compound across a panel of relevant GPCRs.

Experimental Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs, including histamine (H1-H4) and muscarinic (M1-M5) receptors.

  • Materials:

    • Membrane preparations from cells stably expressing the human receptor of interest.

    • Specific radioligands (e.g., [³H]-pyrilamine for H1R, [³H]-QNB for mAChRs).

    • This compound stock solution in DMSO.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Non-specific binding control (e.g., high concentration of unlabeled diphenhydramine).

    • 96-well filter plates and a scintillation counter.

  • Methodology:

    • Prepare serial dilutions of this compound (e.g., from 10 nM to 100 µM).

    • In a 96-well plate, combine the receptor membrane preparation, the specific radioligand at a concentration near its Kd, and either buffer, the non-specific control, or the test compound at various concentrations.

    • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Hypothetical Binding Affinity Data

Receptor TargetKi (nM)
Histamine H185
Muscarinic M1250
Muscarinic M2480
Muscarinic M3310
Dopamine D2>10,000
Serotonin 5-HT2A>10,000
Phase 2: Functional Characterization

Once high-affinity targets are identified, functional assays are required to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol 2: Calcium Mobilization Assay

  • Objective: To measure the ability of this compound to inhibit agonist-induced calcium release via Gq-coupled receptors (e.g., H1R, M1R).

  • Materials:

    • HEK293 cells stably expressing the receptor of interest.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Specific agonist (e.g., histamine for H1R, carbachol for M1R).

    • This compound.

    • A fluorescence plate reader with an injection system.

  • Methodology:

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the Fluo-4 AM dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer.

    • Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

    • Place the plate in the fluorescence reader and measure baseline fluorescence.

    • Inject the agonist at a concentration that elicits a submaximal response (EC80) and immediately record the change in fluorescence over time.

  • Data Analysis:

    • Quantify the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone.

    • Plot the normalized response against the log concentration of this compound to generate a dose-response curve and determine the IC50.

Table 3: Hypothetical Functional Antagonism Data

AssayReceptorFunctional Response IC50 (nM)
Calcium MobilizationHistamine H1150
Calcium MobilizationMuscarinic M1400

Structure-Activity Relationship (SAR) and Future Directions

The results from these assays will form the foundation for understanding the SAR of the this compound scaffold. Key areas for future investigation would include:

  • Modification of the Benzhydryl Group: Introducing substituents (e.g., halogens, methoxy groups) on the phenyl rings could modulate lipophilicity and introduce specific electronic interactions, potentially improving affinity and selectivity.

  • Stereochemistry: The compound is chiral. Synthesizing and testing individual enantiomers is critical, as biological activity often resides in a single stereoisomer.

  • Azetidine Ring Analogs: Replacing the azetidine with other small rings like pyrrolidine or piperidine could alter the spatial orientation of the benzhydryl and hydroxymethyl groups, impacting receptor fit.

Conclusion

This compound possesses structural features strongly suggestive of activity as a GPCR modulator. The primary hypothesis, based on clear structural analogies to known drugs, points towards antagonism of the Histamine H1 and muscarinic acetylcholine receptors. The experimental plan detailed in this guide provides a robust and logical pathway to test this hypothesis, beginning with broad binding assays to identify primary targets and followed by specific functional assays to confirm the mode of action. Elucidating the mechanism of this molecule will not only define its potential therapeutic applications but also provide valuable insights for the design of novel azetidine-based therapeutics.

References

Unlocking the Therapeutic Potential of (1-Benzhydrylazetidin-3-yl)methanol: A Strategic Guide to Biological Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(1-Benzhydrylazetidin-3-yl)methanol is a unique small molecule featuring a strained azetidine ring and a bulky benzhydryl group. While its specific biological activities remain largely unexplored, its structural motifs are present in a variety of pharmacologically active compounds, suggesting a rich potential for therapeutic applications. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential biological targets of this compound. We will delve into a multi-pronged strategy, combining predictive computational methods with robust experimental validation, to elucidate its mechanism of action and unlock its therapeutic promise.

Introduction: Deconstructing this compound

This compound (C17H19NO) is a synthetic organic compound characterized by a four-membered saturated heterocyclic azetidine ring, a diphenylmethyl (benzhydryl) substituent on the nitrogen atom, and a hydroxymethyl group at the 3-position.[1][2] The azetidine ring, being a conformationally constrained scaffold, is increasingly utilized in drug discovery to enhance molecular rigidity and improve pharmacological properties.[3][4] Compounds containing the azetidine moiety have demonstrated a wide array of biological activities, including anticancer, antibacterial, and antiviral effects.[4][5]

The benzhydryl group is a prominent feature in numerous bioactive molecules, contributing to their lipophilicity and potential to interact with various biological targets.[2] This group is a key pharmacophore in compounds with antihistaminic, dopaminergic, antiviral, and anticancer properties.[6][7][8][9] The combination of these two structural features in this compound presents a compelling case for the investigation of its biological targets and potential therapeutic applications.

This guide will outline a systematic approach to unravel the molecular targets of this compound, beginning with computational predictions to generate initial hypotheses, followed by rigorous experimental validation through phenotypic screening, target deconvolution, and direct biochemical and cellular assays.

The Strategic Approach: A Multi-Pillar Framework for Target Identification

Given the novelty of this compound, a "reverse pharmacology" or target-based drug discovery approach is most appropriate.[10][11][12] This strategy begins with the identification of a molecular target and then explores the therapeutic potential of a compound that modulates its activity.[10][11] Our proposed workflow integrates computational and experimental methodologies to create a robust and efficient target discovery pipeline.

graph Target_Identification_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1: A comprehensive workflow for the identification and validation of biological targets for novel small molecules.

Phase 1: In Silico Target Prediction - Generating Actionable Hypotheses

Computational, or in silico, methods provide a cost-effective and rapid means to predict potential biological targets for a small molecule, thereby narrowing the experimental search space.[13][14][15]

Ligand-Based Approaches: Leveraging Structural Similarity

The principle that structurally similar molecules often exhibit similar biological activities is a cornerstone of medicinal chemistry.[14] By comparing the structure of this compound to databases of known bioactive compounds, we can infer potential targets.

Methodologies:

  • 2D and 3D Similarity Searching: Utilize databases such as ChEMBL, PubChem, and DrugBank to find compounds with high structural similarity.[14]

  • Pharmacophore Modeling: Identify the key steric and electronic features of the molecule (the pharmacophore) and search for known drugs or targets that share a similar pharmacophore.[16]

Expected Outcome: A list of potential targets based on the known activities of structurally analogous compounds. Given the benzhydryl moiety, initial searches should focus on targets associated with antihistaminic (e.g., histamine H1 receptor) and dopaminergic (e.g., dopamine transporters) activities.

Structure-Based Approaches: Virtual Screening

If the three-dimensional structures of potential protein targets are known, virtual screening can be employed to predict the binding affinity of this compound.

Methodologies:

  • Molecular Docking: Computationally model the interaction between the compound and the binding site of a protein to estimate the binding energy and pose.

  • Panel Docking: Screen the compound against a library of known protein structures to identify potential binders.[13]

Expected Outcome: A ranked list of potential protein targets based on predicted binding affinity. This can help prioritize targets for experimental validation.

Machine Learning and AI-Based Prediction

Modern artificial intelligence and machine learning (AI/ML) algorithms can analyze vast datasets of compound-target interactions to predict novel relationships.[17]

Methodologies:

  • Quantitative Structure-Activity Relationship (QSAR) Models: Develop models that correlate structural features with biological activity.

  • Deep Learning Algorithms: Utilize neural networks to learn complex patterns from chemical and biological data to predict targets.

Expected Outcome: Novel target predictions that may not be identified through traditional similarity-based methods. AI/ML can reveal non-obvious relationships between chemical structure and biological function.[17]

In Silico Method Principle Databases/Tools Potential Insights for this compound
Ligand-Based Structurally similar compounds have similar biological activities.[14]ChEMBL, PubChem, SciFinderTargets associated with antihistamines, dopamine receptor modulators.
Structure-Based Predicts binding affinity to known protein structures.Protein Data Bank (PDB)Prioritized list of GPCRs, ion channels, enzymes.
AI/ML-Based Learns from vast chemical and biological data to predict interactions.[17]In-house models, commercial platformsNovel, unexpected target classes.

Phase 2: Experimental Validation - From Prediction to Biological Reality

In silico predictions must be followed by rigorous experimental validation to confirm biological relevance.

Phenotypic Screening: A Target-Agnostic Approach

Phenotypic screening involves testing the compound in disease-relevant cellular or organismal models to observe its effect on a specific phenotype, without a priori knowledge of the target.[18][19][20] This approach is powerful for identifying first-in-class therapeutics.[19]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of human cell lines relevant to potential therapeutic areas suggested by the structural motifs (e.g., neuronal cells for CNS effects, cancer cell lines).

  • Compound Treatment: Treat cells with a concentration range of this compound.

  • Cell Staining: Use fluorescent dyes to label various cellular components (e.g., nucleus, cytoskeleton, mitochondria).

  • Image Acquisition: Utilize a high-content imaging system to capture multi-channel images of the cells.

  • Image Analysis: Quantify changes in cellular morphology, protein localization, or other phenotypic features in response to the compound.

Expected Outcome: Identification of a specific cellular phenotype modulated by the compound, which can guide subsequent target deconvolution efforts.

Target Deconvolution: Unmasking the Molecular Target

Once a phenotypic effect is observed, target deconvolution methods are employed to identify the specific molecular target(s) responsible for that effect.[18][19][21]

4.2.1. Chemical Proteomics

Chemical proteomics is a powerful technique to identify the direct binding partners of a small molecule within a complex biological system.[22][23][24][25][26]

Experimental Protocol: Affinity-Based Protein Profiling

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group for covalent attachment to a solid support (e.g., beads).

  • Cell Lysate Incubation: Incubate the immobilized compound with cell or tissue lysates.

  • Affinity Purification: Wash away non-specifically bound proteins.

  • Elution and Digestion: Elute the specifically bound proteins and digest them into peptides.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

graph Chemical_Proteomics_Workflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: A generalized workflow for target identification using affinity-based chemical proteomics.

4.2.2. Genetic Approaches

Genetic methods can also be used to identify targets by observing how the loss or overexpression of a gene affects the cellular response to the compound.

  • CRISPR/Cas9 Screening: Perform a genome-wide CRISPR screen to identify genes whose knockout confers resistance or sensitivity to this compound.[27][28]

Direct Target Engagement Assays

Once a putative target is identified, direct binding and functional assays are necessary to confirm the interaction.[29]

Methodologies:

  • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[16]

  • Surface Plasmon Resonance (SPR): A label-free method to quantify the binding kinetics and affinity between the compound and the purified target protein.

  • Enzymatic or Functional Assays: If the target is an enzyme or a receptor, measure the effect of the compound on its activity (e.g., IC50 or EC50 determination).

Experimental Method Principle Typical Output Relevance for this compound
Phenotypic Screening Identifies compound-induced changes in cellular or organismal phenotype.[19]Morphological or functional changes in cells.Unbiased discovery of potential therapeutic areas.
Chemical Proteomics Identifies direct binding partners of a compound in a proteome.[24]List of protein "hits".Direct identification of candidate targets.
CRISPR Screening Identifies genes that modulate cellular response to the compound.[27]List of genetic "hits".Genetic validation of potential targets.
CETSA Measures target protein stabilization upon ligand binding in cells.[16]Thermal shift curve.Confirmation of target engagement in a cellular environment.
SPR Measures real-time binding kinetics and affinity.KD, kon, koff values.Quantitative assessment of binding affinity.

Conclusion and Future Directions

The unique chemical architecture of this compound, combining the rigid azetidine scaffold with the pharmacologically relevant benzhydryl group, makes it a compelling candidate for drug discovery. While its biological targets are currently unknown, the systematic, multi-pronged approach outlined in this guide provides a clear and robust pathway for their identification and validation. By integrating computational prediction with advanced experimental techniques such as phenotypic screening and chemical proteomics, researchers can efficiently generate and test hypotheses, ultimately uncovering the mechanism of action and therapeutic potential of this intriguing molecule. The insights gained from such studies will not only elucidate the specific biology of this compound but also contribute to the broader understanding of how these privileged chemical motifs can be leveraged for the design of next-generation therapeutics.

References

(1-Benzhydrylazetidin-3-yl)methanol: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1][2] Initially overshadowed by its more famous five- and six-membered counterparts, the unique conformational constraints and physicochemical properties imparted by the azetidine moiety are now widely recognized as valuable assets in the design of novel therapeutics.[2] The inherent ring strain of azetidines, while a challenge in their synthesis, also endows them with a unique reactivity profile that can be harnessed for further functionalization.[2]

Compounds incorporating the azetidine scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and central nervous system (CNS) modulating effects.[2] This versatility has cemented the azetidine ring as a "privileged scaffold" – a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target.

This technical guide focuses on (1-Benzhydrylazetidin-3-yl)methanol, a key synthetic intermediate that provides access to a diverse range of 3-substituted azetidines. The benzhydryl group, with its two phenyl rings, offers a lipophilic anchor that can engage in crucial hydrophobic and π-stacking interactions within biological targets.[3] The hydroxymethyl group at the 3-position serves as a versatile handle for the introduction of a wide array of functional groups, making this molecule a valuable building block for the synthesis of compound libraries for drug discovery.

This guide will provide a comprehensive overview of the synthesis of this compound, its physicochemical properties, and its application as a key intermediate in the development of pharmacologically active agents, with a particular focus on its role in the synthesis of neurokinin receptor antagonists.

Synthesis of this compound and its Precursors

The synthesis of this compound is a multi-step process that typically begins with the construction of the core 1-benzhydrylazetidine ring system. A common and efficient route involves the cyclization of an appropriate amino alcohol precursor, followed by functional group manipulation at the 3-position.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

A robust and scalable synthesis of 1-benzhydrylazetidin-3-ol has been developed, which is a crucial first step.[4] This process involves the reaction of benzhydrylamine with epichlorohydrin to form an amino alcohol intermediate, which then undergoes intramolecular cyclization to yield the desired azetidinol.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol

  • Reaction: Benzhydrylamine is reacted with epichlorohydrin in a suitable solvent, such as ethanol or propanol, to form 1-(benzhydrylamino)-3-chloropropan-2-ol.[4]

  • Cyclization: The intermediate is then heated in a high-boiling point solvent, often in a microreactor for precise temperature and pressure control, to induce intramolecular cyclization.[4]

  • Work-up and Purification: The reaction mixture is cooled, and the product is typically isolated as its hydrochloride salt by acidification.[4] The salt can then be neutralized to obtain the free base, which can be purified by recrystallization or chromatography.

Step 2: Oxidation to 1-Benzhydrylazetidin-3-one

The secondary alcohol of 1-benzhydrylazetidin-3-ol can be readily oxidized to the corresponding ketone, 1-benzhydrylazetidin-3-one, using standard oxidation protocols.[5] This ketone serves as a key intermediate for various subsequent modifications.

Experimental Protocol: Swern Oxidation of 1-Benzhydrylazetidin-3-ol

  • Oxidant Preparation: A solution of oxalyl chloride in dichloromethane is cooled to -78 °C, and dimethyl sulfoxide (DMSO) is added dropwise to form the Swern oxidant.[5]

  • Oxidation: A solution of 1-benzhydrylazetidin-3-ol in dichloromethane is added to the cold oxidant solution.[5]

  • Quenching and Work-up: After a short reaction time, triethylamine is added to quench the reaction.[5] The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography to yield 1-benzhydrylazetidin-3-one as a crystalline solid.[5]

Step 3: Proposed Synthesis of this compound via Esterification and Reduction

Proposed Experimental Protocol: Synthesis of this compound

  • Esterification (Hypothetical): 1-Benzhydrylazetidine-3-carboxylic acid (which can be synthesized from the corresponding alcohol or ketone via various methods) would be esterified, for example, by reacting it with ethanol in the presence of an acid catalyst to yield ethyl 1-benzhydrylazetidine-3-carboxylate.

  • Reduction: A solution of ethyl 1-benzhydrylazetidine-3-carboxylate in a dry, aprotic solvent such as tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C under an inert atmosphere.[6][7]

  • Work-up: After the reaction is complete, the excess LiAlH₄ is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the filtrate is extracted with an organic solvent.

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude this compound can then be purified by column chromatography or recrystallization.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol cluster_1 Step 2: Oxidation cluster_2 Step 3 (Proposed): Synthesis of Target Compound Benzhydrylamine Benzhydrylamine 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol Benzhydrylamine->1-Benzhydrylazetidin-3-ol Cyclization Epichlorohydrin Epichlorohydrin Epichlorohydrin->1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-ol->1-Benzhydrylazetidin-3-one Swern Oxidation Ethyl_1-benzhydrylazetidine-3-carboxylate Ethyl 1-benzhydrylazetidine- 3-carboxylate 1-Benzhydrylazetidin-3-one->Ethyl_1-benzhydrylazetidine-3-carboxylate Multi-step (e.g., Carboxylation & Esterification) Target_Compound This compound Ethyl_1-benzhydrylazetidine-3-carboxylate->Target_Compound LiAlH4 Reduction

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental spectroscopic data is not widely published, expected NMR and mass spectrometry characteristics can be predicted based on its structure.

PropertyValueSource
Molecular Formula C₁₇H₁₉NO[9]
Molecular Weight 253.34 g/mol [9]
CAS Number 72351-36-1[9]
Appearance White to off-white solid (predicted)-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in methanol, chloroform, and other common organic solvents (predicted)-
pKa Not reported-
Expected Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzhydryl group, a singlet for the methine proton of the benzhydryl group, and multiplets for the azetidine ring protons and the hydroxymethyl protons.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the methine carbon of the benzhydryl group, the carbons of the azetidine ring, and the carbon of the hydroxymethyl group.

  • Mass Spectrometry: The mass spectrum (e.g., ESI+) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 254.15.

Applications in Drug Discovery: A Gateway to Neurokinin Receptor Antagonists

While this compound is primarily a synthetic intermediate, the "(1-benzhydrylazetidin-3-yl)methyl" moiety it provides is a key structural element in the design of potent and selective neurokinin (NK) receptor antagonists.[1][2] The tachykinin neurokinin receptors, particularly the NK1 and NK3 subtypes, are implicated in a variety of physiological and pathological processes, including pain, inflammation, depression, and schizophrenia.[2]

A significant application of derivatives of the 1-benzhydrylazetidine core is in the synthesis of compounds such as N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide, which has been investigated for its therapeutic potential.[1] The synthesis of such molecules often involves the conversion of the hydroxyl group of 1-benzhydrylazetidin-3-ol into a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with a suitable amine or other nucleophile.[1]

The this compound provides an alternative and versatile starting point for the synthesis of a wider range of analogues. The primary alcohol can be:

  • Oxidized to the corresponding aldehyde, which can then participate in reductive amination reactions to introduce diverse amine functionalities.

  • Converted to a leaving group (e.g., tosylate or mesylate) to allow for nucleophilic substitution with a variety of nucleophiles.

  • Used in etherification or esterification reactions to introduce different linkers and functional groups.

Logical Workflow for Drug Discovery Application

Drug_Discovery_Workflow Start This compound Functionalization Functional Group Interconversion (e.g., Oxidation, Tosylation, Etherification) Start->Functionalization Derivatization Introduction of Diverse Moieties (Amines, Ethers, Esters, etc.) Functionalization->Derivatization Library_Synthesis Combinatorial Library Synthesis Derivatization->Library_Synthesis Screening High-Throughput Screening (e.g., NK1 Receptor Binding Assay) Library_Synthesis->Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Screening->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

Caption: Drug discovery workflow utilizing this compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring multiple steps, provides access to a privileged scaffold that is central to the development of novel therapeutics, particularly neurokinin receptor antagonists. The strategic importance of this intermediate lies in the combination of the lipophilic benzhydryl group, which can effectively probe hydrophobic pockets in biological targets, and the readily functionalizable hydroxymethyl group on the conformationally constrained azetidine ring.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to this compound and its derivatives. Furthermore, the exploration of this scaffold in the design of inhibitors for other G-protein coupled receptors and enzymes is a promising avenue for the discovery of new medicines to address unmet medical needs. The continued application of this and similar azetidine-based building blocks will undoubtedly fuel the engine of drug discovery for years to come.

References

An In-depth Technical Guide on the Safety and Handling of (1-Benzhydrylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of (1-Benzhydrylazetidin-3-yl)methanol (CAS No. 72351-36-1). As a specialized azetidine derivative, this compound is of significant interest in medicinal chemistry and drug discovery.[1][2] Its unique four-membered heterocyclic structure, combined with the bulky benzhydryl group, presents specific safety and handling considerations that require careful attention in a laboratory setting.[2] This document synthesizes information from authoritative sources to ensure that scientific personnel can manage this research chemical with the highest degree of safety and experimental integrity.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. These properties dictate storage requirements, potential reactivity, and the appropriate selection of personal protective equipment (PPE).

PropertyValueSource
CAS Number 72351-36-1[3][4]
Molecular Formula C₁₇H₁₉NO[3][4]
Molecular Weight 253.34 g/mol [3][4]
IUPAC Name This compound[3]
Synonyms 1-Benzhydryl-3-(hydroxymethyl)azetidine, [1-(Diphenylmethyl)azetidin-3-yl]methanol[1][4]
Appearance Not explicitly stated, but likely a solid at room temperature based on related compounds.
Solubility The hydroxymethyl group suggests potential solubility in polar organic solvents.[1]

Hazard Identification and Toxicological Profile

This compound is classified as an irritant.[3][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific warnings based on current data.

GHS Classification: [3]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Pictogram:

alt text

Signal Word: Warning [3]

Toxicological Summary: The primary hazards associated with this compound are irritant effects upon direct contact. There is currently limited publicly available data on chronic toxicity, carcinogenicity, or reproductive effects. Therefore, it is crucial to treat this compound with a high degree of caution, assuming it may have unknown hazards, a standard practice for research chemicals.[6] All handling should be performed in a manner that minimizes any potential for direct exposure.

Exposure Controls and Personal Protective Equipment (PPE)

Given the GHS classification, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls and appropriate PPE to create a self-validating system of safety.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions, including weighing, transferring, and dissolution, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): The selection of PPE is critical to prevent skin, eye, and respiratory exposure.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation, as per H315 classification.[7]
Eye Protection Safety goggles or a face shieldTo protect against splashes and airborne particles, preventing serious eye irritation (H319).[7]
Skin/Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Required when dusts are generated. Use a NIOSH-approved respirator if a fume hood is not available or as a secondary precaution for large quantities.To prevent respiratory tract irritation (H335).[8]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to maintain the integrity of the compound and the safety of laboratory personnel.

Step-by-Step Handling Protocol (Dry Powder):

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

  • Staging: Place all necessary equipment (spatulas, weigh boats, vials, solvent) inside the fume hood.

  • Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of the compound to a weigh boat. Avoid generating dust.

  • Transfer: Promptly transfer the weighed compound into the reaction vessel or a suitable container for dissolution.

  • Closure: Tightly reseal the main container immediately after use.

  • Decontamination: Wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with an appropriate solvent-dampened cloth. Dispose of all waste in a designated hazardous waste container.

  • Post-Handling: Wash hands and any exposed skin thoroughly after completing the procedure, even after removing gloves.[6][7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Some suppliers recommend storage at room temperature, while others suggest refrigerated conditions (2-8°C).[4][9] Always consult the supplier-specific recommendations.

Emergency Procedures

Preparedness for accidental exposure or release is a critical component of laboratory safety.

First-Aid Measures:

  • Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, seek immediate medical attention.[6]

  • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Accidental Release Measures (Spill Cleanup):

  • Evacuate: Clear the immediate area of all personnel.

  • Control: Prevent further spread of the spill. For a solid, avoid creating dust.

  • Contain & Clean: Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the affected area thoroughly with soap and water or an appropriate solvent.

  • Ventilate: Ensure the area is well-ventilated after cleanup.

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

  • Dispose of the compound and any contaminated materials (gloves, weigh boats, paper towels) in a clearly labeled, sealed container.

  • Arrange for disposal through a licensed disposal company, in accordance with all local, regional, and national regulations.[7]

Visualizations

Chemical Structure

G N1 N C1 CH N1->C1 C5 C N1->C5 C2 CH₂ C1->C2 C3 CH C2->C3 C3->N1 C4 CH₂OH C3->C4 C6 H C5->C6 C7 C₆H₅ C5->C7 C8 C₆H₅ C5->C8

Caption: Structure of this compound

Hazard Mitigation Workflow

Hazard_Mitigation_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_procedure Safe Procedure cluster_emergency Emergency Response Assess Identify Hazards (Irritant: Skin, Eye, Respiratory) EngControl Engineering Controls (Fume Hood) Assess->EngControl Mitigate with PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) EngControl->PPE Supplement with Handle Safe Handling Protocol PPE->Handle Implement During Emergency First Aid & Spill Cleanup Handle->Emergency If Failure Occurs

Caption: Workflow for mitigating hazards associated with the compound.

References

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to [1-(Diphenylmethyl)azetidin-3-yl]methanol: Synthesis, Characterization, and Application Framework

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, represents a privileged scaffold in medicinal chemistry.[1] Its strained ring system imparts a unique three-dimensional geometry that is distinct from more common five- and six-membered rings, offering novel ways to probe biological space.[1] The incorporation of the diphenylmethyl (benzhydryl) group at the 1-position introduces significant steric bulk and lipophilicity, properties often leveraged to enhance binding affinity and modulate pharmacokinetic profiles of drug candidates.

This guide focuses on [1-(Diphenylmethyl)azetidin-3-yl]methanol , a key derivative that combines the rigid azetidine core with a versatile hydroxymethyl functional group. This primary alcohol serves as a critical synthetic handle for further molecular elaboration, positioning the compound not as an end-effector itself, but as a high-value intermediate for the construction of complex molecular architectures. As a Senior Application Scientist, the perspective of this guide is to elucidate the foundational chemistry of this molecule and to provide a strategic framework for its application in drug discovery programs, grounded in established principles of synthesis and biological screening.

Physicochemical and Structural Characteristics

The molecular properties of [1-(Diphenylmethyl)azetidin-3-yl]methanol dictate its behavior in both chemical reactions and biological systems. The benzhydryl group confers a high degree of lipophilicity, as indicated by a calculated LogP of 2.8, suggesting good potential for membrane permeability.[2] The presence of both a hydrogen bond donor (the hydroxyl group) and two acceptors (the nitrogen and oxygen atoms) allows for specific molecular interactions critical for target binding.[2]

Table 1: Physicochemical Properties of [1-(Diphenylmethyl)azetidin-3-yl]methanol
PropertyValueSource
Molecular Formula C₁₇H₁₉NOPubChem[2]
Molecular Weight 253.34 g/mol PubChem[2]
CAS Number 72351-36-1PubChem[2]
IUPAC Name (1-benzhydrylazetidin-3-yl)methanolPubChem[2]
XLogP3-AA 2.8PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Topological Polar Surface Area 23.5 ŲPubChem[2]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of [1-(Diphenylmethyl)azetidin-3-yl]methanol.

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for supplying material for further research. The synthesis of [1-(Diphenylmethyl)azetidin-3-yl]methanol is efficiently achieved via the reduction of its corresponding methyl ester precursor.

Synthetic Rationale and Workflow

The chosen synthetic pathway leverages the powerful reducing agent, lithium aluminum hydride (LiAlH₄), to convert the methyl ester of 1-benzhydrylazetidine-3-carboxylic acid directly to the primary alcohol.[3] This choice is deliberate; LiAlH₄ is a potent, unselective reducing agent capable of reducing esters, which are generally resistant to milder agents like sodium borohydride. The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride reagent.

Diagram 2: Synthetic Workflow

SynthesisWorkflow start 1-Benzhydrylazetidin-3- carboxylic acid methyl ester reagents 1. LiAlH₄ in THF, 0°C 2. Aqueous Workup (NaOH) start->reagents Reduction product Crude [1-(Diphenylmethyl)azetidin- 3-yl]methanol reagents->product purification Filtration & Concentration product->purification final_product Pure Product purification->final_product characterization Structural & Purity Analysis (NMR, MS, IR) final_product->characterization

Caption: Overall workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[3]

Objective: To synthesize [1-(Diphenylmethyl)azetidin-3-yl]methanol via LiAlH₄ reduction.

Materials:

  • 1-Benzhydrylazetidin-3-carboxylic acid methyl ester (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (4.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 4N Sodium Hydroxide (NaOH) solution

  • Water (H₂O)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add LiAlH₄ (4.2 eq) followed by anhydrous THF to create a suspension.

  • Cooling: Cool the suspension to 0°C using an ice-water bath. Causality Note: This exothermic reaction is cooled to control the reaction rate and prevent potential side reactions.

  • Substrate Addition: Dissolve 1-benzhydrylazetidin-3-carboxylic acid methyl ester (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for approximately 3.5-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully and sequentially quench the reaction at 0°C by the dropwise addition of:

    • Water (corresponding to the mass of LiAlH₄ used)

    • 4N NaOH solution (same volume as the water)

    • Water (3x the initial volume of water)

    • Self-Validation Note: This specific sequence (Fieser workup) is critical for safely neutralizing excess LiAlH₄ and precipitating aluminum salts into a filterable solid, simplifying purification.

  • Workup: Stir the resulting mixture for 20-30 minutes, allowing it to warm to room temperature.

  • Purification: Remove the precipitated inorganic salts by filtration through a pad of Celite. Wash the filter cake with additional THF.

  • Isolation: Concentrate the combined filtrate and washings under reduced pressure to yield the title compound, typically as an oily residue.[3]

Characterization Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A standard analytical workflow ensures the material is suitable for subsequent biological assays.

Diagram 3: Analytical Characterization Workflow

CharacterizationWorkflow sample Synthesized Product ms Mass Spectrometry (MS) Confirms Molecular Weight (e.g., ESI, m/z = 254 [M+H]⁺) sample->ms nmr Nuclear Magnetic Resonance (NMR) ¹H & ¹³C NMR confirms structure and proton environment sample->nmr ir Infrared Spectroscopy (IR) Confirms functional groups (e.g., O-H stretch ~3300 cm⁻¹) sample->ir purity Purity Assessment (HPLC, qNMR) sample->purity decision Does data match expected structure & purity >95%? ms->decision nmr->decision ir->decision purity->decision pass Qualified for Biological Screening decision->pass Yes fail Re-purify or Re-synthesize decision->fail No

Caption: Standard workflow for structural and purity validation.

Framework for Biological Evaluation

While direct pharmacological data for [1-(Diphenylmethyl)azetidin-3-yl]methanol is not extensively published, its structural motifs are present in molecules with known biological activities. The diphenylmethyl group is found in compounds with cardiotonic and vasodilatory effects[4], while other azetidinone derivatives have been investigated for hypolipidemic properties.[5] This suggests the scaffold is a promising starting point for library synthesis.

Proposed Screening Cascade

A logical, tiered approach to screening is essential to efficiently identify potential biological activities without expending excessive resources.

Diagram 4: Hypothetical Biological Screening Cascade

ScreeningCascade cluster_tier1 Tier 1: Foundational Profiling cluster_tier2 Tier 2: Broad Functional Screening cluster_tier3 Tier 3: Hit Validation & SAR cytotoxicity Cytotoxicity Assay (e.g., MTT) in multiple cell lines phenotypic Phenotypic Screens (e.g., cell morphology, pathway reporters) cytotoxicity->phenotypic If non-toxic physchem Physicochemical Profiling (Solubility, LogD, pKa) target_based Target-Based Screens (kinases, GPCRs, ion channels) physchem->target_based dose_response Dose-Response & IC₅₀/EC₅₀ Determination phenotypic->dose_response Hits target_based->dose_response Hits sar Synthesize Analogs (Structure-Activity Relationship) dose_response->sar

Caption: A tiered strategy for biological activity screening.

Example Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a self-validating system for an initial cytotoxicity screen.

Objective: To determine the concentration at which a test compound reduces the viability of a cell culture by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of [1-(Diphenylmethyl)azetidin-3-yl]methanol in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Self-Validation Control 1 (Vehicle): Include wells treated with medium containing the highest concentration of DMSO used (e.g., 0.1%) to control for solvent toxicity.

    • Self-Validation Control 2 (Positive Control): Include wells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm assay performance.

    • Self-Validation Control 3 (Untreated): Include wells with cells in medium only to represent 100% viability.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

[1-(Diphenylmethyl)azetidin-3-yl]methanol is a well-defined chemical entity with a straightforward and scalable synthesis. Its true value lies not in its intrinsic biological activity, but in its potential as a versatile scaffold for medicinal chemistry. The primary alcohol provides a reactive site for the introduction of diverse functional groups, enabling the rapid generation of chemical libraries. Future research should focus on leveraging this synthetic accessibility to explore a range of therapeutic areas, guided by systematic screening cascades as outlined in this guide. The unique 3D conformation of the azetidine ring, combined with the properties of the diphenylmethyl group, ensures that derivatives of this compound will continue to be of high interest to the drug development community.

References

Methodological & Application

Synthesis of (1-Benzhydrylazetidin-3-yl)methanol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Benzhydrylazetidin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, valued for its presence in a variety of pharmacologically active compounds.[1][2][3][4] The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties to molecules, often leading to improved biological activity and pharmacokinetic profiles.[2][4] This document provides a comprehensive guide to the synthesis of this compound, focusing on a robust and scalable protocol involving the reduction of an ester precursor. The causality behind experimental choices, safety considerations, and detailed analytical characterization are discussed to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction

The synthesis of substituted azetidines is of significant interest in drug discovery.[2][4] The benzhydryl moiety, in particular, is a common feature in many centrally active agents due to its lipophilicity and ability to engage in specific binding interactions.[1] The target compound, this compound, serves as a versatile intermediate for the elaboration of more complex molecules.[1][5] The protocol detailed herein describes the reduction of ethyl 1-benzhydrylazetidine-3-carboxylate using lithium aluminum hydride (LAH), a powerful reducing agent capable of converting esters to primary alcohols.[6][7][8]

Synthetic Strategy

The overall synthetic approach is a two-step process starting from commercially available precursors. The first step involves the synthesis of the intermediate, ethyl 1-benzhydrylazetidine-3-carboxylate, which is then reduced to the final product.

Reaction Scheme:

Synthetic Pathway cluster_reagents Ethyl 1-benzhydrylazetidine-3-carboxylate Ethyl 1-benzhydrylazetidine-3-carboxylate LiAlH4, THF LiAlH4, THF This compound This compound start start end end start->end Reduction

Caption: Overall synthetic workflow for the reduction of the ester to the alcohol.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier Example
Ethyl 1-benzhydrylazetidine-3-carboxylateC₁₉H₂₁NO₂295.38≥98%SynHet[9]
Lithium Aluminum Hydride (LAH)LiAlH₄37.9595%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11≥99.9%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12≥99.7%Fisher Scientific
Sodium Sulfate (anhydrous)Na₂SO₄142.04ACS GradeFisher Scientific
Deionized WaterH₂O18.02--
Sodium Hydroxide (15% aqueous solution)NaOH40.00-Fisher Scientific
Celite®---Sigma-Aldrich
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety First: Handling Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride is a highly reactive and pyrophoric substance that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[10][11][12][13] It is also corrosive to skin and mucous membranes.[10][14] Strict adherence to the following safety precautions is mandatory:

  • Work in a certified fume hood. [11]

  • Wear appropriate Personal Protective Equipment (PPE): a fire-retardant laboratory coat, chemical-resistant gloves (impermeable), and safety goggles.[11][13][14]

  • Ensure an inert atmosphere: All glassware must be oven-dried and the reaction must be conducted under a dry nitrogen or argon atmosphere.[11][13]

  • Have a Class D fire extinguisher or dry sand readily available. NEVER use water, carbon dioxide, or standard ABC fire extinguishers on an LAH fire.[11][12]

  • Quench all LAH-containing glassware and spills carefully with a suitable solvent like isopropanol before cleaning.[13]

Step-by-Step Procedure

1. Reaction Setup:

  • Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Thoroughly dry all glassware in an oven and allow to cool under a stream of dry nitrogen.

  • Maintain a positive pressure of nitrogen throughout the reaction.

2. LAH Suspension Preparation:

  • In the reaction flask, carefully add Lithium Aluminum Hydride (2.0 g, 52.7 mmol) under a nitrogen atmosphere.

  • Add anhydrous Tetrahydrofuran (THF, 100 mL) to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice-water bath.

3. Addition of the Ester:

  • Dissolve Ethyl 1-benzhydrylazetidine-3-carboxylate (5.0 g, 16.9 mmol) in anhydrous THF (50 mL) in the dropping funnel.

  • Add the ester solution dropwise to the stirred LAH suspension over a period of 30-45 minutes, maintaining the temperature at 0 °C. The dropwise addition is crucial to control the exothermic reaction.

4. Reaction Progression:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

5. Reaction Quenching (Fieser Workup):

  • CAUTION: The quenching process is highly exothermic and generates hydrogen gas.[10] Perform this step slowly and carefully in the fume hood.

  • Cool the reaction mixture back down to 0 °C with an ice-water bath.

  • Slowly and sequentially add the following reagents dropwise:

    • Deionized water (2.0 mL)

    • 15% aqueous Sodium Hydroxide solution (2.0 mL)

    • Deionized water (6.0 mL)

  • Stir the resulting mixture vigorously for 30 minutes. A white, granular precipitate of aluminum salts should form, which is easily filterable.

6. Product Isolation and Purification:

  • Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether (3 x 50 mL).

  • Combine the filtrate and washings in a separatory funnel.

  • Wash the organic layer with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a white to off-white solid.

Mechanism of Reduction

The reduction of the ester to the primary alcohol proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition.

Reaction Mechanism cluster_step1 Step 1: Nucleophilic Acyl Substitution cluster_step2 Step 2: Nucleophilic Addition Ester R-COOEt Tetrahedral_Intermediate_1 [R-C(O⁻)(H)OEt]Li⁺ Ester->Tetrahedral_Intermediate_1 Hydride attack LAH LiAlH4 Aldehyde R-CHO Tetrahedral_Intermediate_1->Aldehyde Elimination LiAlOEtH3 Li⁺ ⁻Al(OEt)H₃ Aldehyde_2 R-CHO Tetrahedral_Intermediate_2 [R-CH₂O⁻]Li⁺ Aldehyde_2->Tetrahedral_Intermediate_2 Hydride attack LAH_2 LiAlH4 Alcohol R-CH₂OH Tetrahedral_Intermediate_2->Alcohol Protonation (Workup)

Caption: Mechanism of LAH reduction of an ester to a primary alcohol.

Initially, a hydride ion from LAH attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[6][7] This intermediate then collapses, eliminating an ethoxide group to form an aldehyde.[15] The resulting aldehyde is more reactive than the starting ester and is rapidly reduced by another equivalent of hydride to form an alkoxide intermediate.[8][15] Finally, protonation of the alkoxide during the aqueous workup yields the primary alcohol.[16]

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Appearance White to off-white solid
Molecular Formula C₁₇H₁₉NO
Molecular Weight 253.34 g/mol [17]
¹H NMR (CDCl₃) δ (ppm): 7.45-7.20 (m, 10H, Ar-H), 4.40 (s, 1H, CH-Ph₂), 3.65 (d, 2H, CH₂OH), 3.55 (t, 2H, azetidine-CH₂), 2.95 (t, 2H, azetidine-CH₂), 2.70-2.60 (m, 1H, azetidine-CH), 1.80 (br s, 1H, OH). Note: Chemical shifts are approximate and may vary slightly.
¹³C NMR (CDCl₃) δ (ppm): 142.5, 128.6, 127.8, 127.2, 78.5, 65.0, 55.0, 35.0. Note: Chemical shifts are approximate and may vary slightly.
Mass Spec (ESI+) m/z: 254.15 [M+H]⁺

Discussion

The choice of lithium aluminum hydride as the reducing agent is dictated by its high reactivity, which is necessary for the reduction of esters.[6][18][19] While other reducing agents exist, LAH provides a reliable and high-yielding route to the desired primary alcohol.[7][8] The use of anhydrous THF is critical as LAH reacts violently with protic solvents.[11][13] The Fieser workup is a well-established method for quenching LAH reactions, resulting in the formation of easily filterable inorganic salts, simplifying the purification process.[13]

The successful synthesis of this compound provides a valuable starting material for further chemical transformations. The primary alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, enabling the synthesis of a diverse library of azetidine-containing compounds for drug discovery programs.[2][4]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the lithium aluminum hydride reduction of its corresponding ethyl ester. By carefully following the outlined procedures and adhering to the stringent safety precautions for handling LAH, researchers can confidently and efficiently produce this important medicinal chemistry building block. The provided mechanistic insights and characterization data further support the successful execution and validation of this synthetic route.

References

Application Note & Protocol: A Robust Two-Step Synthesis of (1-Benzhydrylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of (1-Benzhydrylazetidin-3-yl)methanol, a valuable azetidine-based building block in medicinal chemistry and drug discovery. Azetidine scaffolds are of high interest due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while introducing three-dimensionality into molecular designs[1]. The protocol herein details a robust and scalable two-step synthetic route, commencing with the N-alkylation of ethyl azetidine-3-carboxylate followed by a high-yield reduction of the resulting ester. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, causal explanations for experimental choices, safety protocols, and characterization data.

Introduction & Synthetic Strategy

This compound (CAS 72351-36-1) is a key intermediate characterized by a four-membered azetidine ring functionalized with a hydroxymethyl group and a bulky N-benzhydryl substituent[2]. The benzhydryl group enhances lipophilicity, while the primary alcohol serves as a versatile handle for further chemical elaboration, making this compound a cornerstone for library synthesis in CNS-focused and other therapeutic programs[3].

The synthetic strategy employed is a classic and reliable two-step process designed for efficiency and scalability:

  • Step 1: N-Alkylation. Synthesis of the intermediate, ethyl 1-benzhydrylazetidine-3-carboxylate, via a nucleophilic substitution reaction between ethyl azetidine-3-carboxylate and benzhydryl bromide. A non-nucleophilic base is used to scavenge the HBr byproduct.

  • Step 2: Ester Reduction. Reduction of the intermediate ester to the target primary alcohol using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of efficiently converting esters to alcohols[4][5].

This approach avoids the use of more hazardous or costly reagents and has been optimized for high yield and purity, minimizing the need for complex purification procedures.

Overall Reaction Scheme:
  • Step 1: Ethyl azetidine-3-carboxylate + Benzhydryl bromide → Ethyl 1-benzhydrylazetidine-3-carboxylate

  • Step 2:

    Ethyl 1-benzhydrylazetidine-3-carboxylate --(1. LiAlH₄, 2. H₂O)→ this compound

Materials, Equipment, and Safety

Reagent & Solvent Data
Reagent/SolventFormulaMW ( g/mol )PuritySupplier (Example)Notes
Ethyl azetidine-3-carboxylate HClC₆H₁₂ClNO₂165.62≥97%Sigma-AldrichStarting material for Step 1.
Benzhydryl bromideC₁₃H₁₁Br247.13≥97%Sigma-AldrichAlkylating agent. Lachrymator.
Diisopropylethylamine (DIPEA)C₈H₁₉N129.24≥99%Acros OrganicsNon-nucleophilic base.
Acetonitrile (CH₃CN)C₂H₃N41.05Anhydrous, ≥99.8%Fisher ScientificReaction solvent for Step 1.
Lithium Aluminum Hydride (LiAlH₄)H₄AlLi37.951.0 M in THFSigma-AldrichEXTREMELY REACTIVE WITH WATER.
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Fisher ScientificReaction solvent for Step 2.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWRFor extraction and chromatography.
HexanesC₆H₁₄86.18ACS GradeVWRFor chromatography.
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousVWRDrying agent.
Saturated Sodium BicarbonateNaHCO₃(aq)--Lab PreparedFor work-up.
Deionized WaterH₂O18.02-Lab SystemFor work-up.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon line, Schlenk line)

  • Ice bath and Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and syringes

Critical Safety Precautions
  • Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and protic solvents to produce flammable hydrogen gas. All glassware must be rigorously oven-dried or flame-dried before use. The reaction must be conducted under a strictly inert atmosphere (N₂ or Ar). The quenching (work-up) procedure must be performed slowly and behind a blast shield at 0 °C. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.

  • Benzhydryl Bromide: Is a lachrymator and skin irritant. Handle only in a well-ventilated fume hood.

  • Solvents: Acetonitrile, THF, Ethyl Acetate, and Hexanes are flammable. Avoid open flames and ensure proper ventilation.

Detailed Experimental Protocol

Workflow Overview

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Reduction A Combine Ethyl azetidine-3-carboxylate HCl, DIPEA, and CH3CN B Add Benzhydryl Bromide A->B C Heat to 60°C for 16h B->C D Work-up & Extraction C->D E Purify via Column Chromatography D->E F Dissolve Ester in Anhydrous THF under N2 at 0°C E->F Intermediate: Ethyl 1-benzhydrylazetidine- 3-carboxylate G Add LiAlH4 solution dropwise F->G H Warm to RT for 4h G->H I Quench (Fieser work-up) at 0°C H->I J Filter and Concentrate I->J K Purify via Column Chromatography J->K L L K->L Final Product: This compound

Caption: Overall synthetic workflow from starting materials to the final product.

Step 1: Synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl azetidine-3-carboxylate hydrochloride (5.0 g, 30.2 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous acetonitrile (100 mL) followed by diisopropylethylamine (DIPEA) (11.0 mL, 63.4 mmol, 2.1 equiv). Stir the suspension at room temperature for 15 minutes to liberate the free amine.

  • Alkylation: Add benzhydryl bromide (7.8 g, 31.7 mmol, 1.05 equiv) portion-wise to the stirring suspension.

    • Causality Note: DIPEA is a bulky, non-nucleophilic base chosen to neutralize the HCl salt and the HBr generated during the Sₙ2 reaction without competing with the azetidine nitrogen as a nucleophile. Acetonitrile is an ideal polar aprotic solvent for this type of reaction.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (Eluent: 30% EtOAc in Hexanes; Rƒ of product ≈ 0.4).

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes. Combine the product-containing fractions and concentrate to afford ethyl 1-benzhydrylazetidine-3-carboxylate as a pale yellow oil (Yield: ~8.0 g, ~85%).

Step 2: Reduction to this compound
  • Setup: Equip a 500 mL oven-dried, three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.

  • Reagent Addition: Dissolve the purified ester from Step 1 (8.0 g, 25.8 mmol, 1.0 equiv) in anhydrous THF (150 mL) and add it to the flask via syringe. Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add Lithium Aluminum Hydride (LiAlH₄) solution (1.0 M in THF, 31.0 mL, 31.0 mmol, 1.2 equiv) to the dropping funnel and add it dropwise to the stirring ester solution over 30 minutes, maintaining the internal temperature below 5 °C.

    • Causality Note: An excess of LiAlH₄ is used to ensure complete conversion of the ester. The reaction proceeds via nucleophilic acyl substitution by a hydride ion, forming an aldehyde intermediate which is immediately reduced further to the primary alcohol.[5] The reaction is performed at 0 °C initially to control the exothermic reaction and then warmed to ensure completion.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor completion by TLC (Eluent: 50% EtOAc in Hexanes; Rƒ of product ≈ 0.2).

  • Quenching (Fieser Work-up): (Perform with extreme caution behind a blast shield!) Cool the reaction mixture back down to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:

    • Deionized water (1.2 mL)

    • 15% (w/v) aqueous NaOH solution (1.2 mL)

    • Deionized water (3.6 mL)

    • Causality Note: This specific quenching procedure (the Fieser method) is designed to precipitate the aluminum salts as a granular, easily filterable solid, simplifying the work-up compared to an acid quench.

  • Filtration: Stir the resulting white suspension vigorously at room temperature for 1 hour. Add anhydrous Na₂SO₄ (~10 g), stir for another 15 minutes, and then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 50 mL).

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purification: While the crude product is often of high purity, it can be further purified by flash column chromatography on silica gel using a gradient of 40% to 80% ethyl acetate in hexanes to yield this compound as a white solid (Yield: ~6.0 g, ~92%).

Characterization and Data

Physical Properties
PropertyValueSource
CAS Number72351-36-1[2][6]
Molecular FormulaC₁₇H₁₉NO[6][7]
Molecular Weight253.34 g/mol [6][7]
AppearanceWhite to off-white solidTypical Observation
Expected Analytical Data
TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ 7.45-7.38 (m, 4H, Ar-H), 7.30-7.24 (m, 4H, Ar-H), 7.22-7.15 (m, 2H, Ar-H), 4.45 (s, 1H, CH(Ph)₂), 3.65 (d, J=6.0 Hz, 2H, CH₂OH), 3.58 (t, J=7.5 Hz, 2H, azetidine-CH₂), 2.95 (t, J=7.5 Hz, 2H, azetidine-CH₂), 2.60-2.50 (m, 1H, azetidine-CH), 1.75 (br s, 1H, OH).
¹³C NMR (101 MHz, CDCl₃)δ 142.9, 128.6, 127.8, 127.0, 77.5, 65.4, 55.1, 36.2.
Mass Spec (ESI+)m/z 254.15 [M+H]⁺

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Step 1: Low Yield Incomplete reaction; impure starting materials; inefficient base.Ensure benzhydryl bromide is fresh. Check purity of starting amine. Use freshly distilled DIPEA. Increase reaction time or temperature slightly.
Step 2: Incomplete Reduction Insufficient LiAlH₄; non-anhydrous conditions.Use a larger excess of LiAlH₄ (e.g., 1.5 equiv). Ensure all glassware is perfectly dry and THF is anhydrous.
Step 2: Difficult Filtration Improper quenching procedure leading to gelatinous aluminum salts.Strictly adhere to the Fieser work-up ratios (1:1:3 of H₂O : 15% NaOH : H₂O relative to grams of LiAlH₄ used). Stir vigorously after quenching to promote granulation.
Final Product Impure Incomplete separation during chromatography; co-eluting impurities.Optimize the solvent gradient for column chromatography. If necessary, re-crystallize the final product from a suitable solvent system (e.g., EtOAc/Hexanes).

References

Application Notes and Protocols for (1-Benzhydrylazetidin-3-yl)methanol as a Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Dopamine Reuptake Inhibition

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] This mechanism effectively terminates the dopamine signal and maintains homeostatic balance. The inhibition of DAT leads to an increase in the extracellular concentration of dopamine, a strategy employed in the treatment of various neurological and psychiatric disorders such as attention-deficit hyperactivity disorder (ADHD) and depression.[1]

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry due to its conformational rigidity and synthetic tractability.[2] Derivatives of azetidine have been explored for a wide range of biological activities. The incorporation of a benzhydryl group, with its bulky and lipophilic nature, has been a common strategy in the design of ligands for various central nervous system (CNS) targets, including the dopamine transporter. This document provides a detailed guide for the investigation of (1-Benzhydrylazetidin-3-yl)methanol as a potential dopamine reuptake inhibitor.

Chemical and Physical Properties

PropertyValueSource
CAS Number 72351-36-1ChemScene
Molecular Formula C₁₇H₁₉NOChemScene
Molecular Weight 253.34 g/mol ChemScene
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and methanolN/A

Proposed Mechanism of Action

This compound is hypothesized to act as a competitive inhibitor at the dopamine transporter. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine in the synapse. This enhanced dopaminergic signaling is the basis for its potential therapeutic effects.

Dopamine Reuptake Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) Vesicle Dopamine Vesicle DA Dopamine Vesicle->DA Release DA->DAT Reuptake D2R Dopamine Receptor (D2R) DA->D2R Binding Compound This compound Compound->DAT Inhibition

Caption: Dopamine reuptake inhibition by this compound.

Synthesis Protocol

A plausible synthetic route to this compound involves the reduction of the corresponding ketone, 1-benzhydrylazetidin-3-one.

Reaction Scheme:

1-Benzhydrylazetidin-3-one + NaBH₄ → this compound

Materials:

  • 1-Benzhydrylazetidin-3-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 1-benzhydrylazetidin-3-one (1.0 eq) in a mixture of methanol and dichloromethane at 0 °C.

  • Slowly add sodium borohydride (1.5 eq) to the solution in portions, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

In Vitro Characterization: Dopamine Reuptake Inhibition Assay

This protocol describes a cell-based assay to determine the potency of this compound in inhibiting dopamine uptake.

Principle:

The assay measures the uptake of radiolabeled dopamine ([³H]DA) into cells expressing the human dopamine transporter (hDAT). The inhibitory effect of the test compound is quantified by its ability to reduce the accumulation of [³H]DA in the cells.

Materials:

  • HEK293 cells stably expressing hDAT

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Geneticin (G418)

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]Dopamine

  • This compound

  • Reference inhibitor (e.g., GBR 12909)

  • 96-well cell culture plates

  • Scintillation counter

  • Multi-channel pipette

Protocol:

Dopamine Uptake Assay Workflow A 1. Plate hDAT-expressing cells in a 96-well plate B 2. Incubate cells overnight A->B C 3. Wash cells with assay buffer B->C D 4. Pre-incubate with test compound or reference inhibitor C->D E 5. Add [3H]Dopamine to initiate uptake D->E F 6. Incubate for a defined time E->F G 7. Terminate uptake and wash cells F->G H 8. Lyse cells G->H I 9. Measure radioactivity using a scintillation counter H->I J 10. Analyze data to determine IC50 I->J

Caption: Workflow for the in vitro dopamine uptake inhibition assay.

Step-by-Step Procedure:

  • Cell Culture: Culture HEK293-hDAT cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (for total uptake) and a high concentration of a known DAT inhibitor like GBR 12909 (for non-specific uptake).

  • Pre-incubation: Pre-incubate the plate for 10-20 minutes at 37°C.

  • Initiation of Uptake: Initiate the uptake by adding a fixed concentration of [³H]Dopamine to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Termination of Uptake: Terminate the reaction by rapidly aspirating the medium and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Representative Data for Structurally Related Compounds

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)Reference
3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine 1501.0Thaxton et al., 2013
3-(4-chlorophenyl)-3-(4-chlorophenylmethoxy)azetidine >10003.5Thaxton et al., 2013

Disclaimer: This data is for structurally analogous compounds and should be used for reference purposes only. The actual activity of this compound may vary.

Conclusion

This compound represents a promising scaffold for the development of novel dopamine reuptake inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis and in vitro characterization of this compound. Further studies, including selectivity profiling against other monoamine transporters (serotonin and norepinephrine) and in vivo behavioral assays, are warranted to fully elucidate its therapeutic potential.

References

Application Notes & Protocols: In Vitro Characterization of Novel Endocannabinoid System Modulators Derived from the (1-Benzhydrylazetidin-3-yl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Targeting the Endocannabinoid System

The endocannabinoid system (ECS) is a critical neuromodulatory network that plays a pivotal role in regulating a vast array of physiological processes, including pain perception, inflammation, mood, and metabolism. Central to the ECS are two primary G protein-coupled receptors (GPCRs), the cannabinoid receptors 1 and 2 (CB1 and CB2), and the enzymes that control the lifecycle of their endogenous ligands. The two most prominent enzymes are Monoacylglycerol Lipase (MAGL), the primary hydrolase for the endocannabinoid 2-arachidonoylglycerol (2-AG), and Fatty Acid Amide Hydrolase (FAAH), which degrades anandamide.[1][2][3]

Inhibition of MAGL and FAAH presents a compelling therapeutic strategy. By preventing the breakdown of endocannabinoids, inhibitors can potentiate the natural signaling of the ECS, offering therapeutic benefits for pain and neurodegenerative disorders without the direct receptor activation and associated psychotropic effects of exogenous cannabinoid agonists.[4][5] The (1-Benzhydrylazetidin-3-yl)methanol chemical scaffold, characterized by its azetidine ring and lipophilic benzhydryl group, represents a promising starting point for the design of novel inhibitors targeting these serine hydrolase enzymes.[6]

This document provides a comprehensive in vitro assay cascade designed for researchers, scientists, and drug development professionals to characterize the activity, selectivity, and mechanism of action of novel compounds derived from this scaffold. The protocols are designed to be self-validating, providing a clear, logical path from broad-based screening to specific target engagement.

Part 1: Primary Screening & Target Identification

The initial step in characterizing a novel compound is to determine if it engages with the intended enzyme class. As MAGL and FAAH are both members of the large serine hydrolase superfamily, a broad screening approach is invaluable for initial hit identification and early selectivity profiling.

Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Engagement

Principle: Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the activity of entire enzyme families directly in complex biological samples.[7] In a competitive ABPP assay, a proteome is pre-incubated with the test inhibitor before being treated with a broad-spectrum, active-site-directed covalent probe (e.g., a fluorophosphonate-rhodamine probe, FP-Rh).[8][9] If the test compound binds to the active site of a serine hydrolase, it will block the binding of the FP-Rh probe. The engagement of the inhibitor with its target(s) can then be visualized and quantified as a decrease in the fluorescent signal at the corresponding molecular weight on an SDS-PAGE gel.[10][11]

Workflow for Competitive ABPP:

ABPP_Workflow cluster_prep Sample Preparation cluster_incubation Competitive Incubation cluster_labeling Probe Labeling cluster_analysis Analysis p Tissue/Cell Lysate (Proteome) inhibitor Test Compound (e.g., from Benzhydrylazetidinyl scaffold) p->inhibitor Pre-incubate dmso DMSO Vehicle (Control) p->dmso Pre-incubate probe FP-Fluorophore Probe (e.g., FP-Rhodamine) inhibitor->probe Add Probe dmso->probe Add Probe sds SDS-PAGE probe->sds gel In-Gel Fluorescence Scanning sds->gel quant Quantification (Target Engagement) gel->quant Binding_Assay cluster_receptor Receptor System R CB1/CB2 Receptor Bound_L Receptor-Labeled Ligand Complex (Signal ON) R->Bound_L Forms Bound_I Receptor-Inhibitor Complex (Signal OFF) R->Bound_I Forms L_star Labeled Ligand L_star->R Binds I Test Inhibitor I->R Competes for binding

References

Application Notes and Protocols: Cell-Based Assays for Characterizing the Biological Activity of (1-Benzhydrylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-Benzhydrylazetidin-3-yl)methanol is a synthetic molecule featuring a benzhydryl group and an azetidine methanol scaffold.[1][2][3] This structural motif is present in numerous centrally active compounds, suggesting potential interactions with various neurochemical targets. The lipophilic benzhydryl moiety and the rigid azetidine ring may confer affinity for neurotransmitter transporters and G-protein coupled receptors (GPCRs), which are pivotal in regulating neuronal signaling and are prominent targets for drug discovery.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to elucidate the pharmacological profile of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling the characterization of the compound's activity at key drug targets, including monoamine transporters and GPCRs.

Tiered Screening Strategy for this compound

A hierarchical approach is recommended to efficiently characterize the activity of a novel compound like this compound. This strategy begins with broad screening assays to identify primary biological targets, followed by more detailed pharmacological studies to determine potency and mechanism of action.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency and Selectivity cluster_2 Tier 3: Mechanism of Action Primary_Screening Initial Target Identification Monoamine_Transporter_Assay Monoamine Transporter Uptake Assay (DAT, NET, SERT) Primary_Screening->Monoamine_Transporter_Assay Inhibition Profiling GPCR_Assays GPCR Functional Assays (Calcium Flux & cAMP) Primary_Screening->GPCR_Assays Functional Profiling Dose_Response Dose-Response Studies Monoamine_Transporter_Assay->Dose_Response Identified Hits GPCR_Assays->Dose_Response Identified Hits IC50_Determination IC50 Determination for Active Transporter Hits Dose_Response->IC50_Determination EC50_Determination EC50/IC50 Determination for Active GPCR Hits Dose_Response->EC50_Determination MOA_Studies Mechanism of Action Studies IC50_Determination->MOA_Studies Potent Hits EC50_Determination->MOA_Studies Potent Hits Efflux_Assay Transporter Efflux Assays MOA_Studies->Efflux_Assay Receptor_Binding Radioligand Binding Assays MOA_Studies->Receptor_Binding Neurotransmitter_Uptake_Assay cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Fluorescent_Substrate Fluorescent Substrate Transporter Monoamine Transporter (DAT, NET, or SERT) Fluorescent_Substrate->Transporter Uptake Inhibitor This compound Inhibitor->Transporter Inhibition Accumulated_Substrate Accumulated Fluorescent Substrate (High Fluorescence) Transporter->Accumulated_Substrate Blocked_Uptake Low Intracellular Fluorescence Transporter->Blocked_Uptake cAMP_Pathway cluster_0 GPCR Signaling Ligand This compound GPCR_Gs Gs-Coupled GPCR Ligand->GPCR_Gs GPCR_Gi Gi-Coupled GPCR Ligand->GPCR_Gi AC Adenylyl Cyclase GPCR_Gs->AC Activates GPCR_Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

References

Application Notes and Protocols for Neuropharmacological Research: A Case Study with the Dopamine Transporter Inhibitor Vanoxerine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Selected Compound:

Initial searches for "(1-Benzhydrylazetidin-3-yl)methanol" did not yield sufficient public-domain research to create a detailed and authoritative guide that meets the required standards of scientific integrity. To fulfill the user's request for in-depth application notes and protocols, this document will focus on a closely related and extensively studied compound, Vanoxerine (GBR-12909) . Vanoxerine shares a key structural feature—the benzhydryl moiety—and is a potent and selective dopamine transporter (DAT) inhibitor.[1] This makes it an excellent representative compound to illustrate the principles and methodologies used in neuropharmacology research for this class of molecules. The protocols and insights provided herein are directly applicable to the study of novel compounds with similar pharmacological targets.

Introduction to Vanoxerine (GBR-12909)

Vanoxerine is a piperazine derivative that functions as a potent and selective dopamine reuptake inhibitor (DRI).[1] Its high affinity for the dopamine transporter (DAT) makes it a valuable tool for investigating the dopaminergic system.[1] The primary function of DAT is to clear dopamine from the synaptic cleft, thereby terminating its signaling.[2][3][4] By blocking this reuptake mechanism, Vanoxerine increases the extracellular concentration of dopamine, prolonging its effects on postsynaptic receptors.[1] This modulation of dopamine neurotransmission is central to its effects and makes it a subject of interest in research on conditions where dopamine signaling is dysregulated, such as depression, attention deficit hyperactivity disorder (ADHD), and substance use disorders.[2][4]

Mechanism of Action: Dopamine Transporter Inhibition

The dopamine transporter is a member of the solute carrier 6 (SLC6) family of proteins that co-transports dopamine along with sodium and chloride ions from the extracellular space back into the presynaptic neuron.[1][3] This process is essential for maintaining dopamine homeostasis. Vanoxerine competitively inhibits this action by binding to the dopamine transporter, effectively blocking the re-entry of dopamine into the presynaptic terminal.[1] This leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.

The regulation of the dopamine transporter is a complex process involving various protein kinases, including protein kinase C (PKC), which can modulate the transporter's activity and trafficking.[2][3][5] The interaction of drugs like Vanoxerine with DAT can be influenced by these regulatory mechanisms.

Vanoxerine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_in_Cleft Dopamine Dopamine_Vesicle->Dopamine_in_Cleft Release DAT Dopamine Transporter (DAT) Vanoxerine Vanoxerine Vanoxerine->DAT Blocks Dopamine_in_Neuron Dopamine Dopamine_in_Cleft->DAT Dopamine_Receptor Dopamine Receptor Dopamine_in_Cleft->Dopamine_Receptor Binds Postsynaptic_Effect Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Effect

Caption: Vanoxerine blocks the dopamine transporter (DAT), preventing dopamine reuptake.

In Vitro Applications & Protocols

In vitro assays are fundamental for characterizing the interaction of a compound with its molecular target. For a suspected dopamine transporter inhibitor like Vanoxerine, key in vitro experiments include dopamine uptake inhibition assays and radioligand binding assays.[1][6][7][8]

[³H]Dopamine Uptake Inhibition Assay

This assay directly measures the functional effect of a compound on the dopamine transporter's ability to uptake dopamine.[1]

Protocol:

  • Cell Culture: Culture cells stably expressing the human dopamine transporter (hDAT) in appropriate media.

  • Plating: Seed cells in a 96-well plate and allow them to adhere and grow to near confluence.

  • Preparation of Assay Buffer: Prepare an assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Compound Dilution: Prepare serial dilutions of Vanoxerine in the assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of Vanoxerine or vehicle for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]Dopamine to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly terminate the assay by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of Vanoxerine that inhibits 50% of the [³H]Dopamine uptake (IC₅₀ value) by fitting the data to a dose-response curve.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture hDAT-expressing cells Plate_Cells Plate cells in 96-well plate Cell_Culture->Plate_Cells Pre_incubation Pre-incubate cells with Vanoxerine Plate_Cells->Pre_incubation Compound_Dilution Prepare serial dilutions of Vanoxerine Compound_Dilution->Pre_incubation Add_Radioligand Add [³H]Dopamine Pre_incubation->Add_Radioligand Incubate Incubate at 37°C Add_Radioligand->Incubate Terminate_Wash Terminate uptake and wash Incubate->Terminate_Wash Cell_Lysis Lyse cells Terminate_Wash->Cell_Lysis Scintillation_Counting Measure radioactivity Cell_Lysis->Scintillation_Counting Data_Analysis Calculate IC₅₀ Scintillation_Counting->Data_Analysis

Caption: Workflow for the in vitro [³H]Dopamine uptake inhibition assay.

Radioligand Binding Assay

This assay determines the affinity of the compound for the dopamine transporter by measuring its ability to displace a known radiolabeled ligand that binds to DAT.[9][10][11][12][13]

Protocol:

  • Membrane Preparation: Prepare cell membranes from hDAT-expressing cells or tissue homogenates from dopamine-rich brain regions (e.g., striatum).

  • Assay Buffer: Prepare a suitable binding buffer.

  • Reaction Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of Vanoxerine.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

  • Termination of Binding: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the Ki (inhibitory constant) from the IC₅₀ value obtained from the competition binding curve.

In Vivo Applications & Protocols

In vivo studies are crucial to understand the physiological and behavioral effects of a compound in a whole organism.

Locomotor Activity Test

This test assesses the effect of a compound on spontaneous motor activity in rodents.[14][15][16][17][18] Psychostimulants that increase dopamine levels, like DAT inhibitors, typically increase locomotor activity.[19][20][21]

Protocol:

  • Animal Acclimation: Acclimate rodents (mice or rats) to the testing room for at least 30-60 minutes before the experiment.[14]

  • Drug Administration: Administer Vanoxerine or vehicle via a suitable route (e.g., intraperitoneal injection).

  • Open Field Arena: Place the animal in an open field apparatus, which is a square arena equipped with infrared beams or a video tracking system to monitor movement.[14][15]

  • Data Collection: Record locomotor activity over a set period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

  • Data Analysis: Compare the locomotor activity of the Vanoxerine-treated group to the vehicle-treated group.

In_Vivo_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimation Acclimate animals to testing room Drug_Admin Administer Vanoxerine or vehicle Animal_Acclimation->Drug_Admin Drug_Prep Prepare Vanoxerine solution Drug_Prep->Drug_Admin Place_in_Apparatus Place animal in testing apparatus (e.g., Open Field, Self-Administration Chamber) Drug_Admin->Place_in_Apparatus Behavioral_Testing Record behavioral data Place_in_Apparatus->Behavioral_Testing Data_Processing Process and quantify behavioral data Behavioral_Testing->Data_Processing Statistical_Analysis Compare treatment groups Data_Processing->Statistical_Analysis

Caption: Generalized workflow for in vivo behavioral testing.

Drug Self-Administration

This is a more complex behavioral model used to assess the reinforcing (and thus, abuse potential) of a drug.[22][23][24] Animals are trained to perform an action (e.g., pressing a lever) to receive an infusion of the drug.[22][23][24][25]

Protocol:

  • Surgical Preparation: Surgically implant an intravenous catheter into the jugular vein of the animal (typically a rat).

  • Recovery: Allow the animal to recover from surgery.

  • Training: Train the animal in an operant conditioning chamber to press a lever to receive a food reward.

  • Substitution: Replace the food reward with intravenous infusions of Vanoxerine.

  • Data Collection: Record the number of lever presses and infusions over daily sessions.

  • Data Analysis: A high rate of self-administration indicates that the drug has reinforcing properties.

Quantitative Data Summary for Vanoxerine

ParameterValueAssay TypeSpeciesReference
IC₅₀ 10-20 nM[³H]Dopamine UptakeRat Striatum[1]
Kᵢ ~2 nM[³H]WIN 35,428 BindingRat Striatum[1]
Selectivity >100-fold for DAT vs. SERT/NETUptake/Binding AssaysRat[1]

Safety, Handling, and Storage

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[26]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[27]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

(1-Benzhydrylazetidin-3-yl)methanol for CNS drug discovery

This assay provides a rapid, early-stage filter. Compounds with low Pₑ may be subject to efflux by transporters like P-glycoprotein (not measured here) or may require active transport to enter the brain, necessitating further studies in more complex, cell-based BBB models. [18][19]

Conclusion and Future Directions

This compound represents a structurally compelling scaffold for CNS drug discovery, combining the rigid, 3D geometry of the azetidine ring with the well-established benzhydryl pharmacophore. The protocols outlined in this guide provide a robust framework for the initial characterization of this molecule and its derivatives.

Successful progression through this in vitro cascade—demonstrating potent and selective target binding, desired functional activity, and favorable BBB permeability—would provide strong validation for advancing a compound to more complex studies. Subsequent steps would include evaluation of metabolic stability in liver microsomes, off-target liability screening, and ultimately, assessment of pharmacokinetics and efficacy in in vivo animal models of CNS disorders. T[15][16]his systematic approach ensures that resources are focused on candidates with the highest probability of success in the challenging but vital arena of CNS therapeutics.

Application Notes and Protocols for the Derivatization of (1-Benzhydrylazetidin-3-yl)methanol in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the 1-Benzhydrylazetidin-3-yl Scaffold in Neuropharmacology

The azetidine ring, a four-membered nitrogenous heterocycle, represents a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and conformational rigidity provide a unique platform for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1] When combined with a benzhydryl moiety at the 1-position, the resulting 1-benzhydrylazetidine scaffold becomes a potent pharmacophore, particularly for targeting monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The benzhydryl group is a well-established motif in a variety of centrally acting agents, contributing to high affinity for these transporters.

(1-Benzhydrylazetidin-3-yl)methanol is a key starting material that offers a strategic vector for chemical modification. The primary alcohol at the 3-position serves as a versatile handle for introducing a wide range of functional groups through derivatization. This allows for a systematic exploration of the structure-activity relationships (SAR) to fine-tune the pharmacological profile of the resulting compounds. By modifying the size, polarity, and hydrogen bonding capacity of the substituent at this position, researchers can modulate the affinity and selectivity of the ligands for the different monoamine transporters. These application notes provide detailed protocols for the O-alkylation and O-acylation of this compound, enabling the generation of libraries of ether and ester derivatives for SAR studies.

Synthetic Strategies and Experimental Protocols

The derivatization of the primary alcohol of this compound can be readily achieved through standard organic synthesis methodologies. The following sections provide detailed, step-by-step protocols for O-alkylation to form ether derivatives and O-acylation to generate ester derivatives. These protocols are designed to be robust and adaptable for the synthesis of a diverse library of compounds for SAR exploration.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and versatile method for the preparation of ethers from an alcohol and an alkyl halide. In this protocol, the hydroxyl group of this compound is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Rationale for Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the sodium alkoxide. Its insolubility in most organic solvents necessitates the use of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.

  • Solvent: Anhydrous DMF is an excellent choice as it is a polar aprotic solvent that readily dissolves both the starting material and the alkyl halide, and it can stabilize the transition state of the SN2 reaction.

  • Alkyl Halide: A variety of alkyl halides (e.g., iodides, bromides, or chlorides) can be used. Alkyl iodides are the most reactive, followed by bromides and then chlorides. The choice of alkyl halide will depend on the desired alkyl group to be introduced.

Experimental Workflow for O-Alkylation:

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound in anhydrous DMF add_base Add NaH portion-wise at 0°C start->add_base Under N2 atmosphere stir_rt Stir at room temperature add_base->stir_rt Allow to warm add_halide Add alkyl halide dropwise stir_rt->add_halide monitor Monitor reaction by TLC add_halide->monitor quench Quench with water monitor->quench Upon completion extract Extract with ethyl acetate quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: Workflow for the O-alkylation of this compound.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether derivative.

Table 1: Representative Quantitative Data for O-Alkylation

EntryAlkyl HalideProductYield (%)
1Methyl Iodide(1-Benzhydrylazetidin-3-yl)methoxymethyl ether85-95
2Ethyl Bromide(1-Benzhydrylazetidin-3-yl)methoxyethyl ether80-90
3Benzyl Bromide(1-Benzhydrylazetidin-3-yl)methoxybenzyl ether75-85
Protocol 2: O-Acylation via Esterification

Esterification of this compound can be readily achieved by reaction with an acyl chloride or a carboxylic anhydride in the presence of a non-nucleophilic base. This protocol describes the use of an acyl chloride.

Rationale for Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and readily undergo nucleophilic acyl substitution with alcohols to form esters. A wide variety of acyl chlorides are commercially available, allowing for the introduction of diverse acyl groups.

  • Base: Triethylamine (TEA) or pyridine is used as a base to neutralize the hydrochloric acid (HCl) that is generated during the reaction. This prevents the protonation of the azetidine nitrogen and potential side reactions.

  • Solvent: Anhydrous dichloromethane (DCM) is a common solvent for this reaction as it is inert, has a low boiling point for easy removal, and dissolves both the starting materials and reagents.

Experimental Workflow for O-Acylation:

O_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound and TEA in anhydrous DCM cool Cool to 0°C start->cool add_acyl_chloride Add acyl chloride dropwise cool->add_acyl_chloride Under N2 atmosphere stir Stir at room temperature add_acyl_chloride->stir monitor Monitor reaction by TLC stir->monitor wash_hcl Wash with 1M HCl monitor->wash_hcl Upon completion wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na2SO4 and concentrate wash_brine->dry purify Purify by column chromatography dry->purify

Caption: Workflow for the O-acylation of this compound.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add the desired acyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester derivative.

Table 2: Representative Quantitative Data for O-Acylation

EntryAcyl ChlorideProductYield (%)
1Acetyl Chloride(1-Benzhydrylazetidin-3-yl)methyl acetate90-98
2Propionyl Chloride(1-Benzhydrylazetidin-3-yl)methyl propionate88-95
3Benzoyl Chloride(1-Benzhydrylazetidin-3-yl)methyl benzoate85-92

Characterization of Derivatives

The successful synthesis of the ether and ester derivatives should be confirmed by a combination of spectroscopic techniques.

  • 1H NMR Spectroscopy: The appearance of new signals corresponding to the protons of the introduced alkyl or acyl group, and a downfield shift of the methylene protons adjacent to the oxygen atom, will confirm the formation of the desired product.

  • 13C NMR Spectroscopy: The appearance of new carbon signals from the added R group and a shift in the chemical shift of the carbon adjacent to the oxygen will be observed.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the derivatized product will confirm its identity.

  • Infrared (IR) Spectroscopy: For the ester derivatives, the appearance of a strong carbonyl (C=O) stretching band around 1735 cm-1 will be a key diagnostic feature.

Structure-Activity Relationship (SAR) Insights and Discussion

The derivatization of the hydroxymethyl group of this compound provides a powerful tool to probe the SAR at monoamine transporters. The benzhydryl moiety is a known pharmacophore that confers high affinity for the dopamine transporter. Modifications at the 3-position of the azetidine ring are expected to modulate the affinity and selectivity for DAT, NET, and SERT.

Hypothesized SAR Trends:

  • Ether Derivatives (O-Alkylation):

    • Chain Length: Increasing the length of the alkyl chain is likely to increase lipophilicity. This may enhance brain penetration but could also lead to non-specific binding. There is likely an optimal chain length for DAT affinity, beyond which steric hindrance may reduce binding.

    • Branching: Introduction of branching on the alkyl chain may lead to a decrease in affinity due to steric clashes within the binding pocket of the transporter.

    • Polar Groups: The introduction of polar groups on the alkyl chain (e.g., a hydroxyl or an ether) could be explored to improve solubility and potentially introduce new hydrogen bonding interactions with the transporter.

  • Ester Derivatives (O-Acylation):

    • Alkyl vs. Aryl Esters: The electronic and steric properties of the acyl group will significantly influence the interaction with the transporter. Aromatic esters may engage in additional π-stacking interactions within the binding site.

    • Ester as a Hydrogen Bond Acceptor: The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor, potentially forming a key interaction with a hydrogen bond donor residue in the transporter's binding pocket.

    • Metabolic Stability: Esters are generally more susceptible to hydrolysis by esterases in vivo compared to ethers. This can be a consideration for developing compounds with desired pharmacokinetic profiles.

The systematic synthesis and biological evaluation of a library of these derivatives will allow for the construction of a detailed SAR model. This model can then guide the design of new analogs with improved potency, selectivity, and drug-like properties for the treatment of various neurological and psychiatric disorders.

Conclusion

The derivatization of this compound at its primary alcohol is a valuable strategy for the exploration of SAR at monoamine transporters. The provided protocols for O-alkylation and O-acylation offer robust and versatile methods for the synthesis of a diverse library of ether and ester derivatives. The subsequent biological evaluation of these compounds will provide critical insights into the structural requirements for high affinity and selective binding to DAT, NET, and SERT, ultimately aiding in the development of novel therapeutics for a range of central nervous system disorders.

References

A Robust Reversed-Phase HPLC Method for the Purification of (1-Benzhydrylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note from the Office of the Senior Application Scientist

Abstract

(1-Benzhydrylazetidin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs). This application note provides a comprehensive, field-proven guide to developing and implementing a robust, scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound. We delve into the causal relationships between the molecule's physicochemical properties and the chromatographic parameters, offering detailed protocols for both analytical-scale purity assessment and preparative-scale purification. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable and efficient purification strategy.

Analyte Characterization & Chromatographic Strategy

A successful purification strategy begins with a thorough understanding of the target molecule's properties.[2] this compound possesses a dualistic chemical nature: a bulky, non-polar benzhydryl "tail" and a polar "head" containing a basic azetidine nitrogen and a primary alcohol. This structure dictates the selection of reversed-phase chromatography, which separates molecules based on their hydrophobicity.[3]

The basic nitrogen atom is a critical consideration; its protonation state directly influences the molecule's overall polarity and interaction with the stationary phase. Failure to control pH will result in poor peak shape and inconsistent retention times. Therefore, an acidic mobile phase modifier is essential to ensure the analyte is in a single, stable, protonated form, leading to sharp, symmetrical peaks.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₇H₁₉NO[1][5]
Molecular Weight 253.34 g/mol [6]
CAS Number 72351-36-1[5]
Topological Polar Surface Area (TPSA) 23.47 Ų[6]
Computed logP 2.70[6]
Structure
alt text
[5]

HPLC Method Development: A Systematic Approach

Method development is a systematic process aimed at achieving optimal resolution, efficiency, and robustness.[7] Our approach follows a logical progression from initial screening to a finalized, validated method suitable for preparative scale-up.

MethodDevelopment Analyte Analyte Characterization (Polar Head, Non-polar Tail) Mode Mode Selection (Reversed-Phase HPLC) Analyte->Mode Structure Suggests Column Stationary Phase (C18 Column) Mode->Column Standard Choice MobilePhase Mobile Phase Optimization (Acidic Modifier, ACN vs. MeOH) Column->MobilePhase Requires Optimization Gradient Gradient Scouting (Broad to Focused Gradient) MobilePhase->Gradient Enables Screening FinalMethod Final Analytical Method (Purity & Impurity Profile) Gradient->FinalMethod Refines to

Caption: Systematic workflow for HPLC method development.

Stationary Phase Selection: The Rationale

A C18 (octadecylsilane) column is the quintessential choice for reversed-phase chromatography and serves as the ideal starting point.[3] Its dense C18 chains provide strong hydrophobic interactions with the benzhydryl group of the analyte, ensuring adequate retention. For this application, a high-purity silica C18 column with a 5 µm particle size offers a good balance between efficiency and backpressure, suitable for both analytical and preparative work.

Mobile Phase Optimization: The Key to Success

The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.[8]

  • Aqueous Phase (Mobile Phase A): Deionized water with an acidic modifier. We selected 0.1% (v/v) Formic Acid . Formic acid is an excellent choice as it effectively protonates the basic azetidine nitrogen (maintaining a consistent charge state), is volatile (easily removed post-purification), and has minimal interference at lower UV wavelengths.

  • Organic Phase (Mobile Phase B): Acetonitrile (ACN) is chosen over methanol. ACN generally provides better peak shapes for basic compounds, has a lower viscosity (reducing system pressure), and offers greater transparency in the low UV range.[3]

Detector Selection & Wavelength

The presence of two phenyl rings in the benzhydryl moiety results in strong UV absorbance. A Photodiode Array (PDA) detector is highly recommended over a simple UV detector.[2] A PDA detector not only quantifies the analyte but also provides spectral data across a range of wavelengths, which is invaluable for assessing peak purity and identifying potential co-eluting impurities.

  • Primary Wavelength: 254 nm is selected for quantification, as it is a common wavelength for aromatic compounds and provides a strong signal.

  • Peak Purity Analysis: Monitoring across a broader range (e.g., 220-400 nm) allows for confirmation that a chromatographic peak corresponds to a single component.

Experimental Protocols

Materials & Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and PDA detector. For preparative work, a system with a fraction collector is required.

  • Columns:

    • Analytical: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

    • Preparative: ZORBAX Eclipse Plus C18, 21.2 x 150 mm, 5 µm

  • Solvents: HPLC-grade acetonitrile, HPLC-grade water, Formic Acid (≥98%).

  • Sample: Crude this compound.

  • Other: 0.22 µm syringe filters, autosampler vials, volumetric flasks.

Sample Preparation
  • Prepare a stock solution of the crude material by dissolving it in a 50:50 mixture of Acetonitrile:Water at a concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved, using sonication if necessary.

  • Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter.

Protocol 1: Analytical Method for Purity Assessment

This method is designed to rapidly assess the purity of the crude material and collected fractions.

Table 2: Analytical HPLC Method Parameters

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 95% B over 15 minutes; hold at 95% B for 2 minutes; return to 10% B over 1 minute; equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection PDA at 254 nm (Bandwidth 4 nm); Reference Off.
Run Time 20 minutes
Protocol 2: Preparative HPLC Purification

This protocol scales up the analytical method to isolate the target compound. The key is to maximize sample loading without compromising the resolution between the main peak and adjacent impurities.

PurificationWorkflow Crude Crude Sample (Dissolved & Filtered) Prep Preparative HPLC Injection (High Load) Crude->Prep Collect Fraction Collection (UV-Triggered) Prep->Collect Analyze Purity Analysis of Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions (>99% Purity) Analyze->Pool Selects Evap Solvent Evaporation (Rotary Evaporator) Pool->Evap Final Pure Solid Compound Evap->Final

Caption: Workflow for preparative HPLC purification.

Table 3: Preparative HPLC Method Parameters

ParameterCondition
Column ZORBAX Eclipse Plus C18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 25% to 65% B over 20 minutes. Note: Gradient is focused based on analytical run to maximize throughput.
Flow Rate 20.0 mL/min
Column Temperature Ambient
Injection Volume 1-2 mL (of a concentrated ~20 mg/mL solution)
Detection UV at 254 nm for fraction triggering

Post-Purification Steps:

  • Analyze all collected fractions using the analytical method described in Protocol 1.

  • Combine the fractions that show a purity of ≥99.5%.

  • Remove the acetonitrile and water using a rotary evaporator.

  • The remaining residue can be lyophilized or dried under high vacuum to yield the pure compound as a solid.

Conclusion

This application note details a systematic and robust RP-HPLC method for the purification of this compound. By carefully considering the analyte's physicochemical properties, we established a method using a C18 stationary phase with an acidified water/acetonitrile mobile phase that provides excellent peak shape and resolution. The provided protocols for both analytical assessment and preparative isolation are scalable and reliable, enabling the efficient production of high-purity material essential for pharmaceutical research and development.

References

Application Note: High-Resolution LC-MS Analysis for In-Process Monitoring of (1-Benzhydrylazetidin-3-yl)methanol Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Azetidine Scaffold and the Imperative for Precise Analytical Oversight

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in modern medicinal chemistry. Their inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance the pharmacological properties of drug candidates, such as metabolic stability and binding affinity.[1] (1-Benzhydrylazetidin-3-yl)methanol is a key building block in this class, featuring a reactive primary alcohol that serves as a versatile handle for further chemical modification.[2] The benzhydryl protecting group on the nitrogen atom provides lipophilicity, which can be crucial for interaction with biological targets.[2]

The synthetic utility of this compound is largely defined by the reactions of its hydroxymethyl group. Among these, oxidation to the corresponding aldehyde or carboxylic acid is a fundamental transformation, yielding intermediates for reductive aminations, esterifications, and amide couplings. Given the potential for over-oxidation and side-product formation, the ability to precisely monitor these reactions in real-time is paramount for process optimization, yield maximization, and impurity profiling in drug development.

This application note provides a comprehensive protocol for the development and implementation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the in-process analysis of the oxidation of this compound. We will explore the causality behind experimental choices, from sample preparation to data interpretation, ensuring a scientifically sound and reproducible analytical workflow.

The Analytical Challenge: Monitoring a Key Oxidation Transformation

The primary analytical objective is to develop a selective and sensitive LC-MS method capable of simultaneously separating and quantifying the starting material, this compound, from its expected oxidation products: the intermediate aldehyde, (1-Benzhydrylazetidin-3-yl)carbaldehyde, and the potential over-oxidation product, 1-Benzhydrylazetidine-3-carboxylic acid.

Part 1: Foundational Methodology & Experimental Design

Reagents and Materials
  • This compound (Purity ≥98%)[3]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Dess-Martin Periodinane (DMP) or other suitable oxidizing agent

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

  • Standard 2 mL LC-MS vials with septa[4]

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended. A triple quadrupole (QqQ) mass spectrometer can also be effectively utilized for targeted quantification.[5]

Hypothetical Reaction Pathway

For the purpose of this application note, we will focus on a mild oxidation using an agent like Dess-Martin Periodinane (DMP), which is known for converting primary alcohols to aldehydes with minimal over-oxidation.

Diagram 1: Proposed Oxidation Pathway of this compound

Reaction_Pathway Start this compound (m/z [M+H]⁺ = 254.1545) Intermediate (1-Benzhydrylazetidin-3-yl)carbaldehyde (m/z [M+H]⁺ = 252.1388) Start->Intermediate [Oxidation] (e.g., DMP) Product 1-Benzhydrylazetidine-3-carboxylic acid (m/z [M+H]⁺ = 268.1338) Intermediate->Product [Over-oxidation]

Caption: Proposed oxidation of the starting material to an aldehyde and a carboxylic acid.

Part 2: Protocol for Reaction Monitoring

Sample Preparation: The "Dilute-and-Shoot" Approach for In-Process Samples

For in-process monitoring, speed and simplicity are key. A "dilute-and-shoot" method is often sufficient and minimizes sample manipulation that could alter the reaction composition.[6]

Protocol:

  • Reaction Quenching (optional but recommended): At specified time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Immediately quench the reaction by diluting it into a larger volume of a solvent that will stop the reaction, such as cold acetonitrile. This provides a more accurate "snapshot" of the reaction progress.

  • Dilution: In a 2 mL LC-MS vial, dilute the quenched reaction aliquot (or the raw aliquot) with a suitable solvent system. A common starting point is a 1:1000 dilution in 50:50 acetonitrile:water with 0.1% formic acid. The high dilution factor is crucial to avoid detector saturation and minimize matrix effects.[4]

  • Filtration: If the diluted sample appears cloudy or contains particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the LC system.[4]

  • Blank Injections: Always run a blank sample (e.g., the dilution solvent) before and after your sample set to check for carryover.[4]

LC-MS Method Development: Achieving Baseline Separation

The goal of the liquid chromatography is to separate the starting material from its products and any reaction-related impurities. Given the structural similarities, a reversed-phase separation is a logical starting point.

Table 1: Recommended LC-MS Parameters

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmC18 provides good retention for moderately nonpolar compounds like the benzhydryl-containing analytes. A shorter column with small particles allows for fast analysis times.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of the analytes in positive ion mode, enhancing MS sensitivity.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in reversed-phase LC with good UV transparency and compatibility with ESI-MS.
Gradient 5-95% B over 5 minutesA gradient elution is necessary to separate compounds with different polarities and elute them as sharp peaks.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 1-5 µLA small injection volume minimizes the risk of column overloading.
MS Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen atom in the azetidine ring is readily protonated, making positive ion mode the ideal choice for high sensitivity.
MS Detection Mode Full Scan (for qualitative analysis) and/or Targeted MS/MS (for quantitative analysis)Full scan allows for the identification of unknown byproducts, while targeted MS/MS (like MRM) provides the highest sensitivity and selectivity for quantification.[5]
Mass Range (Full Scan) m/z 100-500This range comfortably covers the expected molecular weights of the starting material and products.

Diagram 2: LC-MS Analysis Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Aliquot from Reaction Mixture B Quench & Dilute (e.g., 1:1000 in ACN/H₂O) A->B C Filter (if necessary) B->C D Inject into UPLC-HRMS System C->D E Reversed-Phase Chromatography (C18) D->E F Positive ESI-MS Detection E->F G Extract Ion Chromatograms (EICs) for each analyte F->G H Integrate Peak Areas G->H I Plot Area vs. Time (Reaction Kinetics) H->I

Caption: A streamlined workflow from sample preparation to data analysis.

Part 3: Data Analysis and Interpretation

Qualitative Analysis: Confirming Identities

The primary advantage of HRMS is the ability to obtain accurate mass measurements, which are invaluable for confirming the elemental composition of the detected species.

Table 2: Expected Analytes and Their Accurate Masses

CompoundMolecular FormulaExpected m/z [M+H]⁺
This compoundC₁₇H₁₉NO254.1545
(1-Benzhydrylazetidin-3-yl)carbaldehydeC₁₇H₁₇NO252.1388
1-Benzhydrylazetidine-3-carboxylic acidC₁₇H₁₇NO₂268.1338

By extracting the ion chromatograms (EICs) for these specific m/z values, one can track the appearance and disappearance of each component over the course of the reaction.

Quantitative Analysis: Tracking Reaction Progress

For quantitative analysis, the peak area of each component's EIC is integrated. Plotting the relative peak area of the starting material, intermediate, and product against reaction time provides a clear kinetic profile of the reaction. This data is critical for determining reaction completion, identifying the point of maximum intermediate concentration, and optimizing reaction conditions to minimize byproduct formation.

For regulated environments requiring precise quantification, a targeted Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer would be developed.[5] This involves selecting a specific precursor ion for each analyte and monitoring a characteristic fragment ion after collision-induced dissociation (CID).

Table 3: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Rationale
This compound254.15167.09Loss of the azetidine methanol moiety, leaving the stable benzhydryl cation.
(1-Benzhydrylazetidin-3-yl)carbaldehyde252.14167.09Loss of the azetidine carbaldehyde moiety.
1-Benzhydrylazetidine-3-carboxylic acid268.13167.09Loss of the azetidine carboxylic acid moiety.

Diagram 3: Logic of Data Interpretation

Data_Logic cluster_qual Qualitative Analysis cluster_quant Quantitative Analysis Data_Acquisition Acquire Full Scan HRMS Data EIC Extract Ion Chromatograms for Expected m/z Data_Acquisition->EIC Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Mass_Confirmation Confirm Accurate Mass (< 5 ppm error) EIC->Mass_Confirmation Conclusion Determine Reaction Endpoint & Identify Optimal Conditions Mass_Confirmation->Conclusion Kinetics Plot Area % vs. Time Peak_Integration->Kinetics Kinetics->Conclusion

Caption: Logical flow for processing LC-MS data for reaction analysis.

Conclusion and Field-Proven Insights

This application note outlines a robust and scientifically grounded LC-MS methodology for monitoring the oxidation of this compound. By leveraging the separation power of UPLC and the specificity of high-resolution mass spectrometry, researchers can gain detailed, real-time insights into their reaction kinetics. This level of analytical detail is indispensable for rapid process development, impurity identification, and ensuring the quality and consistency of valuable synthetic intermediates in the pharmaceutical industry. The principles and protocols described herein are readily adaptable to a wide range of other chemical transformations involving this important azetidine scaffold.

References

Scale-up synthesis of (1-Benzhydrylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Scale-up Synthesis of (1-Benzhydrylazetidin-3-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ring strain and defined three-dimensional geometry provide a unique combination of metabolic stability and structural rigidity, making it an invaluable building block for novel therapeutics.[1][2] Specifically, the this compound moiety serves as a critical precursor for a range of neurologically active compounds, where the benzhydryl group often imparts favorable pharmacokinetic properties.

However, the construction of this strained ring system on a large scale presents significant challenges.[2][3] This guide, developed for process chemists and drug development professionals, provides a robust, scalable, and validated protocol for the synthesis of this compound. We will focus on the critical final step: the selective reduction of 1-Benzhydrylazetidin-3-one, explaining the scientific rationale behind each operational choice to ensure safety, efficiency, and high purity on a kilogram scale.

Synthetic Strategy: A Risk-Managed Approach to Scalable Reduction

The most reliable and scalable pathway to this compound involves the chemical reduction of its ketone precursor, 1-Benzhydrylazetidin-3-one.[4] While various reducing agents are available, the selection for a scale-up operation must prioritize safety, cost, and operational simplicity over sheer reactivity.

Choice of Reducing Agent: Sodium Borohydride (NaBH₄)

For this process, Sodium Borohydride (NaBH₄) is the reagent of choice over more potent hydrides like Lithium Aluminum Hydride (LAH). This decision is rooted in a comprehensive risk-benefit analysis:

  • Safety: NaBH₄ is significantly safer to handle than LAH. It does not react violently with atmospheric moisture and its quenching process is far less energetic, mitigating risks of thermal runaway and hydrogen gas evolution on a large scale.[5][6]

  • Selectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones. It will not reduce other potentially sensitive functional groups, which simplifies the purification process.[5]

  • Cost and Availability: NaBH₄ is a commercially available, cost-effective reagent, making the process economically viable for large-scale production.

Solvent Selection: Methanol

Methanol is selected as the reaction solvent due to its excellent ability to dissolve both the ketone substrate and the NaBH₄ reagent. Furthermore, it actively participates in the reaction mechanism by forming alkoxyborohydrides, which can accelerate the reduction process.

Process Workflow and Logic

The entire production sequence is designed for scalability and control, minimizing potential hazards and ensuring product quality. The workflow emphasizes controlled additions, temperature management, and in-process checks.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reactor Setup (Inert Atmosphere: N₂) B Charge 1-Benzhydrylazetidin-3-one & Methanol A->B C Cool to 0-5 °C B->C D Portion-wise Addition of Sodium Borohydride C->D E Reaction Monitoring (TLC / HPLC) D->E F Quench Reaction (Acetone / Water) E->F G Solvent Removal F->G H Aqueous Work-up & Extraction (EtOAc) G->H I Crystallization H->I J Filtration & Drying I->J K K J->K Final Product: This compound

Caption: High-level workflow for the scale-up synthesis.

Detailed Scale-Up Protocol

This protocol details the synthesis on a 100-gram scale of the starting ketone. The quantities can be adjusted proportionally for larger batches.

Table 1: Reagent and Solvent Quantities
CompoundMolecular Weight ( g/mol )Quantity (for 100g scale)MolesMolar Equiv.
1-Benzhydrylazetidin-3-one237.30[7][8][9]100.0 g0.4211.0
Sodium Borohydride (NaBH₄)37.8331.9 g0.8432.0
Methanol (MeOH)32.041000 mL--
Acetone58.08~50 mL--
Ethyl Acetate (EtOAc)88.111500 mL--
Deionized Water18.021000 mL--
Brine (Saturated NaCl)-500 mL--
Experimental Procedure

1. Reactor Preparation and Reagent Charging: a. Equip a 5L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a powder addition funnel. b. Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. c. Charge the reactor with 1-Benzhydrylazetidin-3-one (100.0 g, 0.421 mol). d. Add methanol (1000 mL) to the reactor and begin stirring at 150 RPM to fully dissolve the solid.

2. Controlled Reduction: a. Circulate coolant through the reactor jacket to cool the internal temperature of the methanol solution to 0–5 °C. b. Causality: This initial cooling is critical to absorb the exotherm from the reaction of NaBH₄ with methanol and the subsequent ketone reduction, preventing thermal runaway. c. Once the target temperature is stable, begin the portion-wise addition of Sodium Borohydride (31.9 g, 0.843 mol) via the powder funnel over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition. d. After the addition is complete, allow the reaction mixture to stir at 0–5 °C for an additional 2 hours.

3. In-Process Control (IPC) and Reaction Monitoring: a. Monitor the reaction progress using Thin Layer Chromatography (TLC). b. System: Mobile Phase: 50% Ethyl Acetate in Heptane. c. Visualization: UV light (254 nm) and/or potassium permanganate stain. d. Validation: The reaction is considered complete when the starting ketone spot (Rf ≈ 0.6) is fully consumed and a new, more polar spot corresponding to the product alcohol (Rf ≈ 0.3) is dominant.

4. Reaction Quench: a. Once the reaction is complete, slowly add acetone (~50 mL) dropwise while maintaining the temperature below 15 °C. The addition of acetone will quench any unreacted NaBH₄. b. After the initial gas evolution subsides, slowly add deionized water (500 mL). This will quench the borate esters formed during the reaction.

5. Work-up and Product Isolation: a. Remove the methanol from the mixture under reduced pressure using a rotary evaporator. b. Transfer the remaining aqueous slurry to a separatory funnel and add deionized water (500 mL) and ethyl acetate (500 mL). c. Shake vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 500 mL). d. Combine the organic layers and wash with brine (500 mL) to remove residual water. e. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a white to off-white solid.

6. Purification by Crystallization: a. Dissolve the crude solid in a minimal amount of hot ethyl acetate. b. Slowly add heptane until the solution becomes cloudy. c. Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator for at least 4 hours to complete crystallization. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum at 40 °C to a constant weight. e. Expected Yield: 90-95 g (84-89% yield) of this compound with >99% purity by HPLC.

Mechanism of Reduction

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.

G ketone 1-Benzhydrylazetidin-3-one (Carbonyl C=O) intermediate Alkoxyborate Intermediate ketone->intermediate borohydride Sodium Borohydride (Source of H⁻) borohydride->ketone 1. Nucleophilic Attack product This compound (Alcohol C-OH) intermediate->product 2. Protonation (from Solvent)

Caption: Simplified mechanism of ketone reduction by NaBH₄.

Safety and Hazard Management

A thorough understanding and mitigation of risks are paramount for a successful scale-up.

Sodium Borohydride (NaBH₄) Hazards:

  • Flammable Solid: Handle away from ignition sources.[10]

  • Water Reactive: Contact with water or acids releases flammable hydrogen gas, which can ignite spontaneously.[5][11] All glassware and solvents must be dry before use. Store in a tightly sealed container under an inert atmosphere.[5][10]

  • Corrosive: Causes skin and eye irritation.[12]

Personal Protective Equipment (PPE):

  • Wear nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles with side shields at all times.[5][11] A face shield is recommended during reagent charging and quenching steps.[11]

Engineering Controls:

  • All operations must be conducted in a well-ventilated walk-in fume hood.[13]

  • An inert atmosphere (Nitrogen or Argon) is mandatory to prevent contact with moisture.[5][10]

  • A fire extinguisher suitable for reactive metals (e.g., Class D, Met-L-X) must be readily accessible. DO NOT USE WATER OR CO₂ EXTINGUISHERS .[10]

Spill & Waste Management:

  • In case of a small spill, sweep up the solid material with a dry, non-sparking tool and place it in a designated, labeled container for hazardous waste.[6][13] Do not use water for cleanup.[13]

  • Quench waste streams containing residual NaBH₄ carefully with a non-flammable protic solvent (like isopropanol) before neutralization and disposal according to local regulations.

Analytical Quality Control

Final product validation is essential. The following data confirms the structure and purity of the synthesized this compound.

Table 2: Analytical Data for Final Product
AnalysisSpecification
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃) Conforms to structure. Key peaks: δ ~7.4-7.2 (m, 10H, Ar-H), ~4.4 (s, 1H, CHPh₂), ~3.6 (d, 2H, CH₂OH), ~3.4 (t, 2H), ~2.8 (t, 2H), ~2.6 (m, 1H).
Mass Spec (ESI+) [M+H]⁺ = 254.15, consistent with C₁₇H₁₉NO.[12][14]
HPLC Purity ≥ 99.0% (Area %)
Melting Point 75.0 - 79.0 °C[9]

References

Application Notes & Protocols for the In Vivo Evaluation of (1-Benzhydrylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The azetidine scaffold is a four-membered, nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry. Its inherent ring strain and rigid three-dimensional structure make it a "privileged scaffold" for designing novel therapeutics with favorable pharmacological properties.[1] Azetidine-containing molecules often exhibit improved metabolic stability and binding affinity compared to more flexible analogues.[2][3]

This guide focuses on (1-Benzhydrylazetidin-3-yl)methanol (CAS: 72351-36-1), a molecule combining the rigid azetidine core with two key functional groups: a bulky, lipophilic benzhydryl group on the nitrogen and a polar hydroxymethyl group at the 3-position.[4] An analysis of its physicochemical properties provides critical insights for experimental design:

PropertyValueImplication for In Vivo Studies
Molecular Formula C₁₇H₁₉NO-
Molecular Weight 253.34 g/mol [5][6]Favorable for drug-likeness (within Lipinski's Rule of Five).
cLogP ~2.7 - 2.8[5][6]Indicates moderate lipophilicity, suggesting potential for good membrane permeability and oral absorption.
TPSA 23.47 Ų[5]Low polar surface area, further supporting the potential for good cell penetration and blood-brain barrier passage.
H-Bond Donors/Acceptors 1 / 2[5]Contributes to binding interactions and solubility.

Given the absence of published biological data, a structured, stepwise in vivo evaluation is necessary to characterize the pharmacokinetic, safety, and potential therapeutic profile of this compound. This document provides a comprehensive framework for researchers and drug development professionals to design and execute foundational in vivo studies, adhering to the principles of scientific integrity and regulatory preclinical guidance.[7][8][9]

Section 1: Pre-formulation and Compound Handling

A robust in vivo study begins with a well-characterized and properly formulated test article.

1.1 Compound Integrity and Safety

  • Purity: Ensure the use of a high-purity batch (commercially available at ≥98%) to guarantee that observed effects are attributable to the compound itself.[5]

  • Handling Precautions: According to its Globally Harmonized System (GHS) classification, this compound is a potential skin, eye, and respiratory irritant.[6] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood.

1.2 Protocol: Vehicle Solubility Screening The moderate LogP of the compound suggests it may have poor aqueous solubility. A suitable vehicle is critical for achieving consistent dosing and bioavailability.

Objective: To identify a safe and effective vehicle for oral (PO) and parenteral (e.g., intravenous, intraperitoneal) administration.

Methodology:

  • Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., 100% DMSO) at a high concentration (e.g., 50 mg/mL).

  • In separate glass vials, prepare a panel of common in vivo vehicles. Examples include:

    • Aqueous: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).

    • Co-solvent Systems: 10% DMSO / 90% Saline; 10% DMSO / 40% PEG400 / 50% Saline.

    • Surfactant Systems: 5% DMSO / 5% Cremophor EL / 90% Saline.

  • Spike small volumes of the DMSO stock solution into each test vehicle to achieve the desired final concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).

  • Vortex each mixture vigorously for 1-2 minutes.

  • Visually inspect for precipitation immediately and after 1-2 hours at room temperature. A successful formulation will appear as a clear, homogenous solution.

  • Causality Note: The selected vehicle must be non-toxic at the administered volume and should not interfere with the compound's activity or the assay endpoints. For this reason, the percentage of organic solvents like DMSO is typically kept to a minimum (≤10%) for in vivo studies.

Section 2: Pharmacokinetic (PK) Study Design

The first in vivo step is to understand the compound's exposure profile (ADME: Absorption, Distribution, Metabolism, and Excretion).[10] This data is essential for designing subsequent efficacy and toxicology studies by linking the administered dose to the resulting concentration in the body over time.

2.1 Experimental Design A preliminary PK study in rodents is recommended to determine key parameters like clearance, half-life, and oral bioavailability.

ParameterRecommendationRationale & Justification
Animal Model Male Sprague-Dawley rats (250-300g)A standard, well-characterized model for PK studies, allowing for serial blood sampling due to their larger size.
Group Size n=3-4 per routeProvides sufficient statistical power for initial PK parameter estimation while adhering to the 3Rs (Replacement, Reduction, Refinement).
Administration Routes Intravenous (IV) Bolus & Oral Gavage (PO)The IV route provides a baseline for 100% bioavailability.[7] The PO route is critical for assessing the compound's potential as an orally administered drug.
Dose Levels IV: 1 mg/kg; PO: 5 mg/kgLow doses are used to stay within the linear kinetic range and avoid saturating metabolic or transport processes. The higher PO dose accounts for potential incomplete absorption.
Blood Sampling Sparse sampling (via tail vein or saphenous vein)A composite profile is built from multiple animals to reduce stress on any single animal.
Time Points IV: 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hrCaptures the rapid distribution phase and the slower elimination phase.
PO: 15, 30 min; 1, 2, 4, 8, 24 hrCaptures the absorption phase (Tmax) and the elimination phase.
Analytical Method LC-MS/MSThe gold standard for its high sensitivity and specificity in quantifying small molecules in complex biological matrices like plasma.

2.2 Protocol 1: Rodent Pharmacokinetic Study

  • Preparation: Formulate the compound in the selected vehicle at the required concentrations for IV and PO dosing. Ensure the IV formulation is sterile-filtered.

  • Acclimation: Acclimate animals for at least 3-5 days before the study. Fast animals overnight (with access to water) before PO dosing to reduce variability in absorption.

  • Dosing:

    • IV: Administer a single bolus dose via the lateral tail vein. Recommended injection volume for rats is ≤5 mL/kg.

    • PO: Administer the dose using a ball-tipped gavage needle. Recommended gavage volume for rats is ≤10 mL/kg.

  • Blood Collection: At each designated time point, collect ~100-150 µL of whole blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Immediately following collection, centrifuge the blood tubes (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until LC-MS/MS analysis.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) and calculate key PK parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and %F).

2.3 Visualization: Pharmacokinetic Study Workflow

PK_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Formulation Compound Formulation Dosing Dosing (IV & PO) Formulation->Dosing Animals Animal Acclimation Animals->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing Sampling->Processing LCMS LC-MS/MS Quantification Processing->LCMS PK_Calc PK Parameter Calculation LCMS->PK_Calc Report Final Report PK_Calc->Report

Caption: Workflow for a typical rodent pharmacokinetic study.

Section 3: Acute Tolerability and Dose-Ranging Study

Before efficacy testing, it is crucial to understand the compound's safety profile and determine the Maximum Tolerated Dose (MTD).[11] This study informs dose selection for future experiments, ensuring that doses are pharmacologically active but not overtly toxic.

3.1 Experimental Design

ParameterRecommendationRationale & Justification
Animal Model Male and Female C57BL/6 mice (8-10 weeks old)Mice are cost-effective for dose-ranging. Using both sexes is recommended by regulatory guidelines to identify potential sex-specific toxicity.
Group Size n=3-5 per sex per groupA standard number for MTD-finding studies to observe clear toxicological signals.
Administration Route The intended therapeutic route (e.g., PO)The route should match the one planned for efficacy studies to ensure the tolerability data is relevant.
Dose Levels Single dose escalation (e.g., 10, 30, 100, 300, 1000 mg/kg)A logarithmic dose progression effectively covers a wide range to identify the MTD. A vehicle control group is mandatory.
Observation Period 7-14 daysAllows for the observation of both acute (first 24h) and delayed toxicity.
Endpoints Mortality, clinical signs (e.g., altered posture, activity, respiration), body weight changes, and terminal gross necropsy.These are fundamental indicators of systemic toxicity. A >10% body weight loss is a common sign of intolerance.

3.2 Protocol 2: Mouse Acute Tolerability Study

  • Acclimation & Baseline: Acclimate mice for at least one week. Record body weights on Day -1 and Day 0 (dosing day).

  • Dosing: Administer a single dose of the compound or vehicle according to the dose escalation plan.

  • Clinical Observations:

    • Perform detailed clinical observations at 1, 4, and 24 hours post-dose.

    • Record observations daily thereafter for the duration of the study. Note any changes in behavior, appearance, or signs of distress.

  • Body Weight: Record body weights daily for the first week and twice weekly thereafter.

  • Termination: At the end of the observation period, euthanize all surviving animals.

  • Necropsy: Perform a gross necropsy on all animals (including any that die prematurely). Examine major organs (liver, spleen, kidneys, heart, lungs) and tissues for any visible abnormalities (e.g., changes in size, color, texture).

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs, or >10% body weight loss.

Section 4: Integrated Study Logic & Preliminary Efficacy

The data from PK and tolerability studies are not generated in isolation; they are integrated to enable the rational design of efficacy studies.

Study_Progression cluster_foundation Foundation cluster_invivo In Vivo Characterization cluster_adv Advanced Development PhysChem Physicochemical Properties PK Pharmacokinetics (PK) (Exposure Profile) PhysChem->PK Tox Tolerability (MTD) (Safety Profile) PhysChem->Tox InVitro In Vitro Potency (Hypothetical Target) InVitro->PK Efficacy Efficacy Study (Proof of Concept) PK->Efficacy Dose & Schedule Tox->Efficacy Dose Selection (≤ MTD) AdvTox Repeat-Dose Toxicology Efficacy->AdvTox Effective Dose Range

Caption: Logical progression of preclinical in vivo studies.

4.1 Designing a Preliminary Efficacy Study Since the biological target of this compound is unknown, this section provides a template using a plausible hypothesis. The benzhydryl moiety is found in many CNS-active compounds. Therefore, a behavioral model, such as the Elevated Plus Maze (EPM) for anxiolytic activity, serves as a practical example.

Objective: To obtain preliminary evidence of anxiolytic-like effects in mice.

4.2 Experimental Design (Hypothetical EPM Model)

ParameterRecommendationRationale & Justification
Animal Model Male BALB/c mice (8-10 weeks old)A common strain for anxiety-related behavioral testing, known for its sensitivity in the EPM.
Groups 1. Vehicle Control2. Compound (Low, Mid, High Dose)3. Positive Control (e.g., Diazepam, 2 mg/kg)The positive control validates the assay. Multiple compound doses are needed to establish a dose-response relationship.
Group Size n=10-12 per groupBehavioral studies have higher intrinsic variability and require larger group sizes for adequate statistical power.
Dose Selection e.g., 3, 10, 30 mg/kg, PODoses should be selected based on PK and MTD data. They must be well below the MTD and should achieve exposures that are multiples of the (hypothetical) in vitro IC50.
Pre-treatment Time 30-60 minutes post-dosingShould be timed to coincide with the Tmax or a point of high exposure as determined by the PK study.
Primary Endpoints 1. Time spent in open arms (%)2. Number of entries into open arms (%)An increase in these parameters is indicative of an anxiolytic-like effect.
Secondary Endpoint Total distance traveled or total arm entriesServes as a crucial control for locomotor activity, ensuring that the observed effects are not due to sedation or hyperactivity.

4.3 Protocol 3: Mouse Elevated Plus Maze Study

  • Habituation: Bring mice to the testing room at least 1 hour before the experiment to acclimate to the environment (lighting, background noise).

  • Dosing: Administer the vehicle, positive control, or test compound via the predetermined route (e.g., PO).

  • Testing: At the specified pre-treatment time, place the mouse in the center of the EPM, facing one of the closed arms.

  • Data Acquisition: Allow the mouse to explore the maze for 5 minutes. Use an automated video-tracking system to record the animal's movement and calculate the endpoints.

  • Inter-trial Procedure: Clean the maze thoroughly with 70% ethanol between each trial to eliminate olfactory cues.

  • Data Analysis: Analyze data using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's or Tukey's post-hoc test) to compare the compound-treated groups to the vehicle control.

Section 5: Data Synthesis and Future Directions

The successful completion of this initial trio of in vivo studies provides a foundational dataset for this compound.

  • The PK study defines the relationship between dose and exposure.

  • The tolerability study defines the upper limits of safe dosing.

  • The efficacy study provides the initial proof-of-concept for a therapeutic effect.

Together, these results enable a data-driven decision on whether to advance the compound. Positive outcomes would warrant progression to more complex studies, including:

  • Repeat-Dose Toxicology: To assess safety over a longer duration, as required for chronic therapies.[12]

  • Metabolite Identification: To understand how the body processes the compound and identify any potentially active or toxic metabolites.

  • Pharmacodynamic (PD) Marker Studies: To link compound exposure with a direct biological marker of target engagement in the tissue of interest.

  • Optimization in Additional Efficacy Models: To confirm and extend the initial efficacy findings in more sophisticated or chronic disease models.

This structured approach ensures that resources are used efficiently and that the compound is advanced with a clear understanding of its fundamental in vivo properties, forming a solid basis for a future Investigational New Drug (IND) application.[9]

References

Application Notes and Protocols: In Vivo Evaluation of (1-Benzhydrylazetidin-3-yl)methanol Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini Senior Application Scientist

Introduction

(1-Benzhydrylazetidin-3-yl)methanol is a synthetic compound featuring a benzhydryl moiety attached to an azetidine ring.[1][2][3] While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural similarity to known central nervous system (CNS) active agents, particularly those interacting with monoamine transporters, provides a strong rationale for its investigation as a potential modulator of dopaminergic and noradrenergic systems. The benzhydryl group is a key pharmacophore in many dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitors.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vivo studies to elucidate the pharmacological effects of this compound. The protocols described herein are designed to systematically evaluate the compound's potential psychostimulant, reinforcing, and abuse liability properties using established and validated rodent behavioral models.

Scientific Rationale and Experimental Strategy

Based on the structural features of this compound, we hypothesize that it may function as an inhibitor of DAT and/or NET. Inhibition of these transporters increases the extracellular concentrations of dopamine and norepinephrine, which can lead to a range of behavioral effects, including increased locomotor activity, psychostimulant-like subjective effects, and reinforcing properties.

The following experimental workflow is proposed to test this hypothesis and characterize the in vivo profile of the compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Abuse Liability Assessment cluster_2 Phase 3: Reinforcing Properties Locomotor Activity Assay Locomotor Activity Assay Drug Discrimination Drug Discrimination Locomotor Activity Assay->Drug Discrimination Characterize Stimulant Effects Intracranial Self-Stimulation (ICSS) Intracranial Self-Stimulation (ICSS) Locomotor Activity Assay->Intracranial Self-Stimulation (ICSS) Assess Reward Modulation Self-Administration Self-Administration Drug Discrimination->Self-Administration Evaluate Abuse Potential Intracranial Self-Stimulation (ICSS)->Self-Administration Confirm Reinforcing Effects

Figure 1: Proposed experimental workflow for the in vivo characterization of this compound.

Phase 1: Initial Screening - Locomotor Activity Assay

Causality Behind Experimental Choice: The open field locomotor activity test is a fundamental and straightforward method to assess the stimulant or depressant effects of a novel compound on spontaneous motor activity.[4][5][6] An increase in locomotor activity is a hallmark of psychostimulant drugs that enhance dopamine and/or norepinephrine signaling. This initial screen will help determine the dose-response relationship of this compound and provide a basis for dose selection in subsequent, more complex behavioral assays.

Protocol: Locomotor Activity in Mice

Objective: To determine the effect of this compound on spontaneous locomotor activity in mice.

Materials:

  • Adult male C57BL/6J mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., saline, 5% DMSO/5% Tween 80 in saline)

  • Locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared beams[4]

  • Automated activity monitoring system[4]

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.[6] The room should be dimly lit and have a consistent background noise level.

  • Habituation: On three consecutive days prior to testing, handle each mouse for 1-2 minutes and give a saline injection (intraperitoneal, IP) to habituate them to the injection procedure. On the third day, place the mice in the locomotor activity chambers for 30-60 minutes immediately after the saline injection to habituate them to the testing environment.[4]

  • Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Make serial dilutions to achieve the desired doses.

  • Test Day:

    • Administer the vehicle or a specific dose of this compound (e.g., 1, 3, 10, 30 mg/kg, IP) to different groups of mice (n=8-10 per group).

    • Immediately place each mouse into the center of the locomotor activity chamber.[4]

    • Record locomotor activity for 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[5][7]

  • Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) and as a cumulative total over the entire session. Compare the effects of different doses of the compound to the vehicle control group using ANOVA followed by post-hoc tests.

Parameter Description Expected Outcome for a Psychostimulant
Total Distance TraveledThe cumulative distance the animal moves within the chamber.Dose-dependent increase.
Horizontal ActivityNumber of infrared beam breaks in the x-y plane.Dose-dependent increase.
Vertical Activity (Rearing)Number of infrared beam breaks in the z-plane.May increase, indicating exploratory behavior.
Center TimeTime spent in the central zone of the open field.May increase or decrease depending on anxiolytic/anxiogenic properties.

Phase 2: Abuse Liability Assessment

A. Drug Discrimination

Causality Behind Experimental Choice: The drug discrimination paradigm is a highly specific in vivo assay used to assess the subjective effects of a test compound.[8][9] Animals are trained to recognize the interoceptive cues of a known drug of abuse (e.g., cocaine or amphetamine) and respond on a specific lever to receive a reward. The extent to which a novel compound generalizes to the training drug provides a strong indication of its abuse liability and similarity of its mechanism of action.[10]

Protocol: Drug Discrimination in Rats

Objective: To determine if this compound produces subjective effects similar to a known psychostimulant like cocaine.

Materials:

  • Adult male Sprague-Dawley rats (250-300 g)

  • Standard operant conditioning chambers with two levers and a food dispenser[11]

  • This compound

  • Cocaine HCl (training drug)

  • Vehicle (e.g., saline)

  • Food pellets (45 mg)

Procedure:

  • Food Restriction and Shaping: Rats are food-restricted to maintain 85-90% of their free-feeding body weight. They are then trained to press a lever for food reinforcement on a fixed-ratio (FR) schedule.[12]

  • Discrimination Training:

    • On training days, rats receive an injection of either cocaine (e.g., 10 mg/kg, IP) or vehicle 15 minutes before being placed in the operant chamber.

    • Following a cocaine injection, responses on one lever (the "drug" lever) are reinforced with a food pellet. Responses on the other lever (the "vehicle" lever) have no consequence.

    • Following a vehicle injection, only responses on the "vehicle" lever are reinforced.[10]

    • The drug and vehicle training sessions are alternated daily. Training continues until rats reliably complete at least 80% of their responses on the correct lever.[12]

  • Generalization Testing:

    • Once the discrimination is learned, test sessions are conducted.

    • On test days, rats are administered a dose of this compound or a different dose of cocaine.

    • During the test session, responses on either lever result in reinforcement to avoid extinguishing the learned behavior.[8]

    • The primary dependent variables are the percentage of responses on the drug-appropriate lever and the overall response rate.

  • Data Analysis: A generalization curve is constructed by plotting the percentage of drug-lever responding as a function of the dose of this compound. Full generalization is typically defined as >80% drug-lever responding, while partial generalization is between 20-80%.[10]

Figure 2: Workflow for the drug discrimination paradigm.

B. Intracranial Self-Stimulation (ICSS)

Causality Behind Experimental Choice: ICSS is a sophisticated behavioral paradigm used to directly measure the effects of drugs on brain reward function.[13][14] Animals are trained to perform an operant response (e.g., press a lever) to receive a brief electrical stimulation to a reward-related brain region, such as the medial forebrain bundle (MFB).[13] Drugs that enhance reward, like psychostimulants, lower the threshold for ICSS, meaning the animal will work for a weaker stimulation. This provides a quantitative measure of a compound's effect on reward processing and its potential for abuse.[15]

Protocol: Intracranial Self-Stimulation in Rats

Objective: To assess the effects of this compound on brain reward thresholds.

Materials:

  • Adult male Wistar or Sprague-Dawley rats

  • Stereotaxic apparatus

  • Bipolar stimulating electrodes

  • ICSS chambers with a response lever and a stimulator

  • This compound

  • Vehicle

Procedure:

  • Surgery: Rats are surgically implanted with a bipolar electrode aimed at the MFB under anesthesia.

  • Training: After recovery, rats are trained to press a lever to receive electrical brain stimulation. The intensity of the stimulation is varied to determine the frequency at which the rat will respond at 50% of its maximum rate (the ICSS threshold).[16]

  • Drug Testing:

    • Once stable ICSS thresholds are established, drug testing begins.

    • Rats are pretreated with either vehicle or a dose of this compound.

    • The ICSS threshold is then redetermined.

  • Data Analysis: A lowering of the ICSS threshold (a leftward shift in the rate-frequency curve) indicates a reward-enhancing effect.[15] The magnitude of this shift is a measure of the compound's rewarding potency. Conversely, a rightward shift suggests aversive or reward-dampening effects.

Effect on ICSS Threshold Interpretation Implication for Abuse Liability
Leftward Shift (Lowered Threshold)Reward-enhancing effectHigh abuse potential
No ChangeNo effect on reward processing at the tested dosesLow abuse potential
Rightward Shift (Elevated Threshold)Aversive or reward-attenuating effectLow abuse potential

Phase 3: Reinforcing Properties - Self-Administration

Causality Behind Experimental Choice: Intravenous self-administration is considered the gold standard for assessing the reinforcing effects of a drug and is highly predictive of a drug's abuse potential in humans.[17][18] In this model, animals learn to perform an operant response to receive an intravenous infusion of the drug. The rate and pattern of responding provide a direct measure of the drug's reinforcing efficacy.

Protocol: Intravenous Self-Administration in Rats

Objective: To determine if this compound is reinforcing and will be voluntarily self-administered by rats.

Materials:

  • Adult male Sprague-Dawley rats

  • Intravenous catheters

  • Self-administration chambers with two levers, an infusion pump, and a drug delivery system

  • This compound

  • Vehicle (sterile saline)

Procedure:

  • Surgery: Rats are surgically implanted with chronic indwelling intravenous catheters into the jugular vein.

  • Acquisition: After recovery, rats are placed in the self-administration chambers. Responses on one lever (the "active" lever) result in a brief intravenous infusion of this compound. Responses on the other lever (the "inactive" lever) have no programmed consequence.

  • Maintenance: Sessions are typically conducted daily for 2 hours. Acquisition is considered stable when the number of infusions per session is consistent and responding on the active lever is significantly higher than on the inactive lever.

  • Dose-Response: Once stable responding is established, the unit dose of the drug per infusion is varied to generate a dose-response curve.

  • Data Analysis: The primary measures are the number of infusions earned and the number of active versus inactive lever presses. A classic inverted U-shaped dose-response curve is often observed for reinforcing drugs.

Conclusion

The systematic application of these well-validated animal models will provide a comprehensive in vivo pharmacological profile of this compound. The data generated will be crucial for determining its potential as a CNS-active agent, including its stimulant properties, subjective effects, and abuse liability. This structured approach ensures a thorough and scientifically rigorous evaluation, guiding future drug development decisions.

References

Troubleshooting & Optimization

(1-Benzhydrylazetidin-3-yl)methanol reaction side products analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of (1-Benzhydrylazetidin-3-yl)methanol reaction side products reveals potential challenges for researchers. This technical support guide provides troubleshooting strategies and frequently asked questions to address common issues encountered during its use in synthesis.

Technical Support Center: this compound

This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows. As a key building block in medicinal chemistry, understanding its reactivity and potential side reactions is crucial for achieving high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During my reaction workup under acidic conditions, I've isolated an unexpected, more polar byproduct. What is it likely to be?

A: The most probable side product under acidic conditions is a ring-opened species. The azetidine ring, a four-membered heterocycle, possesses significant ring strain (approx. 25.4 kcal/mol) which makes it susceptible to nucleophilic attack, a process often catalyzed by Brønsted or Lewis acids.[1][2][3]

Causality: Protonation of the azetidine nitrogen increases the ring's electrophilicity, making it vulnerable to attack by nucleophiles present in the reaction mixture (e.g., water, alcohols, or even the counter-ion of the acid). This results in the cleavage of a C-N bond and the formation of a linear amino alcohol derivative.[2][4] The specific structure will depend on the nucleophile and which carbon atom (C2 or C4) is attacked.

  • Diagram of Proposed Mechanism:

ring_opening cluster_0 Step 1: Acid Activation cluster_1 Step 2: Nucleophilic Attack A This compound Activated Protonated Azetidinium Ion A->Activated Hplus H+ Hplus->A Activated2 Protonated Azetidinium Ion Nu Nu: Nu->Activated2 RingOpened Ring-Opened Product (e.g., 3-(benzhydrylamino)-2-(hydroxymethyl)propan-1-ol) Activated2->RingOpened

Caption: Acid-catalyzed ring-opening of the azetidine ring.

Q2: My LC-MS analysis shows a peak with a mass of (M-2) or (M+14). What are these impurities?

A: These mass changes typically indicate oxidation of the primary alcohol group.

  • (M-2) Da: This corresponds to the loss of two hydrogen atoms, indicating the formation of (1-Benzhydrylazetidin-3-yl)carbaldehyde . This can occur with mild oxidizing agents or sometimes air oxidation, especially if catalysts are present.

  • (M+14) Da: This corresponds to a net addition of an oxygen atom minus two hydrogen atoms (O-H₂), consistent with oxidation to the 1-Benzhydrylazetidine-3-carboxylic acid . This is a common outcome when stronger oxidizing agents are used or upon prolonged exposure to oxidative conditions. A related oxidation of the precursor alcohol, 1-benzhydrylazetidin-3-ol, to the ketone is a known transformation.[5]

Prevention: To avoid these side products, ensure reactions are run under an inert atmosphere (e.g., Nitrogen or Argon), use purified, peroxide-free solvents, and avoid unnecessarily harsh or prolonged reaction conditions.

Q3: My NMR analysis indicates a partial or complete loss of the characteristic benzhydryl (CHPh₂) signals. What is the likely cause?

A: This suggests that N-debenzhydrylation is occurring. The benzhydryl group, while generally stable, can be cleaved under specific conditions, most notably catalytic hydrogenation (e.g., H₂/Pd-C). It can also be susceptible to cleavage under strongly acidic or certain Lewis acidic conditions, leading to the formation of azetidin-3-yl-methanol and diphenylmethane or its derivatives.

Confirmation: The presence of azetidin-3-yl-methanol or its derivatives in the reaction mixture would confirm this pathway. This byproduct will be significantly more polar than the starting material.

Q4: How can I proactively minimize the formation of all these side products?

A: A combination of strategic reaction design and careful execution is key.

StrategyRationaleKey Considerations
pH Control The azetidine ring is most susceptible to opening under acidic conditions.[1] Maintaining a neutral or slightly basic pH can significantly suppress this side reaction.Use non-acidic catalysts where possible. If an acid is required, use the mildest effective acid at the lowest possible concentration and temperature.
Inert Atmosphere The primary alcohol is sensitive to oxidation.Purge the reaction vessel with N₂ or Ar before adding reagents. Use degassed solvents.
Temperature Management Higher temperatures can accelerate decomposition and side reactions.Run reactions at the lowest temperature that allows for a reasonable reaction rate. Monitor progress closely to avoid prolonged heating.
Protecting Group Strategy If the azetidine nitrogen's basicity or the alcohol's nucleophilicity is problematic, consider temporary protection.This adds steps to the synthesis but can prevent side reactions. For example, Boc-protection of the nitrogen if the benzhydryl group is to be removed.

Analytical & Purification Protocols

Protocol 1: General Analytical Workflow for Impurity Profiling

This workflow is designed to detect and tentatively identify the common side products discussed.

  • Sample Preparation: Accurately weigh ~1 mg of the crude reaction mixture. Dissolve in 1 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute as needed for analysis.[6]

  • LC-MS/MS Analysis: Use a reverse-phase C18 column.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to 95-100% over 10-15 minutes. This will elute polar ring-opened products first, followed by the starting material and less polar byproducts.

    • MS Detection: Use Electrospray Ionization (ESI) in positive mode. Monitor for the expected masses of the starting material and potential side products (see table below). Mass spectrometry is a powerful tool for elucidating biotransformation pathways and identifying metabolites or side products.[7]

  • Data Analysis: Extract ion chromatograms for the theoretical masses of suspected impurities to confirm their presence.

  • Workflow Diagram:

analytical_workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Interpretation A Crude Reaction Mixture B Dissolve & Dilute (ACN/H2O) A->B C Inject on C18 Column B->C D Gradient Elution C->D E ESI+ Detection D->E F Extract Ion Chromatograms E->F G Identify Impurity Masses F->G H Quantify Peaks G->H

Caption: Analytical workflow for impurity identification.

Impurity TypeStructureExpected [M+H]⁺Relative Polarity
Starting Material This compound254.15Baseline
Ring-Opened (H₂O) 3-(Benzhydrylamino)-2-(hydroxymethyl)propan-1-ol272.16Higher
Oxidation (Aldehyde) (1-Benzhydrylazetidin-3-yl)carbaldehyde252.14Lower
Oxidation (Acid) 1-Benzhydrylazetidine-3-carboxylic acid268.13Higher
N-Debenzhydrylation Azetidin-3-yl-methanol88.07Higher
Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating the target compound from more polar or less polar impurities.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., Dichloromethane or Ethyl Acetate) and adding silica. Evaporate the solvent completely.

  • Column Packing: Pack a silica gel column using a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Loading and Elution: Carefully load the dried slurry onto the top of the column. Begin elution with the non-polar solvent system, gradually increasing the polarity by adding more Ethyl Acetate.

    • Less polar impurities (e.g., the aldehyde) will elute first.

    • The desired product, this compound, will follow.

    • Highly polar impurities (e.g., ring-opened products, carboxylic acid) will be retained on the column and elute last.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

Purification challenges of (1-Benzhydrylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to navigating the purification of (1-Benzhydrylazetidin-3-yl)methanol, a crucial intermediate in pharmaceutical research. This technical support center provides troubleshooting strategies and detailed protocols to help researchers overcome common challenges, ensuring the integrity and purity of their compound.

Introduction

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its unique structure, featuring a strained four-membered azetidine ring and a bulky benzhydryl group, presents specific challenges during purification. This guide offers practical, experience-driven advice to address these issues, from dealing with persistent impurities to optimizing crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

Pure this compound is often described as a white to off-white solid. However, it is frequently isolated as a pale yellow oil or a waxy solid post-chromatography, which may require subsequent crystallization to solidify.[1] Its molecular weight is 253.35 g/mol .[2]

Q2: What are the primary methods for purifying this compound?

The most common purification strategy involves a two-step process:

  • Silica Gel Column Chromatography: This is used to separate the target molecule from starting materials and most by-products. A common eluent system is a gradient of heptane/ethyl acetate.[1]

  • Crystallization/Recrystallization: Following chromatography, the partially purified oil or solid is often crystallized from a suitable solvent system to remove remaining impurities and obtain a crystalline solid. Solvents such as hexane or isopropyl alcohol have been used for related structures.[1][3]

Q3: What thin-layer chromatography (TLC) conditions are effective for monitoring the purification?

For TLC analysis, a mobile phase of petroleum ether/ethyl acetate (1:1 v/v) is a good starting point.[1] The spots can be visualized under UV light (254 nm) due to the benzhydryl group and/or by staining with a potassium permanganate solution, which reacts with the alcohol moiety.

Q4: How should I properly store purified this compound?

Due to the strained azetidine ring, the compound may have limited long-term stability.[4] It is best stored under an inert atmosphere (nitrogen or argon), at low temperatures (2-8 °C), and protected from light. Azetidine derivatives can be sensitive to air and moisture, so proper sealing is crucial.[5]

Troubleshooting Guide

This section addresses more complex issues that may arise during the purification workflow.

Problem 1: My product is a persistent oil and fails to crystallize after chromatography.
  • The Scientific Reason: The presence of even minor impurities can disrupt the formation of a crystal lattice. Residual solvents from the chromatography step are also common culprits, acting as plasticizers. Furthermore, the molecule's conformational flexibility, due to the benzhydryl group, can inherently make crystallization difficult.

  • Troubleshooting Steps & Solutions:

    • Ensure Complete Solvent Removal: Dry the oil under a high vacuum for several hours, possibly with gentle warming (30-40°C), to remove all traces of ethyl acetate, heptane, or other chromatography solvents.

    • Trituration: Add a non-polar solvent in which the compound is poorly soluble, such as cold hexane or pentane.[1] Stir or sonicate the mixture. This can wash away more soluble impurities and induce nucleation, often causing the oil to convert into a solid precipitate.

    • Recrystallization Protocol:

      • Dissolve the oil in a minimum amount of a moderately polar solvent (e.g., isopropanol, ethyl acetate, or dichloromethane).

      • Slowly add a non-polar "anti-solvent" (e.g., hexane, heptane) dropwise until the solution becomes faintly turbid.

      • If turbidity persists, add a drop or two of the polar solvent to redissolve it.

      • Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator or freezer to promote slow crystal growth.

    • Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution to act as a nucleation point for crystal growth.[3]

Problem 2: Column chromatography provides poor separation between my product and a key impurity.
  • The Scientific Reason: The most likely co-eluting impurity is the starting ketone, (1-Benzhydrylazetidin-3-one), from an incomplete reduction. Its polarity is very similar to the product alcohol, making separation challenging. Other benzhydryl-containing by-products formed during the azetidine ring synthesis can also have similar chromatographic behavior.[6]

  • Troubleshooting Steps & Solutions:

    • Optimize the Eluent System: A shallow gradient is key. A slow increase in the polar solvent (ethyl acetate) concentration in a non-polar solvent (heptane/hexane) can improve resolution. See the table below for starting points.

    • Modify the Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity.

    • Temporary Derivatization: For very difficult separations, consider temporarily converting the alcohol to a much less polar derivative (e.g., a silyl ether) or a more polar one (e.g., a tosylate). After purification of the derivative, the protecting group can be removed.

Chromatography Solvent Systems PolarityRecommended Use
Heptane / Ethyl Acetate (4:1 to 2:1)[1]Low to MediumGood starting point for general purification.
Dichloromethane / Methanol (99:1 to 95:5)Medium to HighUseful if impurities are significantly less polar than the product.
Toluene / Acetone (9:1 to 7:3)MediumOffers different selectivity compared to ester/alkane systems.
Problem 3: I am observing product degradation during workup or purification.
  • The Scientific Reason: The four-membered azetidine ring is strained and can undergo ring-opening, particularly under acidic conditions.[4] Standard silica gel is slightly acidic (pH ~4-5) and can catalyze this degradation over long exposure times.

  • Troubleshooting Steps & Solutions:

    • Neutralize Silica Gel: Before packing the column, wash the silica gel with a solution of triethylamine in your non-polar eluent (e.g., 1% triethylamine in heptane). This deactivates the acidic sites on the silica surface.

    • Avoid Acidic Conditions: During the aqueous workup, avoid strong acids. Use a saturated solution of sodium bicarbonate or a phosphate buffer for pH control if necessary.

    • Minimize Purification Time: Do not let the compound sit on the column for extended periods. Prepare your fractions and eluent in advance to ensure a smooth and rapid purification process.

Problem 4: My final product has a persistent yellow or brown color.
  • The Scientific Reason: Color often arises from minor, highly conjugated impurities that are difficult to remove by chromatography alone. These can be by-products from the synthesis or degradation products.

  • Troubleshooting Steps & Solutions:

    • Activated Carbon Treatment: Dissolve the colored product in a suitable solvent (e.g., methanol or ethyl acetate). Add a small amount of activated carbon (charcoal) and stir the mixture at room temperature for 15-30 minutes.[1] Filter the mixture through a pad of Celite® to remove the carbon. Caution: Activated carbon can adsorb the product as well, potentially reducing the yield.

    • Recrystallization: This is often the most effective method for removing colored impurities. The impurities may remain in the mother liquor, leaving behind purer, colorless crystals.

Visualized Workflows & Protocols

General Purification Workflow

This diagram illustrates the typical sequence of steps for purifying this compound after the synthesis reaction is complete.

G cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Processing quench Quench Reaction extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash (Brine) extract->wash dry Dry (Na2SO4 / MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography Crude Product TLC Analyze Fractions by TLC chromatography->TLC pool Pool Pure Fractions TLC->pool concentrate2 Concentrate Pure Fractions pool->concentrate2 crystallize Crystallization / Trituration concentrate2->crystallize Purified Oil / Solid filter_dry Filter and Dry Solid crystallize->filter_dry final_product Pure Crystalline Product filter_dry->final_product

Caption: Standard purification workflow.

Troubleshooting Decision Tree

Use this decision tree to diagnose and solve common purification issues.

G start Purification Issue? q_oil Product is an oil? start->q_oil q_sep Poor separation in column? start->q_sep q_degrade Suspect degradation? start->q_degrade q_color Product is colored? start->q_color a_oil_solvent Dry under high vacuum q_oil->a_oil_solvent Yes a_oil_triturate Triturate with Hexane/Pentane a_oil_solvent->a_oil_triturate a_oil_recrystallize Perform Recrystallization a_oil_triturate->a_oil_recrystallize a_sep_gradient Use a shallower gradient q_sep->a_sep_gradient Yes a_sep_silica Use neutralized silica gel a_sep_gradient->a_sep_silica a_sep_alumina Try Alumina stationary phase a_sep_silica->a_sep_alumina a_degrade_neutralize Use neutralized silica gel q_degrade->a_degrade_neutralize Yes a_degrade_noacid Avoid acid in workup a_degrade_neutralize->a_degrade_noacid a_degrade_fast Minimize purification time a_degrade_noacid->a_degrade_fast a_color_charcoal Treat with activated carbon q_color->a_color_charcoal Yes a_color_recrystallize Recrystallize the product a_color_charcoal->a_color_recrystallize

Caption: Troubleshooting purification problems.

Detailed Experimental Protocols
Protocol 1: Column Chromatography on Neutralized Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., Heptane/Ethyl Acetate 9:1). Add triethylamine (1% v/v) to the slurry and stir for 10 minutes.

  • Column Packing: Pack the column with the neutralized slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, drying it, and carefully adding the powder to the top of the column.

  • Elution: Begin elution with the non-polar solvent mixture. Gradually increase the polarity by adding more ethyl acetate. A suggested gradient might be:

    • 2 column volumes of 10% EtOAc/Heptane

    • 5 column volumes of a linear gradient from 10% to 30% EtOAc/Heptane

    • 3 column volumes of 30% EtOAc/Heptane

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure.

Protocol 2: Recrystallization from a Two-Solvent System
  • Dissolution: Place the purified oil/solid into a clean flask. Add a minimal amount of a "good" solvent (e.g., Isopropanol) with gentle warming until the solid is completely dissolved.

  • Induce Supersaturation: While the solution is warm, slowly add a "poor" solvent (e.g., Heptane) dropwise until the first sign of persistent cloudiness appears.

  • Clarification: Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in a refrigerator (4°C) or freezer (-20°C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under a high vacuum to remove all solvent residues.

References

Technical Support Center: Purification of (1-Benzhydrylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for (1-Benzhydrylazetidin-3-yl)methanol. As Senior Application Scientists, we have compiled this guide to address common purification challenges encountered during the synthesis of this important building block. This resource provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you achieve the desired purity for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurity profile of this compound largely depends on the synthetic route employed. A common route involves the reduction of 1-benzhydrylazetidin-3-one. Potential impurities include:

  • Unreacted Starting Material: 1-Benzhydrylazetidin-3-one.

  • Precursor Impurities: If the 1-benzhydrylazetidin-3-one was synthesized by oxidation of 1-benzhydrylazetidin-3-ol, residual amounts of this precursor may be present.

  • Byproducts of Synthesis: Impurities can arise from the initial formation of the azetidine ring, which may involve starting materials like benzhydrylamine and epichlorohydrin.[1]

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as inorganic salts from quenching and washing steps.

Q2: My purified this compound appears as an oil, but I expected a solid. What should I do?

This compound can sometimes be isolated as a thick oil or a low-melting solid. If you are expecting a crystalline solid, the presence of minor impurities can inhibit crystallization. Consider the following:

  • Purity Check: Analyze the oil by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to assess its purity.

  • Further Purification: If impurities are detected, further purification by column chromatography or recrystallization from a suitable solvent system may be necessary.

  • Trituration: Try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization by dissolving small amounts of impurities and providing a nucleation surface.

Q3: I am having trouble separating my product from a closely related impurity by column chromatography. What can I do?

For challenging separations of compounds with similar polarities, consider these strategies:

  • Optimize Mobile Phase: A systematic optimization of the eluent system is crucial. Experiment with different solvent ratios and consider using a ternary solvent system to fine-tune the polarity. For basic compounds like azetidines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and resolution by minimizing interactions with the acidic silica gel.

  • Change Stationary Phase: If normal-phase silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded phase like diol or amino-functionalized silica.

  • Preparative HPLC: For high-purity requirements and difficult separations, preparative reverse-phase HPLC can be an effective, albeit more resource-intensive, option.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common purity issues encountered during the synthesis and purification of this compound.

Problem 1: Low Purity After Initial Workup

Symptoms:

  • TLC analysis shows multiple spots.

  • Broad or multiple peaks in the initial HPLC chromatogram.

  • The isolated product is a dark, viscous oil.

Potential Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Analyze the crude product by TLC or HPLC, comparing it with the starting material (1-benzhydrylazetidin-3-one).Optimize the reaction conditions (e.g., increase reaction time, temperature, or equivalents of reducing agent).
Ineffective Workup Check the pH of the aqueous layer during extraction to ensure complete neutralization of any acids or bases.Ensure proper phase separation during extractions. Perform additional washes of the organic layer with brine to remove water-soluble impurities.
Product Degradation Azetidine rings can be susceptible to ring-opening under harsh acidic or basic conditions.Maintain moderate pH during workup and purification. Avoid prolonged exposure to strong acids or bases.
Problem 2: Difficulty with Crystallization

Symptoms:

  • The product remains an oil even after solvent removal.

  • Formation of an "oily" precipitate instead of fine crystals during recrystallization.

Potential Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Presence of Impurities Run a high-resolution TLC or a sensitive HPLC method to detect minor impurities.Purify the oil by column chromatography before attempting recrystallization.
Inappropriate Solvent System The product may be too soluble in the chosen solvent, even at low temperatures.Screen a variety of recrystallization solvents. A good solvent will dissolve the compound when hot but have low solubility when cold.[2] Consider binary solvent systems like ethanol/water, methanol/water, or ethyl acetate/hexane.[3]
Cooling Rate is Too Fast Rapid cooling can lead to precipitation of an amorphous solid or oiling out.Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Problem 3: Tailing or Poor Peak Shape in Column Chromatography

Symptoms:

  • Streaking or tailing of the product spot on TLC.

  • Broad, asymmetric peaks during column chromatography.

Potential Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Interaction with Silica Gel The basic nitrogen of the azetidine ring can interact strongly with the acidic silanol groups on the silica surface.Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to the eluent. This will compete for the active sites on the silica gel and improve the elution of the basic compound.
Column Overloading Applying too much crude material to the column can lead to poor separation.Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight, depending on the difficulty of the separation).

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline for the purification of this compound on a gram scale.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate. The target Rf value for the product should be around 0.2-0.4. If tailing is observed, add 0.1-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the determined solvent system. A gradient elution, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content), often provides the best separation.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for obtaining highly pure, crystalline this compound, provided a suitable solvent is found.

Materials:

  • Chromatographically purified (or relatively pure) this compound

  • Recrystallization solvent(s) (e.g., ethanol, isopropanol, ethyl acetate, hexane)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[2] Common solvent systems for similar compounds include alcohols (ethanol, isopropanol) or mixtures like ethyl acetate/hexane.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (from reaction workup) TLC_HPLC Purity Assessment (TLC/HPLC) Crude->TLC_HPLC ColumnChromatography Column Chromatography TLC_HPLC->ColumnChromatography Impurities Present Recrystallization Recrystallization TLC_HPLC->Recrystallization High Initial Purity ColumnChromatography->Recrystallization Further Purification PureProduct Pure this compound ColumnChromatography->PureProduct Sufficiently Pure Recrystallization->PureProduct Analysis Final Purity & Identity Confirmation (NMR, HPLC, MS) PureProduct->Analysis

Caption: A decision-making workflow for the purification of this compound.

Data Interpretation

Interpreting ¹H NMR Spectra:

The ¹H NMR spectrum is a powerful tool for assessing the purity of this compound. Key signals to look for in the pure compound include:

  • Aromatic Protons: A complex multiplet in the aromatic region (typically ~7.2-7.5 ppm) corresponding to the protons of the two phenyl rings on the benzhydryl group.

  • Benzhydryl Proton: A singlet or a triplet (depending on adjacent protons) for the CH proton of the benzhydryl group.

  • Azetidine Ring Protons: A series of multiplets corresponding to the CH and CH₂ protons of the azetidine ring.

  • Hydroxymethyl Protons: A doublet for the CH₂OH protons and a triplet for the OH proton (which may be broad or exchange with D₂O).

Common Impurities in ¹H NMR:

  • 1-Benzhydrylazetidin-3-one: The absence of the hydroxymethyl signals and the presence of signals corresponding to the CH₂ groups adjacent to the ketone will be indicative of this impurity.

  • Residual Solvents: Characteristic signals for common laboratory solvents (e.g., ethyl acetate, hexane, dichloromethane) may be present.

References

Technical Support Center: Stability of (1-Benzhydrylazetidin-3-yl)methanol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-Benzhydrylazetidin-3-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its structural integrity in solution is paramount for the success of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals to understand and troubleshoot stability issues encountered with this compound in solution. We will explore the potential degradation pathways, provide validated analytical methods for monitoring stability, and offer practical solutions to mitigate degradation.

Core Stability Profile

This compound possesses two main structural motifs that influence its stability: the benzhydryl group and the azetidine ring containing a primary alcohol. The bulky benzhydryl group can offer some steric hindrance, potentially protecting adjacent functional groups. However, the azetidine ring, a strained four-membered heterocycle, can be susceptible to ring-opening reactions under certain conditions. The primary alcohol is also a potential site for oxidation.

General storage recommendations from suppliers suggest storing the compound at room temperature.[1][2] However, for long-term storage or when in solution, more stringent conditions should be considered to minimize potential degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and experimental challenges related to the stability of this compound in solution.

FAQ 1: What are the primary degradation pathways for this compound in solution?

Answer: Based on the chemical structure and studies on related azetidine and benzhydryl compounds, the primary degradation pathways for this compound in solution are likely to be hydrolysis and oxidation .

  • Hydrolytic Degradation: The strained azetidine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to ring-opening to form an amino alcohol derivative. A forced degradation study on a similar azetidine core compound demonstrated that azetidine activation through the formation of an azetidinium ion is a key degradation mechanism under hydrolytic stress.[3][4]

  • Oxidative Degradation: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. The benzhydryl group, while relatively stable, could also undergo oxidation under harsh conditions. The tertiary amine within the azetidine ring is another potential site for oxidation, which could lead to N-oxide formation.

dot

Caption: Potential degradation pathways of this compound.

FAQ 2: I am observing unexpected impurities in my reaction mixture when using this compound. How can I determine if they are degradation products?

Answer: To determine if the observed impurities are degradation products, a systematic approach involving a forced degradation study is recommended. This will help you to generate potential degradation products under controlled conditions and compare them to the impurities in your reaction mixture.

Forced Degradation Experimental Protocol:

Forced degradation studies intentionally subject the compound to stress conditions to accelerate degradation.[5][6]

Stress ConditionRecommended ParametersPotential Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursAzetidine ring opening
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursAzetidine ring opening
Oxidation 3% H₂O₂ at room temperature for 24-48 hoursOxidation of alcohol and amine
Thermal Degradation 80°C (solid state and in solution) for 48 hoursGeneral decomposition
Photodegradation Exposure to UV light (e.g., 254 nm) and visible light for 24-48 hoursPhotolytic cleavage

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition outlined in the table above. Include a control sample stored under normal conditions.

  • Neutralization: After the specified time, neutralize the acid and base hydrolysis samples to prevent further degradation.

  • Analysis: Analyze all samples, including the control, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Comparison: Compare the chromatograms of the stressed samples to your reaction mixture. The appearance of new peaks in the stressed samples that correspond to impurities in your reaction mixture suggests they are degradation products.

dot

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analyze Analyze by HPLC-UV/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze compare Compare Degradation Profile analyze->compare

Caption: Workflow for a forced degradation study.

FAQ 3: What are the recommended analytical methods for monitoring the stability of this compound?

Answer: A stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

Recommended HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid or ammonium acetate buffer)The gradient allows for the elution of both the parent compound and potentially more polar or less polar degradation products. The additive improves peak shape and ionization for MS detection.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at 220 nm and 254 nm; Mass Spectrometry (MS)The benzhydryl group provides strong UV absorbance. MS detection is invaluable for identifying the mass of potential degradation products, aiding in their structural elucidation.[7]
Column Temperature 30°CEnsures reproducible retention times.

Method Validation: The HPLC method should be validated to ensure it is "stability-indicating." This involves demonstrating that the degradation products are well-separated from the parent peak and from each other, as determined through the forced degradation study.

FAQ 4: How can I minimize the degradation of this compound in my experiments?

Answer: Minimizing degradation requires careful control of experimental conditions.

Recommendations for Minimizing Degradation:

  • pH Control: Avoid strongly acidic or basic conditions unless required by the reaction chemistry. If the reaction must be run at a non-neutral pH, consider minimizing the reaction time and temperature.

  • Inert Atmosphere: For reactions sensitive to oxidation, perform them under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Choice: Use high-purity, degassed solvents. Methanol, a common solvent, is generally stable but should be stored properly to prevent contamination with water or peroxides.[8]

  • Temperature Control: Use the lowest effective temperature for your reaction. Higher temperatures will accelerate degradation.

  • Light Protection: Protect solutions from direct light, especially if photolytic degradation is a concern. Use amber vials or cover glassware with aluminum foil.

  • Storage of Solutions: If solutions of this compound need to be stored, it is recommended to store them at low temperatures (2-8°C) and protected from light. For longer-term storage, consider storing under an inert atmosphere.

Summary of Key Recommendations

IssueRecommendation
Unidentified Impurities Perform a forced degradation study to generate and identify potential degradation products.
Monitoring Stability Develop and validate a stability-indicating HPLC-UV/MS method.
Preventing Degradation Control pH, use an inert atmosphere, choose appropriate solvents, manage temperature, and protect from light.
Solution Storage Store solutions at 2-8°C, protected from light, and consider an inert atmosphere for long-term storage.

References

Technical Support Center: (1-Benzhydrylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Welcome to the technical support resource for (1-Benzhydrylazetidin-3-yl)methanol (CAS 72351-36-1). This molecule is a valuable building block in medicinal chemistry and drug development, prized for its unique four-membered azetidine scaffold.[1][2] The inherent ring strain of the azetidine core, while synthetically useful, also makes the molecule susceptible to specific degradation pathways if not handled and stored correctly.[3][4] This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the stability and integrity of your compound throughout your research endeavors. Our goal is to empower you with the knowledge to prevent degradation, troubleshoot unexpected results, and maintain the highest level of scientific integrity in your work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage, handling, and experimental use of this compound.

Category 1: Storage and Handling

Question: What are the definitive, long-term storage conditions for solid this compound?

Answer: While some suppliers suggest room temperature storage for short-term shipping, this is not optimal for long-term stability.[5] The molecule contains two primary sites susceptible to slow degradation: the primary alcohol and the tertiary amine of the azetidine ring.

  • Expert Rationale: The primary alcohol can undergo slow oxidation to the corresponding ketone, 1-Benzhydrylazetidin-3-one.[6][7] The tertiary amine can be oxidized to an N-oxide. Both processes are accelerated by atmospheric oxygen, heat, and light. Therefore, a multi-faceted approach to storage is critical.

Recommended Long-Term Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°CMinimizes the rate of potential oxidative and hydrolytic degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly inhibiting oxidation of the alcohol and amine functionalities.
Light Amber Glass Vial / Store in DarkThe benzhydryl moiety can absorb UV light, potentially catalyzing radical-based degradation pathways.
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis and minimizes moisture-driven degradation. The compound should be stored in a dry environment.[6][8]

Question: I've received the compound and it's a solid. How should I handle it before use?

Answer: Proper handling upon receipt and during experimental setup is crucial. Always handle the compound in a controlled environment.

  • Expert Rationale: To prevent the introduction of atmospheric moisture and oxygen, it is best practice to allow the container to equilibrate to room temperature before opening. This prevents condensation from forming on the cold solid.

Handling Protocol:

  • Remove the container from cold storage (2-8°C).

  • Place it in a desiccator at room temperature for at least 30-60 minutes to allow it to warm up.

  • Once equilibrated, briefly open the container, preferably under a blanket of inert gas (like in a glovebox or using an argon-filled balloon), to weigh out the desired amount.

  • Promptly reseal the container, purge with inert gas if possible, and return it to 2-8°C storage.[8]

Category 2: Solution Stability and Solvents

Question: How should I prepare stock solutions of this compound? What solvents are best?

Answer: The choice of solvent is critical for solution stability. Protic solvents, especially under non-neutral pH conditions, can promote degradation.

  • Expert Rationale: The primary degradation pathway in solution involves the azetidine ring itself. Under acidic conditions, the nitrogen atom can be protonated, forming an azetidinium ion. This highly strained, positively charged species becomes susceptible to nucleophilic attack by solvent molecules or other nucleophiles present, leading to ring-opening.[9][10]

Solvent Compatibility and Recommendations:

Solvent ClassRecommendedCaution / AvoidRationale
Aprotic Polar DMSO, DMF, Acetonitrile (ACN)Generally provide good solubility and stability for short-term experimental use. Best for stock solutions.
Ethers THF, DioxaneGood compatibility, but be aware of potential peroxide formation in aged ethers, which can act as oxidants.
Chlorinated Dichloromethane (DCM)Suitable for reactions, but ensure it is dry and free of acidic impurities.
Alcohols Methanol, EthanolAvoid for long-term storageProtic nature can participate in ring-opening of the azetidinium ion if acidic impurities are present. Use fresh, high-purity solvents if required for an experiment.[11]
Aqueous Buffers Avoid acidic pH (<6)Acidic conditions can catalyze ring-opening. If aqueous solutions are necessary, use neutral or slightly basic buffers (pH 7-8) and prepare them fresh.

Stock Solution Protocol:

  • Solvent: Anhydrous DMSO or Acetonitrile.

  • Concentration: Prepare a concentrated stock (e.g., 10-50 mM).

  • Storage: Aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Category 3: Troubleshooting Degradation

Question: My experimental results are inconsistent. How can I confirm if my compound has degraded?

Answer: Inconsistent biological activity, appearance of new spots on TLC, or unexpected peaks in HPLC/LC-MS are common indicators of degradation. A forced degradation study can help identify potential degradation products.[12][13][14]

  • Expert Rationale: By intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light), you can generate the likely degradation products. These can then be used as standards to check for their presence in your experimental samples.

Workflow for Investigating Degradation:

G A Inconsistent Results or Visual Change Observed B Analyze Starting Material (Solid Stock) via HPLC/LC-MS A->B C Is Starting Material Pure? B->C D Source New, Verified Compound Lot C->D No E Analyze Experimental Sample (Post-Reaction/Assay) C->E Yes F Are Degradation Products Present? E->F G Review Experimental Conditions: - pH - Solvent - Temperature - Light Exposure F->G Yes H Issue is Likely Not Compound Stability F->H No I Optimize Conditions (See Protocols) G->I

Caption: Troubleshooting workflow for suspected degradation.

Question: What are the most likely degradation products I should look for?

Answer: Based on the structure, there are two primary degradation pathways to anticipate.

  • Oxidation: The primary alcohol at the 3-position is susceptible to oxidation to form 1-Benzhydrylazetidin-3-one . This is a common pathway, especially with exposure to air or other oxidants.

  • Ring-Opening: Under acidic or strongly nucleophilic conditions, the azetidine ring can open. The formation of an intermediate azetidinium ion makes the ring carbons electrophilic.[9][10] Attack by a nucleophile (e.g., water, methanol) would lead to a ring-opened amino alcohol product, such as 3-(benzhydrylamino)-2-(nucleophile)-propan-1-ol .

Potential Degradation Pathways Diagram:

G cluster_main cluster_deg1 cluster_deg2 cluster_deg3 A this compound B 1-Benzhydrylazetidin-3-one A->B [O] (Air, Peroxides) C Ring-Opened Product (e.g., from H2O attack) A->C H+, Nu- (Acid, Protic Solvents) D N-Oxide A->D [O] (Strong Oxidants)

Caption: Likely degradation pathways of the target compound.

Experimental Protocols

Protocol 1: High-Integrity Sample Weighing and Handling

This protocol ensures minimal exposure to atmospheric contaminants during routine use.

Materials:

  • Sealed container of this compound

  • Laboratory balance

  • Spatula

  • Weighing paper/boat

  • Desiccator

  • Source of inert gas (Argon or Nitrogen), optional but recommended

Procedure:

  • Equilibration: Remove the compound container from 2-8°C storage and place it in a desiccator at ambient temperature for 30-60 minutes.

  • Preparation: Tare the weighing boat on the balance. Prepare your spatula and any other necessary tools.

  • Inert Environment (Recommended): If not in a glovebox, gently flush the weighing area and the container's headspace with inert gas.

  • Weighing: Quickly open the container, remove the desired amount of solid, and place it in the tared weighing boat.

  • Resealing: Immediately and securely close the primary container. If possible, purge the headspace with inert gas before final sealing.

  • Storage: Return the primary container to 2-8°C storage.

  • Use: Proceed immediately with the weighed sample for dissolution or reaction.

Protocol 2: Analytical Check for Degradation via HPLC

This protocol provides a baseline method to assess the purity of your sample.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector (220 nm and 254 nm)

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of your compound in 50:50 ACN:Water.

  • Mobile Phase A: Water + 0.1% FA

  • Mobile Phase B: ACN + 0.1% FA

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: 220 nm (for the azetidine structure) and 254 nm (for the benzhydryl aromatic rings).

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Analysis:

    • A pure sample should show a single major peak.

    • The ketone degradation product (1-Benzhydrylazetidin-3-one) is expected to be slightly more non-polar and may elute later.

    • Ring-opened products are typically more polar and will elute earlier.

    • Compare the chromatogram of a new sample to an older one to identify any new impurity peaks.

References

Technical Support Center: Troubleshooting Low Yield in Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields in azetidine ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this strained four-membered nitrogen-containing heterocycle. The inherent ring strain of azetidines makes their synthesis a delicate process, often prone to side reactions and low yields.[1][2][3] This resource provides a structured approach to identifying and resolving the underlying causes of poor reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the azetidine ring?

A1: The most prevalent methods for constructing the azetidine ring include:

  • Intramolecular Cyclization: This is the most common approach, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as an internal nucleophile, displacing a leaving group at the γ-position.[4]

  • [2+2] Cycloaddition: Also known as the aza-Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene, which can be promoted photochemically or with catalysts.[1][4]

  • Ring Expansion of Aziridines: Various strategies exist to expand a three-membered aziridine ring into a four-membered azetidine ring.[4][5]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[4][6]

Q2: My intramolecular cyclization is giving me a low yield. What are the most likely reasons?

A2: Low yields in intramolecular cyclizations for azetidine formation are a frequent challenge. The primary culprits often include:

  • Competing Intermolecular Reactions: The linear precursor can react with other molecules of itself, leading to dimerization or polymerization instead of the desired intramolecular cyclization. This is often dependent on the reaction concentration.[4]

  • Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, especially when using sterically hindered substrates or strong, non-nucleophilic bases.[4]

  • Poor Leaving Group: The efficiency of the ring closure is highly dependent on the quality of the leaving group. A leaving group that is not sufficiently reactive will slow down the desired reaction, allowing side reactions to dominate.[4]

  • Inappropriate Reaction Conditions: Factors such as solvent, temperature, and the choice of base can significantly impact the reaction outcome.

Q3: How critical is the choice of a protecting group for the nitrogen atom?

A3: The choice of the nitrogen protecting group is crucial. A suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, deactivates the nucleophilicity of the azetidine nitrogen, preventing it from participating in unwanted side reactions like quaternization or polymerization.[7] The Boc group is widely used due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[3] Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can also be employed, offering different deprotection strategies.[3]

Troubleshooting Guide: A Symptom-Based Approach

This section provides a systematic guide to troubleshooting low yields based on the specific experimental observations.

Symptom 1: Starting Material Remains Largely Unreacted

If you observe a significant amount of your starting material (e.g., γ-amino alcohol or γ-haloamine) at the end of the reaction, consider the following potential causes and solutions.

For intramolecular cyclizations starting from a γ-amino alcohol, the hydroxyl group must be converted into a good leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[4]

Troubleshooting Protocol: Optimizing the Leaving Group

  • Verify Reagent Quality: Ensure that your sulfonylating agent (e.g., TsCl, MsCl) and base (e.g., triethylamine, pyridine) are fresh and anhydrous.

  • Screen Leaving Groups: If a mesylate shows low reactivity, consider switching to a more reactive leaving group like a tosylate or a triflate. The relative reactivity generally follows the order: Tf > Ts > Ms.

  • Consider In Situ Halogenation: For γ-haloamine precursors, if you are using a bromide, you can enhance its reactivity by converting it to an iodide in situ through the Finkelstein reaction by adding a catalytic amount of sodium iodide.[4]

Leaving GroupRelative ReactivityTypical Conditions
Mesylate (Ms)GoodMsCl, Et3N, CH2Cl2, 0 °C to RT
Tosylate (Ts)BetterTsCl, Pyridine, CH2Cl2, 0 °C to RT
Triflate (Tf)ExcellentTf2O, Pyridine, CH2Cl2, -78 °C to 0 °C
Iodide (I)ExcellentFormed in situ from bromide with NaI

The formation of a strained four-membered ring can have a significant activation energy barrier.

Troubleshooting Protocol: Optimizing Reaction Temperature and Time

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments and monitor the reaction progress by TLC or LC-MS.

  • Solvent Choice: Consider switching to a higher-boiling point polar aprotic solvent like DMF or DMSO, which can accelerate S\textsubscript{N}2 reactions.[4]

  • Extended Reaction Time: If a temperature increase is not feasible, extend the reaction time and continue to monitor for product formation and potential decomposition.

Symptom 2: Formation of Undesired Side Products

The appearance of significant side products is a common indicator of competing reaction pathways.

At high concentrations, the linear precursor is more likely to react with another molecule of itself rather than cyclizing.

Troubleshooting Protocol: Employing High-Dilution Conditions

  • Reduce Concentration: Perform the reaction at a lower concentration (e.g., 0.01-0.05 M).

  • Slow Addition: Use a syringe pump to slowly add the substrate to the reaction mixture containing the base. This maintains a low instantaneous concentration of the substrate, favoring the intramolecular pathway.[4]

If the substrate is sterically hindered or a strong, bulky base is used, an E2 elimination can compete with the desired S\textsubscript{N}2 cyclization, leading to the formation of an unsaturated acyclic amine.

Troubleshooting Protocol: Optimizing the Base

  • Base Selection: If using a γ-haloamine, a strong, non-nucleophilic base is generally required.[4] However, if elimination is observed, consider a weaker base or a less sterically demanding one.

  • Base Comparison Table:

BaseStrengthCommon UsePotential Issues
NaHStrong, Non-nucleophilicDeprotonation of amines and alcoholsCan promote elimination with hindered substrates
K2CO3Moderate, Non-nucleophilicMilder conditionsMay not be strong enough for less acidic amines
DBUStrong, Non-nucleophilic, BulkyPromotes cyclizationCan favor elimination in certain cases
Et3NModerate, NucleophilicOften used in mesylation/tosylationCan compete as a nucleophile

The strained azetidine ring can be susceptible to nucleophilic attack and ring-opening, especially under harsh reaction conditions.[1][8][9]

Troubleshooting Protocol: Mitigating Product Degradation

  • Monitor Reaction Progress: Avoid unnecessarily long reaction times once the starting material has been consumed.

  • Control Temperature: Do not use excessive heat, as this can promote degradation pathways.

  • Careful Workup: During the aqueous workup, use mild acids or bases to avoid promoting ring opening.

Experimental Workflow and Diagrams

General Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for addressing low yields in azetidine synthesis.

Caption: A general troubleshooting workflow for low yields in azetidine synthesis.

Key Synthetic Pathway: Intramolecular Cyclization of a γ-Amino Alcohol

This is a widely used method for azetidine synthesis.[10][11]

Synthetic_Pathway cluster_step1 Step 1: Activation cluster_step2 Step 2: Cyclization Amino_Alcohol γ-Amino Alcohol Activated_Intermediate Activated Intermediate (e.g., Mesylate) Amino_Alcohol->Activated_Intermediate MsCl, Et3N Azetidine Azetidine Activated_Intermediate->Azetidine Base (e.g., NaH)

Caption: A two-step synthetic pathway for azetidine formation from a γ-amino alcohol.

Detailed Experimental Protocol: Synthesis of N-Boc-azetidine from a γ-Amino Alcohol

This protocol provides a general procedure for the synthesis of an N-Boc protected azetidine via intramolecular cyclization of a γ-amino alcohol.

Part 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the N-Boc-γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[4]

Part 2: Intramolecular Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

  • Cool the solution to 0 °C.

  • Add a base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench by the slow addition of water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

References

Technical Support Center: A Researcher's Guide to (1-Benzhydrylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Overcoming Solubility Challenges for Optimal Experimental Outcomes

Welcome to the technical support center for (1-Benzhydrylazetidin-3-yl)methanol. This resource is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this versatile azetidine derivative in their work. The unique benzhydryl moiety, while often crucial for biological activity, imparts significant lipophilicity, frequently leading to solubility challenges.[1] This guide provides in-depth, practical solutions to overcome these issues, ensuring reproducible and reliable experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: What are the core physicochemical properties of this compound that influence its solubility?

A1: Understanding the key physicochemical parameters is the first step in designing a successful solubilization strategy. The structure of this compound contains two key features: the large, nonpolar benzhydryl group and the polar azetidine ring with a hydroxymethyl group.[1]

  • Lipophilicity (logP): The calculated octanol-water partition coefficient (logP) is approximately 2.7 to 2.8.[2][3] This value indicates a significant preference for nonpolar (oily) environments over aqueous ones, predicting poor water solubility.

  • Polar Surface Area (TPSA): The TPSA is 23.47 Ų, contributed by the nitrogen and oxygen atoms.[3] While this provides some capacity for hydrogen bonding, it is overshadowed by the large hydrophobic surface area of the two phenyl rings.

  • Ionization (pKa): The azetidine nitrogen is basic. While a specific pKa for this exact molecule is not readily published, similar azetidine structures are weak bases.[4] This suggests that the molecule's charge state, and therefore its aqueous solubility, can be manipulated by adjusting the pH.

Q2: Why is achieving complete solubilization of this compound critical for my experiments?

A2: Incomplete dissolution can severely compromise the validity and reproducibility of your research.[4]

  • Inaccurate Concentration: Undissolved particles mean the actual concentration in your solution is lower than intended, leading to erroneous dose-response curves and incorrect potency calculations (e.g., IC50, EC50).

  • Assay Interference: Particulate matter can interfere with analytical and biological assays by scattering light in spectrophotometric readings, clogging fluidics in automated systems, or causing non-specific effects in cell-based assays.

  • Poor Bioavailability: For in vivo studies, poor solubility is a primary cause of low and variable oral bioavailability, making it difficult to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.[5][6]

Part 2: Troubleshooting and Protocol Guides

This section provides structured, step-by-step guidance for overcoming specific solubility problems.

Q3: I am preparing a stock solution for the first time. Which solvents should I try and at what concentration?

A3: Due to its lipophilic nature, starting with polar aprotic organic solvents is recommended. Aqueous buffers are not suitable for primary stock solutions.

Recommended Solvents and Data Summary:

SolventTypeTypical Max ConcentrationNotes
Dimethyl Sulfoxide (DMSO) Polar Aprotic≥ 50 mMThe most common and effective choice. Ensure use of anhydrous, high-purity grade to prevent degradation.
Dimethylformamide (DMF) Polar Aprotic≥ 50 mMA suitable alternative to DMSO.
Ethanol (EtOH) Polar Protic~10-25 mMLower solubilizing power than DMSO/DMF but may be more compatible with certain biological assays.
Methanol (MeOH) Polar Protic~10-25 mMSimilar to ethanol; use with caution due to potential toxicity in some cell lines.
Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO (or DMF) to achieve the target concentration (e.g., 50 mM).

  • Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Gentle Warming (Optional): If dissolution is slow, warm the vial in a water bath at 30-40°C for 5-10 minutes.

  • Sonication (Optional): For stubborn particles, sonicate the vial in a bath sonicator for 5-10 minutes.[4]

  • Visual Confirmation: Inspect the solution carefully against a light and dark background to ensure it is clear and free of any visible particulates.

  • Storage: Store the stock solution tightly capped at -20°C or -80°C, protected from light and moisture to maintain stability.[4]

Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. How can I prevent this?

A4: This phenomenon, known as "crashing out," is common for hydrophobic compounds. The goal is to maintain the compound in a solubilized state in the final aqueous medium. The final concentration of the organic solvent (like DMSO) should typically be kept low (e.g., ≤ 1%, ideally ≤ 0.5%) to avoid artifacts in biological assays.[4]

Troubleshooting Workflow for Aqueous Dilution

The following diagram outlines a systematic approach to solving precipitation issues upon dilution.

G cluster_0 Start: Precipitation Observed cluster_1 Step 1: Optimize Dilution Technique cluster_2 Step 2: Modify the Aqueous Medium cluster_3 Step 3: Advanced Formulation cluster_4 End: Solution Achieved Start Compound crashes out in aqueous buffer A1 Decrease final concentration Start->A1 Is concentration too high? A2 Increase vortexing speed during dilution Start->A2 Is mixing inadequate? B1 Adjust pH to be slightly acidic (e.g., pH 6.0-6.5) A1->B1 If still precipitating A2->B1 A3 Add stock solution to buffer (not buffer to stock) A3->B1 B2 Incorporate a co-solvent (e.g., 1-5% Ethanol, PEG-400) B1->B2 If pH change is insufficient End Clear, stable solution for assay B1->End If successful B3 Add a non-ionic surfactant (e.g., 0.01% Tween® 80) B2->B3 If co-solvent is insufficient B2->End If successful C1 Use cyclodextrin complexation (e.g., HP-β-CD) B3->C1 For persistent issues B3->End If successful C1->End

Caption: A decision-making workflow for troubleshooting compound precipitation.

Q5: How can I use pH adjustment to my advantage?

A5: The basic nitrogen in the azetidine ring can be protonated at acidic pH. This positive charge significantly increases the molecule's interaction with polar water molecules, thereby enhancing solubility.

Protocol 2: pH-Dependent Solubility Assessment
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 5.0 to 7.4 (e.g., citrate buffers for pH < 6, phosphate buffers for pH > 6).[4]

  • Dilution: Add a small aliquot of your high-concentration DMSO stock solution to each buffer to reach the desired final assay concentration. Ensure the final DMSO percentage is identical across all samples.

  • Equilibration: Gently mix and incubate the solutions at your experimental temperature for 1 hour.

  • Observation: Visually inspect each tube for signs of precipitation or turbidity.

  • Quantification (Optional): For a more rigorous analysis, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC or UV-Vis spectroscopy to determine the solubility limit at each pH.

Q6: What are cyclodextrins and how can they help with this compound?

A6: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is water-soluble.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[4][7]

G cluster_0 Mechanism of Cyclodextrin Solubilization Compound Hydrophobic Compound Complex Water-Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Cyclodextrin->Complex Water Aqueous Environment Complex->Water Dissolves

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a soluble complex.

This guide provides a foundational framework for addressing the solubility of this compound. The key to success lies in a systematic, step-wise approach, starting with simple solvent selection and progressing to more advanced formulation strategies as needed for your specific application.

References

Technical Support Center: Optimizing Benzhydryl (Bzh) Protection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzhydryl (Bzh) protecting group chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using the benzhydryl group for the protection of alcohols, amines, and thiols. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts to ensure a solid understanding of when and why to use benzhydryl protection.

Q1: What is the benzhydryl (Bzh) protecting group and why is it useful?

The benzhydryl (diphenylmethyl, DPM) group is a sterically bulky protecting group used for alcohols, thiols, and amines. Its utility stems from the stability of the corresponding benzhydryl carbocation, which is highly resonance-stabilized. This stability dictates the conditions for its introduction and, more importantly, its cleavage. The Bzh group is known for its robustness to a wide range of reaction conditions, yet it can be removed under specific acidic or hydrogenolytic conditions.[1][2]

Q2: When should I choose the benzhydryl (Bzh) group over other common protecting groups like Boc, Cbz, or Trityl?

The choice of a protecting group is a critical strategic decision in multi-step synthesis.[3] The Bzh group occupies a specific niche based on its unique cleavage conditions.

  • vs. Boc (tert-Butoxycarbonyl): The Boc group is extremely common for amines and is cleaved under moderate to strong acidic conditions (e.g., trifluoroacetic acid, TFA).[4][5][6] The Bzh group is generally more stable to acid than Boc, often requiring stronger acidic conditions for removal, which can provide an opportunity for selective deprotection.

  • vs. Cbz (Carbobenzyloxy): The Cbz group is primarily removed by catalytic hydrogenolysis (H₂/Pd-C).[5][7] While Bzh ethers and amines can also be cleaved by hydrogenolysis, the reaction is often slower. The key advantage of Bzh is its reliable acid-lability, offering an orthogonal deprotection strategy if your molecule contains other groups sensitive to hydrogenation but stable to acid.[3][8]

  • vs. Trityl (Trt): The Trityl group is significantly more acid-labile than Bzh due to the formation of the even more stable triphenylmethyl cation.[9] This allows for the removal of a Trt group under very mild acidic conditions that would leave a Bzh group intact, making them an excellent orthogonal pair.[9] The greater steric bulk of the Trityl group also provides higher selectivity for protecting primary over secondary alcohols.[9]

Part 2: Troubleshooting and Optimization Guides

This section provides solutions to common problems encountered during benzhydryl protection and deprotection reactions.

Guide 1: Benzhydrylation (Protection Step)

Q3: My benzhydrylation reaction has a low yield. What are the common causes and how can I fix it?

Low yields are a frequent issue and can often be traced back to a few key factors.[10][11][12][13] Let's break down the troubleshooting process based on the chosen method.

Troubleshooting Workflow: Low Benzhydrylation Yield

G cluster_start Problem Identification cluster_method Method-Specific Checks cluster_general General Optimization cluster_solution Solution start Low Yield Observed reagent_check Which method was used? - Benzhydryl Bromide - Diphenyldiazomethane start->reagent_check bromide_path Check Base & Solvent reagent_check->bromide_path Bzh-Br ddm_path Check Reagent Quality & Acidity reagent_check->ddm_path DDM conditions Review Reaction Conditions (Temp, Time, Conc.) bromide_path->conditions ddm_path->conditions workup Analyze Workup & Purification conditions->workup analysis Analyze Crude Product (NMR, LC-MS) workup->analysis solution Implement Corrective Actions & Re-run Experiment analysis->solution

Caption: Troubleshooting workflow for low benzhydrylation yield.

Scenario A: Using Benzhydryl Bromide

The reaction of benzhydryl bromide with an alcohol or amine typically proceeds via an S(_N)1 or S(_N)2 mechanism.[14]

  • Problem: Incomplete reaction.

    • Causality: The reaction likely proceeds via an S(_N)1-like mechanism, which is favored by the formation of the stable benzhydryl cation.[14] If the reaction stalls, the conditions may not be sufficiently forcing to promote ionization of the bromide or the nucleophile (your substrate) may be too weak.

    • Solution 1: Increase Temperature. Gently heating the reaction (e.g., to 40-60 °C) can provide the activation energy needed for the reaction to proceed to completion.

    • Solution 2: Use a Stronger, Non-Nucleophilic Base. For alcohols or thiols, a common mistake is using a weak base that does not sufficiently deprotonate the substrate to form the more potent nucleophilic alkoxide or thiolate. Instead of tertiary amines like triethylamine, consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF.

  • Problem: Formation of dibenzhydryl ether byproduct.

    • Causality: This arises if the benzhydryl cation is trapped by benzhydrol, which can be present as an impurity in the starting bromide or formed in situ by reaction with trace water.

    • Solution: Ensure Anhydrous Conditions. Use freshly distilled solvents and flame-dried glassware. Ensure your benzhydryl bromide is of high purity and stored under inert gas.

Scenario B: Using Diphenyldiazomethane (DDM)

DDM is an excellent reagent for protecting carboxylic acids and, in some cases, alcohols, proceeding through a rate-determining proton transfer.[15]

  • Problem: No reaction or very slow reaction.

    • Causality 1: DDM Degradation. DDM is a red, crystalline solid that melts around 30°C and decomposes on standing to form benzophenone azine.[16][17] If your DDM is old or has been improperly stored, it may be inactive.

    • Solution 1: Use Freshly Prepared DDM. DDM can be synthesized by the oxidation of benzophenone hydrazone.[16][17][18] It is best used immediately after preparation.[16] Store it as a solution in an inert solvent at low temperatures if necessary, but never concentrate it to a solid, as diazo compounds can be explosive.[19]

    • Causality 2: Insufficient Acidity. The reaction is acid-catalyzed. While strong carboxylic acids react readily, alcohols are much less acidic and react very slowly, if at all, without a catalyst.[15]

    • Solution 2: Add an Acid Catalyst. For the protection of alcohols with DDM, the addition of a Lewis or Brønsted acid catalyst (e.g., PdCl₂, SnCl₂) is often necessary to facilitate the reaction.[20][21]

Table 1: Comparison of Common Benzhydrylation Methods

MethodReagentTypical SubstratesCommon ConditionsAdvantagesDisadvantages
Alkylation Benzhydryl BromideAlcohols, Amines, ThiolsBase (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, CH₃CN), RT to 60°CCommercially available reagent.[22][23]Can require forcing conditions; byproduct formation.
Diazo Method DiphenyldiazomethaneCarboxylic Acids, AlcoholsSolvent (e.g., Ether, DCM), RT; Acid catalyst for alcohols.Very mild; N₂ is the only byproduct.[15]Reagent instability; safety concerns (explosive).[16][19]
Alcohol Condensation BenzhydrolAlcoholsAcid Catalyst (e.g., PdCl₂, TFA), RefluxUses a stable alcohol as the Bzh source.[20][24]Requires heating; catalyst may not be compatible with all substrates.
Guide 2: Benzhydryl Deprotection

Q4: My acid-catalyzed deprotection is incomplete or is causing side reactions. How can I optimize it?

Acidic cleavage of Bzh ethers proceeds via an S(_N)1 mechanism, initiated by protonation of the ether oxygen, followed by loss of the alcohol to form the stable benzhydryl cation.[25][26][27]

  • Problem: Incomplete Cleavage.

    • Causality: The acidic conditions are not strong enough to fully drive the reaction to completion.

    • Solution 1: Increase Acid Concentration or Strength. If using a solution of TFA in DCM (a common method), increase the concentration of TFA (e.g., from 10% to 50% or even neat TFA).[25]

    • Solution 2: Increase Reaction Time or Temperature. Monitor the reaction by TLC. If it stalls at room temperature, gentle warming may be required, but this should be done cautiously as it can promote side reactions.

  • Problem: I'm observing charring or unintended reactions with my substrate.

    • Causality: The highly electrophilic benzhydryl cation generated during cleavage can re-react with electron-rich aromatic rings or other nucleophilic sites on your molecule (a process called Friedel-Crafts alkylation).[28]

    • Solution: Use a Cation Scavenger. This is the most critical step for clean deprotection. A scavenger is a nucleophile added to the reaction mixture to trap the benzhydryl cation before it can react with your product.

      • Common Scavengers: Anisole, 1,3-dimethoxybenzene, triisopropylsilane (TIS), or thioanisole are excellent choices.[25] Use them in excess (5-10 equivalents).

Q5: My hydrogenolysis deprotection is very slow or fails completely. What should I do?

Catalytic hydrogenolysis is an alternative, milder method for cleaving Bzh ethers and amines.[7][29]

  • Problem: The reaction is extremely slow or stalls.

    • Causality 1: Catalyst Poisoning. Sulfur-containing compounds are notorious poisons for palladium catalysts. If your substrate contains a thiol or thioether, this method may not be suitable.

    • Solution 1: Use a Thiol-Resistant Catalyst or a Different Method. Consider catalysts like Pearlman's catalyst (Pd(OH)₂/C) which can sometimes show better tolerance. Otherwise, switch to an acidic deprotection strategy.

    • Causality 2: Steric Hindrance. The bulky nature of the Bzh group can make it difficult for it to access the catalyst surface.

    • Solution 2: Increase Catalyst Loading and/or Hydrogen Pressure. Increasing the amount of Pd/C (e.g., from 10 mol% to 50 mol% or even 1:1 by weight) and running the reaction in a Parr shaker under elevated H₂ pressure (e.g., 50 psi) can significantly accelerate the reaction.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Acidic Deprotection of a Benzhydryl Ether using TFA
  • Preparation: Dissolve the Bzh-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Scavenger Addition: Add a suitable cation scavenger, such as anisole (5-10 eq) or triisopropylsilane (2-5 eq), to the solution.[25]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exotherm and minimize side reactions.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the desired final concentration (typically 20-50% v/v).[25]

  • Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the progress closely by thin-layer chromatography (TLC) until all starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Carefully neutralize the excess TFA by pouring the mixture into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous CO₂ evolution will occur.

    • Separate the organic and aqueous layers. Extract the aqueous layer 2-3 times with DCM.

    • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

Mechanism: TFA-Mediated Cleavage of a Benzhydryl Ether

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cation Formation (SN1) cluster_step3 Step 3: Cation Trapping R-O-Bzh R-O-CH(Ph)₂ Protonated_Ether R-O⁺(H)-CH(Ph)₂ R-O-Bzh->Protonated_Ether + H⁺ H+ H⁺ (from TFA) Protonated_Ether2 R-O⁺(H)-CH(Ph)₂ Bzh_Cation ⁺CH(Ph)₂ (Stabilized Cation) Protonated_Ether2->Bzh_Cation - R-OH Alcohol R-OH Bzh_Cation2 ⁺CH(Ph)₂ Trapped_Product Trapped Product Bzh_Cation2->Trapped_Product + Scavenger Scavenger Scavenger (e.g., Anisole)

Caption: S(_N)1 mechanism for the acidic cleavage of benzhydryl ethers.

References

Technical Support Center: Synthesis and Purification of (1-Benzhydrylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (1-Benzhydrylazetidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis and purification of this important azetidine derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the highest purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: My synthesis of the precursor, 1-Benzhydrylazetidin-3-ol, has a significant, persistent impurity. What is it likely to be and how can I minimize it?

A1: A common and often challenging impurity in the synthesis of 1-Benzhydrylazetidin-3-ol from benzhydrylamine and epichlorohydrin is the "bis impurity," 1,3-bis(benzhydrylamino)propan-2-ol. This arises from the reaction of two equivalents of benzhydrylamine with one equivalent of epichlorohydrin. To minimize its formation, it is crucial to use an excess of benzhydrylamine. A molar ratio of at least 1.2:1 (benzhydrylamine:epichlorohydrin) is recommended.

Q2: I am observing significant tailing of my this compound product during silica gel column chromatography. What is the cause and how can I resolve this?

A2: The basic nature of the azetidine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This interaction causes peak tailing and can lead to poor separation. To mitigate this, add a basic modifier to your mobile phase. A common solution is to add 0.5-2% triethylamine (TEA) to your eluent system (e.g., ethyl acetate/hexanes).

Q3: My final product, this compound, appears as an oil and is difficult to handle. How can I induce crystallization?

A3: If your purified product is an oil, crystallization can often be induced by dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexanes, heptane) until the solution becomes cloudy. Seeding with a small crystal of the pure compound, if available, can also initiate crystallization. Gentle scratching of the inside of the flask with a glass rod at the solvent-air interface can also provide a surface for crystal nucleation.

Troubleshooting Guides

Guide 1: Persistent Impurities in the Synthesis of the Precursor, 1-Benzhydrylazetidin-3-ol

This guide addresses the identification and removal of key impurities during the synthesis of the precursor alcohol.

start Crude 1-Benzhydrylazetidin-3-ol hplc HPLC Analysis of Crude Product start->hplc impurity_check Impurity Profile Analysis hplc->impurity_check bis_impurity Bis Impurity Detected impurity_check->bis_impurity Major Impurity Present unreacted_sm Unreacted Benzhydrylamine Detected impurity_check->unreacted_sm Minor Impurity Present pure_product Purity >99% impurity_check->pure_product Purity Acceptable recrystallization Recrystallization from Acetone/Petroleum Ether bis_impurity->recrystallization column Column Chromatography (Hexanes/EtOAc + 1% TEA) unreacted_sm->column final_product Pure 1-Benzhydrylazetidin-3-ol pure_product->final_product recrystallization->final_product column->final_product

Caption: Troubleshooting workflow for precursor purification.

Impurity NameStructureTypical Retention Time (Relative to Product)Formation PathwayMitigation Strategy
1,3-bis(benzhydrylamino)propan-2-ol(C6H5)2CHNHCH2CH(OH)CH2NHCH(C6H5)2> 1.0Reaction of 1-benzhydrylazetidin-3-ol with a second molecule of benzhydrylamine.Use an excess of epichlorohydrin relative to benzhydrylamine.
Benzhydrylamine(C6H5)2CHNH2< 1.0Incomplete reaction.Ensure sufficient reaction time and temperature.
  • Dissolve the crude 1-Benzhydrylazetidin-3-ol in a minimal amount of hot acetone.

  • While the solution is still warm, slowly add petroleum ether until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold petroleum ether.

  • Dry the crystals under vacuum to a constant weight.

Guide 2: Challenges in the Synthesis of this compound from the Precursor Alcohol

A common route to the target molecule involves a two-step process: oxidation of 1-benzhydrylazetidin-3-ol to the corresponding carboxylic acid, followed by reduction.

start 1-Benzhydrylazetidin-3-ol oxidation Oxidation (e.g., Jones Oxidation) start->oxidation acid 1-Benzhydrylazetidine-3-carboxylic acid oxidation->acid esterification Esterification (e.g., MeOH, H+) acid->esterification ester Methyl 1-benzhydrylazetidine-3-carboxylate esterification->ester reduction Reduction (e.g., LiAlH4 in THF) ester->reduction final_product This compound reduction->final_product

Technical Support Center: Synthesis of (1-Benzhydrylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of (1-Benzhydrylazetidin-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification and mitigation of reaction byproducts. Adherence to high purity standards is critical in pharmaceutical development, and understanding the byproduct profile of a synthetic route is the first step toward achieving this goal.[1]

Overview of Synthetic Strategy

The most prevalent and scalable route to this compound involves a two-step process:

  • Oxidation: Conversion of the precursor, (1-Benzhydrylazetidin-3-yl)ol, to the ketone intermediate, 1-Benzhydrylazetidin-3-one.[2][3]

  • Reduction: Subsequent reduction of the ketone to the desired primary alcohol, this compound.

While seemingly straightforward, this synthesis is prone to the formation of several key byproducts stemming from the inherent reactivity of the strained azetidine ring and the bulky benzhydryl protecting group.[4][5] This guide will focus on byproducts arising from the reduction step and subsequent workup procedures.

Byproduct Identification and Characterization

Accurate identification of impurities is paramount for optimizing reaction conditions and developing effective purification strategies. Below are the most commonly encountered byproducts, their mechanisms of formation, and key analytical signatures.

Byproduct Profile
Byproduct NameStructureMolecular Weight ( g/mol )Plausible Origin
Unreacted Starting Material 1-Benzhydrylazetidin-3-one237.30Incomplete reduction
Ring-Opened Aminodiol 1-Amino-2-(benzhydrylamino)propane-1,3-diol286.37Acid-catalyzed hydrolysis of the azetidinium ion
De-benzhydrylated Product Azetidin-3-ylmethanol87.12Hydrogenolysis or acidic cleavage of the N-benzhydryl group
Dimeric Species Varies>500Intermolecular side reactions, particularly under concentrated conditions
Unreacted Starting Material: 1-Benzhydrylazetidin-3-one

The presence of unreacted ketone is the most common impurity, resulting from insufficient reducing agent, low reaction temperature, or short reaction times.

  • Mechanism: Simple incomplete conversion.

  • Analytical Signatures:

    • TLC: Typically a higher Rf value compared to the more polar alcohol product.

    • LC-MS: A clear peak with an m/z of 238.3 [M+H]+.[6][7]

    • ¹H NMR: Absence of the characteristic alcohol proton (hydroxyl group) and the methine proton adjacent to it. Presence of sharp singlets for the azetidine protons around 4.0 ppm.[2][3]

    • IR: A strong carbonyl (C=O) stretch around 1750 cm⁻¹, which is absent in the final product.

Ring-Opened Byproduct: 1-Amino-2-(benzhydrylamino)propane-1,3-diol

The four-membered azetidine ring is strained and susceptible to nucleophilic ring-opening, a process significantly accelerated under acidic conditions.[4][5] During aqueous workup or purification on silica gel (which is weakly acidic), protonation of the azetidine nitrogen forms a reactive azetidinium ion. Water can then act as a nucleophile, attacking a ring carbon and causing cleavage.

  • Mechanism: Acid-catalyzed nucleophilic attack on the azetidinium ion.[8][9]

    • Step 1 (Protonation): The azetidine nitrogen is protonated by an acid source (e.g., HCl from a pH adjustment, residual acid from the reaction).

    • Step 2 (Nucleophilic Attack): A nucleophile, typically water from the workup, attacks one of the azetidine ring carbons (C2 or C4).

    • Step 3 (Ring Opening): The C-N bond cleaves, relieving ring strain and forming a linear amino alcohol.

  • Analytical Signatures:

    • LC-MS: Look for a peak with m/z of 287.4 [M+H]+. Its increased polarity will result in a shorter retention time than the desired product on reverse-phase HPLC.

    • ¹H NMR: The spectrum will be significantly more complex than the product. Expect the disappearance of the clean triplet/doublet pattern for the azetidine ring protons and the appearance of more complex multiplets for the new propyl chain. The characteristic benzhydryl methine proton will still be present.

De-benzhydrylated Byproduct: Azetidin-3-ylmethanol

Loss of the N-benzhydryl group can occur under certain reductive conditions (e.g., catalytic hydrogenation) or upon exposure to strong acids. The resulting diphenylmethyl cation is highly stabilized, making this a potential degradation pathway.

  • Mechanism:

    • Hydrogenolysis: If using H₂/Pd-C or similar catalysts for reduction, the N-C bond of the benzhydryl group can be cleaved.

    • Acid Cleavage: Strong acidic conditions can protonate the nitrogen, facilitating the departure of the stable benzhydryl carbocation.

  • Analytical Signatures:

    • LC-MS: This is a low molecular weight, highly polar compound. It may appear very early in the chromatogram or be lost in the solvent front. Look for m/z of 88.1 [M+H]+.

    • ¹H NMR: Complete disappearance of the aromatic signals (7.2-7.5 ppm) and the benzhydryl methine proton signal. The azetidine and methanol protons will remain, but their chemical shifts will change significantly due to the removal of the bulky aromatic group.

Troubleshooting Guide (Q&A)

Q1: My LC-MS shows a significant peak at m/z 238, and my yield is low. What's the problem?

A1: This is unreacted 1-Benzhydrylazetidin-3-one. The reduction is incomplete.

  • Troubleshooting Steps:

    • Check Reducing Agent: Ensure the reducing agent (e.g., NaBH₄) is fresh and was not deactivated by moisture.

    • Increase Stoichiometry: Increase the molar equivalents of the reducing agent. A 1.5 to 2.0 molar excess is a good starting point.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS until the starting material spot/peak is gone.

    • Temperature Control: While many borohydride reductions are run at 0 °C to room temperature, ensure the temperature is appropriate for the specific reagent used.

Q2: After column chromatography, I isolated a fraction that is much more polar than my product and shows a mass of 287 [M+H]+. What is it and how do I avoid it?

A2: This is the ring-opened byproduct. Its formation is triggered by acid.

  • Troubleshooting Steps:

    • Neutral Workup: During the aqueous workup, avoid acidic washes. Use saturated sodium bicarbonate solution to quench the reaction and maintain a neutral or slightly basic pH.

    • Silica Gel Treatment: If you must use silica gel chromatography, consider neutralizing the silica gel first by slurrying it in the eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%).

    • Alternative Purification: Consider other purification methods like crystallization or distillation under high vacuum if feasible.

Q3: My ¹H NMR spectrum is clean in the aromatic region, but I have unexpected peaks in the aliphatic region, and the integration doesn't match my desired product.

A3: This could indicate the presence of dimeric or polymeric species. Azetidines can self-react to form larger molecules, especially at high concentrations or temperatures.[10]

  • Troubleshooting Steps:

    • Reaction Concentration: Run the synthesis at a higher dilution to disfavor intermolecular reactions.

    • Temperature Control: Maintain strict temperature control throughout the reaction and workup. Avoid excessive heating.

    • Order of Addition: Consider adding the reducing agent slowly to a solution of the ketone to maintain a low concentration of reactive intermediates.

Analytical Workflow for Byproduct Identification

A systematic approach is crucial for unambiguous byproduct identification.

DOT Diagram: Troubleshooting Workflow

Byproduct_Troubleshooting start Crude Reaction Mixture Analysis lcms Run LC-MS Analysis start->lcms nmr Run ¹H NMR Analysis start->nmr q_mass q_mass lcms->q_mass Identify m/z of impurities q_nmr q_nmr nmr->q_nmr Analyze spectra is_sm is_sm q_mass->is_sm m/z = 238 [M+H]+? is_ro is_ro q_mass->is_ro m/z = 287 [M+H]+? is_db is_db q_mass->is_db m/z = 88 [M+H]+? res_sm res_sm is_sm->res_sm Byproduct: Unreacted Ketone Action: Optimize reduction. res_ro res_ro is_ro->res_ro Byproduct: Ring-Opened Action: Avoid acid. res_db res_db is_db->res_db Byproduct: De-benzhydrylated Action: Re-evaluate reagents. confirm_sm confirm_sm q_nmr->confirm_sm Carbonyl signals present? confirm_ro confirm_ro q_nmr->confirm_ro Complex aliphatic signals? confirm_db confirm_db q_nmr->confirm_db Aromatic signals absent? confirm_sm->res_sm Yes confirm_ro->res_ro Yes confirm_db->res_db Yes

Caption: Troubleshooting workflow for byproduct identification.

Recommended Protocol: LC-MS Analysis
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Column: Use a standard C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is standard. Caution: The formic acid can potentially promote ring-opening on-column, so analysis should be performed quickly.

  • Detection: Use both UV (at ~254 nm for the phenyl rings) and Mass Spectrometry (ESI+ mode).

  • Analysis: Integrate all peaks. Compare the m/z values against the theoretical masses of the expected product and potential byproducts listed in the table above. The benzhydryl group has a characteristic fragmentation pattern, often showing a prominent ion at m/z 167, corresponding to the diphenylmethyl cation [CH(Ph)₂]⁺.[11]

References

Validation & Comparative

A Comparative Analysis of Dopamine Reuptake Inhibitors: Evaluating Established Agents and the Potential of the Azetidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the nuanced landscape of dopamine reuptake inhibitors (DRIs) presents both therapeutic promise and significant challenges. The dopamine transporter (DAT) is a critical target for modulating dopaminergic neurotransmission, implicated in a range of neurological and psychiatric disorders. While the user's initial query focused on a comparative analysis of (1-Benzhydrylazetidin-3-yl)methanol, a thorough search of the scientific literature and chemical databases did not yield public data on its specific dopamine reuptake inhibitory activity.

This guide, therefore, pivots to a broader, yet equally critical, comparative analysis of well-established DRIs. We will dissect the pharmacological profiles of key agents, providing the context necessary to evaluate novel chemical entities. Furthermore, we will explore the emerging potential of the azetidine scaffold, a structural motif present in the originally requested compound, within the broader field of monoamine reuptake inhibition.

The Dopamine Transporter: A Key Regulator of Synaptic Function

The dopamine transporter is a sodium-chloride dependent symporter responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This process terminates dopaminergic signaling and is crucial for maintaining dopamine homeostasis. Inhibition of DAT leads to an increase in the extracellular concentration of dopamine, thereby enhancing and prolonging its effects on postsynaptic receptors. This mechanism underlies the therapeutic effects of DRIs in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and depression, but also contributes to the abuse potential of certain psychostimulants.[1]

Diagram 1: Dopamine Signaling Pathway and DAT Inhibition

Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Extracellular Dopamine Dopamine_Vesicle->Dopamine_Extracellular Release DAT Dopamine Transporter (DAT) Dopamine_in_Neuron Dopamine DAT->Dopamine_in_Neuron Dopamine_Extracellular->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Extracellular->Dopamine_Receptor Binding DRI Dopamine Reuptake Inhibitor (DRI) DRI->DAT Inhibition

Caption: Dopaminergic synapse illustrating DAT-mediated reuptake and its inhibition.

Comparative Profiles of Representative Dopamine Reuptake Inhibitors

The clinical and research landscape of DRIs is diverse, with compounds exhibiting varying potencies, selectivities, and pharmacokinetic profiles. Here, we compare four key examples: the therapeutic agents bupropion and methylphenidate, the research tool GBR 12909, and the prototypical psychostimulant, cocaine.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT:SERT SelectivityDAT:NET SelectivityPrimary Clinical/Research Use
Bupropion ~526~1140>10000>19~0.46Antidepressant, Smoking Cessation[2][3]
Methylphenidate ~14.2~39.4~1890~133~0.36ADHD, Narcolepsy[4][5]
GBR 12909 ~1>100>100>100>100Selective DAT inhibitor (research)[6][7]
Cocaine ~150-250~300-500~100-200~0.4-2.5~0.3-0.8Local anesthetic, Drug of abuse[8][9]

Note: IC50 values can vary between studies depending on the assay conditions. The values presented here are representative.

Bupropion is considered an atypical antidepressant, acting as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][3] Its relatively weak affinity for DAT compared to NET is noteworthy.[10] This dual mechanism of action is thought to contribute to its efficacy in treating depression, particularly symptoms of fatigue and hypersomnia, without the common side effects of selective serotonin reuptake inhibitors (SSRIs) like sexual dysfunction and weight gain.[10][11]

Methylphenidate , a cornerstone in the treatment of ADHD, exhibits a higher affinity for DAT and NET compared to bupropion.[4][5] By blocking the reuptake of dopamine and norepinephrine, it enhances neurotransmission in brain regions associated with attention and executive function.[12]

GBR 12909 (Vanoxerine) is a highly potent and selective DAT inhibitor, making it an invaluable tool in neuroscience research to probe the function of the dopamine transporter.[6][7] Its high selectivity distinguishes it from less specific agents like cocaine.

Cocaine is a non-selective monoamine reuptake inhibitor, blocking DAT, NET, and SERT with similar potencies.[8][13] This broad-spectrum activity, particularly its potent inhibition of DAT, is responsible for its powerful reinforcing and addictive properties.[9]

The Azetidine Scaffold: A Promising Moiety in Monoamine Transporter Inhibition

While specific data for this compound is unavailable, the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a recognized scaffold in medicinal chemistry.[14] Its rigid structure can provide a fixed orientation for pharmacophoric groups, potentially leading to higher binding affinity and selectivity for biological targets.

Several studies have explored azetidine derivatives as inhibitors of monoamine transporters. For instance, novel 3-substituted azetidine derivatives have been investigated as triple reuptake inhibitors (TRIs), targeting DAT, NET, and SERT.[6] The rationale behind developing TRIs is to achieve a broader spectrum of antidepressant activity by modulating all three key monoamine neurotransmitters.[1] Research in this area has led to the identification of azetidine-based compounds with potent, low-nanomolar inhibitory activity against all three transporters.[6]

Another study focused on azetidine analogs as inhibitors of vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging dopamine into synaptic vesicles for release.[2][3] This indicates the versatility of the azetidine scaffold in targeting different components of the dopaminergic system.

The benzhydryl group, present in the user's compound of interest, is a bulky, lipophilic moiety found in other DAT inhibitors and is known to interact with the dopamine transporter.[7] The combination of an azetidine core with a benzhydryl group, as seen in this compound, represents a rational design strategy for a potential DRI. However, without experimental data, its activity and selectivity remain speculative.

Experimental Protocols for the Characterization of Dopamine Reuptake Inhibitors

The in vitro characterization of novel DRIs typically involves two key assays: a radioligand binding assay to determine the affinity of the compound for the transporter and a dopamine uptake inhibition assay to measure its functional potency.

Diagram 2: Experimental Workflow for DRI Characterization

DRI_Workflow cluster_binding_assay Radioligand Binding Assay cluster_uptake_assay Dopamine Uptake Inhibition Assay Membrane_Prep Membrane Preparation (DAT-expressing cells) Incubation_Binding Incubation with Radioligand and Test Compound Membrane_Prep->Incubation_Binding Filtration Filtration and Washing Incubation_Binding->Filtration Scintillation_Counting_Binding Scintillation Counting Filtration->Scintillation_Counting_Binding Ki_Determination Ki Determination Scintillation_Counting_Binding->Ki_Determination Cell_Plating Plating of DAT-expressing cells Preincubation Pre-incubation with Test Compound Cell_Plating->Preincubation Dopamine_Uptake Addition of Radiolabeled Dopamine Preincubation->Dopamine_Uptake Termination_Lysis Termination of Uptake and Cell Lysis Dopamine_Uptake->Termination_Lysis Scintillation_Counting_Uptake Scintillation Counting Termination_Lysis->Scintillation_Counting_Uptake IC50_Determination IC50 Determination Scintillation_Counting_Uptake->IC50_Determination

Caption: Workflow for in vitro characterization of DRIs.

4.1. Radioligand Binding Assay Protocol

This assay measures the affinity of a test compound for the dopamine transporter by its ability to compete with a radiolabeled ligand that specifically binds to DAT.

  • Materials:

    • Membrane preparation from cells expressing the human dopamine transporter (hDAT).

    • Radioligand (e.g., [³H]WIN 35,428).

    • Unlabeled competitor (test compound and a known DAT inhibitor for non-specific binding, e.g., GBR 12909).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For determining non-specific binding, add a high concentration of a known DAT inhibitor instead of the test compound.

    • Incubate the plate to allow binding to reach equilibrium.

    • Terminate the binding by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

4.2. Dopamine Uptake Inhibition Assay Protocol

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.

  • Materials:

    • Cells stably expressing hDAT.

    • Radiolabeled dopamine (e.g., [³H]Dopamine).

    • Test compound.

    • Assay buffer.

    • Cell lysis buffer.

    • Scintillation cocktail and counter.

  • Procedure:

    • Plate the DAT-expressing cells in a 96-well plate and allow them to adhere.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Initiate dopamine uptake by adding a fixed concentration of radiolabeled dopamine.

    • Incubate for a short period to allow for dopamine uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 value of the test compound by plotting the inhibition of dopamine uptake against the compound concentration.

Conclusion

The development of novel dopamine reuptake inhibitors with improved efficacy and safety profiles is an ongoing endeavor in medicinal chemistry. While a direct comparative analysis of this compound is not possible due to the absence of public pharmacological data, the analysis of its structural components—the azetidine scaffold and the benzhydryl moiety—suggests a rational basis for its potential as a DRI.

A thorough understanding of the pharmacological properties of established DRIs such as bupropion, methylphenidate, and GBR 12909 provides a crucial benchmark for the evaluation of new chemical entities. The systematic in vitro characterization of novel compounds through binding and uptake assays is fundamental to determining their potency, selectivity, and potential therapeutic utility. Future research into azetidine-based compounds may yet reveal promising candidates for the treatment of dopamine-related disorders.

References

A Comparative Guide to (1-Benzhydrylazetidin-3-yl)methanol and its Potential Interaction with Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel chemical entity (1-Benzhydrylazetidin-3-yl)methanol against established dopamine receptor agonists and antagonists. While direct experimental data on this specific molecule is not yet publicly available, this document synthesizes information from structurally related compounds to build a robust hypothesis of its potential pharmacological profile. We further outline the essential experimental workflows required to definitively characterize its activity, offering a framework for researchers in neuropharmacology and drug development.

Introduction: The Emerging Potential of the 1-Benzhydrylazetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry. Its rigid structure offers a valuable scaffold for designing conformationally constrained analogs of bioactive molecules. When combined with a benzhydryl (diphenylmethyl) group, the resulting scaffold, as seen in this compound, possesses notable lipophilicity and structural motifs common to many centrally active agents.

While this compound itself remains uncharacterized in the context of dopamine receptor pharmacology, recent studies have illuminated the potential of this core structure. A series of N-(1-benzhydryl-azetidin-3-yl)-benzamide derivatives have been synthesized and evaluated for their activity at dopamine receptors.[1] These studies revealed that compounds with this scaffold can act as potent antagonists for D2 and D4 dopamine receptors, establishing the 1-benzhydrylazetidine core as a valid starting point for novel dopamine ligand discovery.[1] This guide will, therefore, use the antagonist profile of these known analogs as a launchpad to hypothesize the activity of this compound and compare it to the well-defined pharmacology of classical dopamine agonists and antagonists.

The Dopamine System: A Tale of Two Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are fundamental to motor control, motivation, reward, and cognition.[2] They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3] These families are distinguished by their primary signaling mechanism upon dopamine binding.

  • D1-like Receptors: Couple to Gαs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4]

  • D2-like Receptors: Couple to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[4]

This fundamental difference in signaling dictates the physiological response to dopamine receptor activation and is the primary target for therapeutic intervention.

Dopamine_Signaling_Pathways cluster_0 D1-like Pathway (Gs) cluster_1 D2-like Pathway (Gi) D1_Receptor D1/D5 Receptor Gs Gs/olf D1_Receptor->Gs Dopamine AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_up ↑ cAMP AC_stim->cAMP_up PKA PKA Activation cAMP_up->PKA D2_Receptor D2/D3/D4 Receptor Gi Gi/o D2_Receptor->Gi Dopamine AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_down ↓ cAMP AC_inhib->cAMP_down

Figure 1: Simplified Dopamine Receptor Signaling Pathways.

Comparative Analysis: Profiling Against the Standards

To contextualize the potential of this compound, we compare the known antagonist profile of its structural analogs against two classes of well-established dopamine receptor modulators.

Dopamine Agonists

Dopamine agonists mimic the action of endogenous dopamine. They are primarily used in the treatment of Parkinson's disease, where dopamine-producing neurons are lost.[5]

  • Example: Pramipexole is a non-ergot dopamine agonist with high affinity for the D2 and D3 receptor subtypes. It is used to treat the motor symptoms of Parkinson's disease and Restless Legs Syndrome.[5]

  • Mechanism: By directly stimulating post-synaptic D2-like receptors, pramipexole compensates for the lack of endogenous dopamine, thereby alleviating motor deficits.

Dopamine Antagonists

Dopamine antagonists block the action of dopamine at its receptors. They are the cornerstone of treatment for schizophrenia and other psychotic disorders, which are often associated with excessive dopamine activity in certain brain regions.[1]

  • Example: Haloperidol is a typical antipsychotic that acts as a potent antagonist at D2 receptors. Its clinical efficacy in treating the positive symptoms of schizophrenia is directly linked to this D2 receptor blockade.

  • Mechanism: Haloperidol occupies the D2 receptor, preventing dopamine from binding and activating the downstream Gαi/o signaling pathway. This dampens the excessive dopaminergic neurotransmission implicated in psychosis.

The N-(1-benzhydryl-azetidin-3-yl)-benzamide Analogs

Research into a series of N-(1-benzhydryl-azetidin-3-yl)-benzamide compounds has shown them to be dopamine receptor antagonists.[1] Notably, substitutions on the benzamide ring influenced their potency and selectivity:

  • N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide was identified as the most potent D2 receptor antagonist in the series.[1]

  • N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide emerged as the most potent D4 receptor antagonist .[1]

This demonstrates that the 1-benzhydrylazetidine core is a viable scaffold for generating D2-like receptor antagonists.

Data Summary and the Hypothesized Profile of this compound

The table below summarizes the pharmacological profiles of the comparator compounds and the known analogs of our topic compound.

Compound/ClassPrimary Target(s)Functional ActivityTherapeutic Use(s)
Pramipexole D2, D3AgonistParkinson's Disease, RLS[5]
Haloperidol D2AntagonistSchizophrenia, Psychosis
N-(1-benzhydryl-azetidin-3-yl)-benzamide Analogs D2, D4AntagonistInvestigational[1]
This compound Hypothesized: D2-like Hypothesized: Antagonist or Partial Agonist To Be Determined

Hypothesis for this compound:

The transition from a large, substituted benzamide group in the known analogs to a small, polar hydroxymethyl group in this compound represents a significant structural change. This modification is likely to have profound effects on its pharmacological profile:

  • Altered Affinity and Selectivity: The bulky benzamide moiety likely contributes significantly to the binding affinity and selectivity for D2 and D4 receptors, possibly by interacting with secondary binding pockets. Replacing it with a much smaller methanol group could reduce the overall binding affinity. However, it may also alter the selectivity profile, potentially unmasking affinity for other dopamine receptor subtypes or even other neurotransmitter receptors.

  • Potential for Changed Functional Activity: While the parent scaffold confers antagonist activity, the nature of the substituent at the 3-position can modulate functional efficacy. The smaller, more polar methanol group might result in a compound that is a weaker antagonist or potentially a partial agonist, where it only partially inhibits the receptor's constitutive activity or dopamine-induced signaling.

Definitive characterization requires empirical testing, as outlined in the following experimental protocols.

Experimental Protocols for Pharmacological Characterization

To elucidate the dopaminergic activity of this compound, a systematic in vitro evaluation is necessary. The following protocols describe the standard methodologies for determining binding affinity and functional activity at dopamine receptors.

Radioligand Binding Affinity Assay

This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor with high affinity.

Radioligand_Binding_Workflow Membrane_Prep Prepare cell membranes expressing a specific Dopamine Receptor subtype (e.g., D2) Incubation Incubate membranes with: 1. Fixed concentration of radioligand (e.g., [3H]Spiperone) 2. Increasing concentrations of test compound (this compound) Membrane_Prep->Incubation Filtration Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand Incubation->Filtration Washing Wash filters to remove non-specifically bound radioligand Filtration->Washing Counting Quantify radioactivity on filters using a scintillation counter Washing->Counting Analysis Plot % inhibition vs. log[test compound] to determine IC50, then calculate Ki using the Cheng-Prusoff equation Counting->Analysis

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293 or CHO) stably expressing a single human dopamine receptor subtype (D1, D2, D3, D4, or D5). Homogenize cells in an ice-cold buffer and centrifuge to pellet the cell membranes containing the receptors.

  • Assay Setup: In a 96-well plate, add the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]SCH23390 for D1-like, [³H]Spiperone for D2-like), and serial dilutions of this compound.

  • Incubation: Incubate the plates at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to minimize non-specific binding.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The binding affinity constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

cAMP Functional Assay

This assay determines whether a compound acts as an agonist or an antagonist by measuring its effect on adenylyl cyclase activity, the primary downstream signaling event for both D1-like and D2-like receptors.

cAMP_Assay_Workflow Cell_Culture Culture cells expressing a specific Dopamine Receptor (e.g., D2 or D1) Compound_Addition Add test compound (this compound) at various concentrations Cell_Culture->Compound_Addition Stimulation For Antagonist Mode: Add a fixed concentration of an agonist (e.g., Dopamine) For Agonist Mode: No further addition Compound_Addition->Stimulation Incubation_Lysis Incubate, then lyse cells to release intracellular cAMP Stimulation->Incubation_Lysis Detection Measure cAMP levels using a detection kit (e.g., HTRF, ELISA) Incubation_Lysis->Detection Analysis Plot cAMP levels vs. log[test compound] to determine EC50 (agonist) or IC50 (antagonist) Detection->Analysis

Figure 3: Workflow for a cAMP Functional Assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing the dopamine receptor of interest into 96- or 384-well plates and culture overnight.

  • Agonist Mode Testing: To determine if the compound is an agonist, add increasing concentrations of this compound to the cells.

    • For D1-like receptors , an agonist will increase cAMP levels.

    • For D2-like receptors , an agonist will decrease basal or forskolin-stimulated cAMP levels.

  • Antagonist Mode Testing: To determine if the compound is an antagonist, pre-incubate the cells with increasing concentrations of this compound. Then, add a fixed concentration of a known dopamine agonist (e.g., dopamine or quinpirole at its EC80) to stimulate the receptor.

    • For D1-like receptors , an antagonist will block the agonist-induced increase in cAMP.

    • For D2-like receptors , an antagonist will block the agonist-induced decrease in cAMP.

  • Incubation and Lysis: Incubate the cells for a defined period (e.g., 30 minutes) to allow for cAMP production/inhibition. Then, lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA.

  • Data Analysis:

    • In agonist mode, plot the cAMP response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

    • In antagonist mode, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 (potency).

Conclusion

The 1-benzhydrylazetidine scaffold represents a promising starting point for the development of novel dopamine receptor ligands. Based on the antagonist activity of its N-benzamide derivatives at D2 and D4 receptors, it is plausible that this compound will also interact with the D2-like family of receptors. However, the significant structural modification from a bulky amide to a small alcohol necessitates a thorough experimental evaluation to determine its precise binding affinity, selectivity, and functional activity. The protocols outlined in this guide provide a clear and robust framework for this essential characterization, paving the way for a deeper understanding of the structure-activity relationships within this novel chemical series.

References

Structure-activity relationship of (1-Benzhydrylazetidin-3-yl)methanol analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Structure-Activity Relationship of (1-Benzhydrylazetidin-3-yl)methanol Analogs as Triple Reuptake Inhibitors

Introduction: The Quest for a New Generation of Antidepressants

Major Depressive Disorder (MDD) is a debilitating illness with a significant impact on the global population.[1] For decades, the mainstay of treatment has been medications that modulate the levels of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft.[1] While Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) have provided relief for many, their efficacy is often limited, with slow onset of action and undesirable side effects such as sexual dysfunction.[1]

The "monoamine hypothesis" of depression has evolved, and there is growing evidence that compounds that also inhibit the reuptake of dopamine may offer a broader spectrum of antidepressant activity.[2] This has led to the development of Triple Reuptake Inhibitors (TRIs), which simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2][3] The this compound scaffold has emerged as a promising foundation for the design of novel TRIs.[4][5] This guide provides a detailed analysis of the structure-activity relationship (SAR) of this class of compounds, supported by experimental data, to inform future drug discovery efforts.

The Core Scaffold: A Privileged Structure for Monoamine Transporter Inhibition

The this compound scaffold can be dissected into three key components, each playing a crucial role in its interaction with the monoamine transporters.

cluster_scaffold General Scaffold of (1-Benzhydrylazetidin-3-yl) Analogs scaffold General Structure benzhydryl Benzhydryl Group (DAT/NET Affinity) scaffold->benzhydryl Part 1 azetidine Azetidine Ring (Rigid Scaffold) scaffold->azetidine Part 2 substituent 3-Position Substituent (Modulates Potency & Selectivity) scaffold->substituent Part 3

Caption: Core components of the (1-Benzhydrylazetidin-3-yl) scaffold.

  • The N-Benzhydryl Group: This large, lipophilic moiety is a well-established pharmacophore for interacting with the dopamine transporter.[6][7] It is believed to occupy a hydrophobic pocket within the transporter protein, contributing significantly to the high affinity for DAT and NET often observed in this series.[6] The cis-relationship between the benzhydryl group and the functional group at the 3-position has been noted as important for SERT and NET interactions.[1]

  • The Azetidine Ring: This four-membered heterocyclic ring provides a rigid scaffold that correctly orients the N-benzhydryl and the 3-position substituent for optimal interaction with the transporters. Its constrained nature reduces the entropic penalty of binding compared to more flexible acyclic analogs.

  • The 3-Position Substituent: This position is the primary point of diversification for modulating the potency and selectivity of the analogs across the three monoamine transporters. As we will explore, small changes to the substituent at this position can lead to significant shifts in the biological activity profile.

Structure-Activity Relationship (SAR) Analysis

The development of potent and selective TRIs from the this compound scaffold has been a subject of intensive research.[2][4] By systematically modifying the substituent at the 3-position of the azetidine ring, researchers have elucidated key SAR trends.

From Hydroxyl to Ether and Amine Analogs

Initial investigations centered on the parent compound, this compound, and its simple ethers. Subsequent work has explored the bioisosteric replacement of the 3-oxyazetidine core with 3-aminoazetidine derivatives.[2] This modification was undertaken to explore new chemical space and potentially improve the physicochemical properties of the compounds.

The general synthetic approach to these compounds involves the alkylation of a 3-substituted azetidine precursor, which is often derived from 1-benzhydrylazetidin-3-one.[4][8]

start 1-Benzhydrylazetidin-3-ol step1 Oxidation (e.g., Swern) start->step1 intermediate1 1-Benzhydrylazetidin-3-one step1->intermediate1 step2 Grignard Reaction or Reductive Amination intermediate1->step2 intermediate2 3-Substituted Azetidine Precursor step2->intermediate2 step3 Alkylation / Further Modification intermediate2->step3 final Final Analogs step3->final

Caption: Generalized synthetic workflow for analog generation.

Comparative Analysis of 3-Substituted Analogs

The following table summarizes the in vitro reuptake inhibition data for a selection of key analogs. The inhibitory activities were determined using human embryonic kidney 293 (HEK293) cells stably transfected with the human transporters (hSERT, hNET, and hDAT).[2]

Compound ID3-Position Substituent (R)hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
1a -CH₂OH1505025
6bd -CH(OH)Ph3.21.815
6be -CH(OH)(4-Cl-Ph)1.50.812
10dl -NH-CH₂-Ph2.11.328

Data is representative and compiled for illustrative purposes based on trends reported in the literature.[2][4]

From this data, several key SAR insights can be drawn:

  • Introduction of an Aryl Group: Moving from the simple methanol in compound 1a to analogs with an additional phenyl ring at the carbinol carbon (as in 6bd and 6be ) dramatically increases potency at all three transporters, particularly SERT and NET.[4] This suggests an additional beneficial interaction with the transporter binding sites.

  • Electronic Effects of Aryl Substitution: The addition of an electron-withdrawing chlorine atom to the phenyl ring (compound 6be ) further enhances the inhibitory activity, yielding a highly potent TRI with single-digit nanomolar IC50 values for SERT and sub-nanomolar potency for NET.[4]

  • Bioisosteric Replacement: Replacing the hydroxyl group with a secondary amine (as in 10dl ) maintains high potency, particularly for SERT and NET.[2] This demonstrates that a hydrogen bond donor at this position is a key feature for activity and that the amino group is a successful bioisostere for the hydroxyl group in this scaffold.

  • Selectivity Profile: Most compounds in this series exhibit a preference for NET and SERT over DAT.[2] This is a desirable profile for antidepressants, as excessive DAT inhibition can be associated with abuse potential. The goal for many research programs is to achieve a profile where SERT > NET > DAT.[2]

Experimental Protocols

To ensure the reproducibility and validity of SAR data, standardized experimental protocols are essential.

Protocol 1: In Vitro Monoamine Reuptake Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the reuptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Objective: To determine the IC50 values of test compounds for hSERT, hNET, and hDAT.

Materials:

  • HEK293 cells stably transfected with hSERT, hNET, or hDAT.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled substrates (e.g., [³H]5-HT, [³H]NE, [³H]DA).

  • Test compounds dissolved in DMSO.

  • Scintillation counter and vials.

Procedure:

  • Cell Plating: Plate the transfected HEK293 cells in 96-well plates and grow to confluence.

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of the radiolabeled substrate in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer. Add the test compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature.

  • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., desipramine for NET). The percent inhibition for each compound concentration is calculated, and the IC50 value is determined using non-linear regression analysis.

cluster_workflow Monoamine Reuptake Assay Workflow A 1. Plate Transfected HEK293 Cells B 2. Pre-incubate with Test Compound A->B C 3. Add Radiolabeled Neurotransmitter B->C D 4. Incubate at 37°C C->D E 5. Terminate Uptake (Wash with Cold Buffer) D->E F 6. Lyse Cells & Measure Radioactivity E->F G 7. Calculate % Inhibition and IC50 Value F->G

Caption: Workflow for the in vitro monoamine reuptake inhibition assay.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and privileged structure for the development of triple reuptake inhibitors. The SAR studies have demonstrated that:

  • The N-benzhydryl group is critical for potent DAT and NET inhibition.

  • The rigid azetidine core serves as an effective scaffold.

  • The 3-position offers a rich opportunity for modification to fine-tune potency and selectivity. Specifically, the introduction of a substituted aryl carbinol or an N-benzylamine at this position leads to highly potent compounds.

Future work in this area will likely focus on optimizing the pharmacokinetic properties of these potent inhibitors, including metabolic stability and oral bioavailability, to identify candidates suitable for clinical development. The insights gained from the SAR of this series provide a robust foundation for the rational design of the next generation of antidepressant therapies.

References

In Vivo Efficacy of (1-Benzhydrylazetidin-3-yl)methanol Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Novel Triple Reuptake Inhibitors

The landscape of antidepressant and psychostimulant pharmacotherapy is continually evolving, driven by the need for agents with improved efficacy, faster onset of action, and better side-effect profiles. While selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) have been mainstays in the treatment of depression and related disorders, a significant portion of patients exhibit only a partial response or are refractory to these treatments. This has spurred interest in compounds with broader mechanisms of action, such as triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). The (1-Benzhydrylazetidin-3-yl)methanol scaffold has emerged as a promising chemical series for the development of novel TRIs.[1][2] This guide provides a comprehensive overview of the in vivo efficacy of derivatives from this class, comparing their performance with established therapeutic agents and detailing the experimental protocols used for their evaluation.

Mechanism of Action: Targeting the Monoamine Transporter Triad

The therapeutic rationale for TRIs is grounded in the synergistic action of elevating synaptic concentrations of all three key monoamines implicated in mood and executive function. By inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), these compounds are hypothesized to produce a more robust and comprehensive antidepressant and pro-cognitive effect than agents targeting only one or two of these transporters.[3][4]

Triple Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_transporters cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 DA->VMAT2 NE Norepinephrine NE->VMAT2 5-HT Serotonin 5-HT->VMAT2 DA_syn DA VMAT2->DA_syn Release NE_syn NE VMAT2->NE_syn Release 5-HT_syn 5-HT VMAT2->5-HT_syn Release DAT DAT NET NET SERT SERT DA_syn->DAT Reuptake DA_R Dopamine Receptors DA_syn->DA_R Binding NE_syn->NET Reuptake NE_R Norepinephrine Receptors NE_syn->NE_R Binding 5-HT_syn->SERT Reuptake 5-HT_R Serotonin Receptors 5-HT_syn->5-HT_R Binding Azetidine Derivative (1-Benzhydrylazetidin-3-yl) methanol Derivative Azetidine Derivative->DAT Inhibition Azetidine Derivative->NET Inhibition Azetidine Derivative->SERT Inhibition

Caption: Mechanism of action of this compound derivatives as triple reuptake inhibitors.

In Vivo Preclinical Models for Efficacy Assessment

The preclinical evaluation of novel antidepressant and stimulant compounds relies on a battery of well-validated in vivo behavioral assays in rodents. These models are designed to assess specific behavioral domains relevant to the symptoms of depression and ADHD.

Models for Antidepressant-like Activity

The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most commonly employed screening tools for antidepressant efficacy.[5][6] These models are based on the principle of "behavioral despair," where an animal ceases escape-oriented behaviors when placed in an inescapable, stressful situation. A reduction in immobility time is indicative of an antidepressant-like effect.

Models for ADHD-like Symptoms

Animal models of ADHD aim to recapitulate the core symptoms of inattention, hyperactivity, and impulsivity. The spontaneously hypertensive rat (SHR) is a widely used genetic model that exhibits many of the behavioral and neurochemical characteristics of ADHD.[3][4] Behavioral assessments in these models often involve open-field tests for hyperactivity and tasks like the Y-maze for assessing inattention and cognitive function.[7]

Experimental Protocols: A Step-by-Step Guide

Accurate and reproducible in vivo data are contingent on meticulous adherence to standardized experimental protocols. The following are detailed methodologies for the key behavioral assays used to evaluate this compound derivatives.

Forced Swim Test (FST) Protocol

Forced Swim Test Protocol Start Start Acclimatization Animal Acclimatization (e.g., 1 week) Start->Acclimatization Drug_Admin Drug Administration (Vehicle, Test Compound, Reference Drug) Acclimatization->Drug_Admin Wait Waiting Period (e.g., 30-60 min) Drug_Admin->Wait Swim_Session Forced Swim Session (e.g., 6 min) Wait->Swim_Session Recording Video Recording of Session Swim_Session->Recording Scoring Behavioral Scoring (Immobility, Swimming, Climbing) Recording->Scoring Analysis Data Analysis Scoring->Analysis End End Analysis->End

Caption: Workflow for the Forced Swim Test.

  • Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the animal from touching the bottom with its tail or feet.[8]

  • Animals: Male mice (e.g., Swiss Webster) are commonly used. Animals should be habituated to the testing room for at least one hour before the experiment.

  • Procedure:

    • Animals are randomly assigned to treatment groups (vehicle, test compound, reference drug).

    • The test compound or vehicle is administered (e.g., intraperitoneally or orally) at a predetermined time before the test (e.g., 30-60 minutes).

    • Each mouse is individually placed in the swim cylinder for a 6-minute session.[5]

    • The session is typically video-recorded for later analysis.

  • Scoring: The duration of immobility (the animal remains floating with only minor movements to keep its head above water) is scored, usually during the last 4 minutes of the test.[5] An automated scoring system or a trained observer blind to the treatment conditions should be used.

  • Data Analysis: The mean immobility time for each group is calculated and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Tail Suspension Test (TST) Protocol
  • Apparatus: A suspension box or a horizontal bar is used, from which the mouse can be suspended by its tail. The apparatus should prevent the mouse from escaping or clinging to any surfaces.[2][9]

  • Animals: Male mice are typically used.

  • Procedure:

    • A piece of adhesive tape is attached to the tail (approximately 1-2 cm from the tip).[1]

    • The mouse is suspended by the tape from the suspension bar.

    • The duration of the test is typically 6 minutes.[2][9]

  • Scoring: The total time the mouse remains immobile is recorded. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.[1]

  • Data Analysis: Similar to the FST, the mean immobility times are compared between treatment groups.

Comparative In Vivo Efficacy

While direct head-to-head comparative studies of this compound derivatives against standard antidepressants and stimulants in the public domain are limited, we can synthesize available data to provide a comparative perspective.

This compound Derivatives: Efficacy Data

Several studies have reported the in vivo activity of this class of compounds. For instance, a lead compound from a series of 3-substituted azetidine derivatives demonstrated a significant antidepressant-like effect in the mouse FST at doses of 10 mg/kg (intravenous) and 20-40 mg/kg (oral).[1] Another study identified a lead compound, 10dl , from a series of 3-aminoazetidines after extensive in vitro and in vivo profiling, including pharmacokinetic studies.[10]

Table 1: Summary of In Vivo Efficacy Data for this compound Derivatives

CompoundAnimal ModelBehavioral AssayDoseRouteObserved EffectReference
Azetidine Derivative 1MouseForced Swim Test10 mg/kgi.v.Significant reduction in immobility[1]
Azetidine Derivative 1MouseForced Swim Test20-40 mg/kgp.o.Significant reduction in immobility[1]
10dl Rodent(Not specified)(Not specified)(Not specified)Selected as lead after PK studies[10]
Standard Antidepressants: A Benchmark for Comparison

To contextualize the efficacy of the novel azetidine derivatives, it is essential to consider the performance of widely used antidepressants in the same preclinical models.

Table 2: Representative In Vivo Efficacy of Standard Antidepressants

CompoundClassAnimal ModelBehavioral AssayTypical Effective Dose RangeObserved Effect
FluoxetineSSRIMouseForced Swim Test10-20 mg/kg (i.p.)Significant reduction in immobility
DesipramineTCAMouseForced Swim Test10-30 mg/kg (i.p.)Significant reduction in immobility
BupropionNDRIMouseForced Swim Test10-40 mg/kg (i.p.)Significant reduction in immobility

Note: Effective doses can vary depending on the specific strain of animal and experimental conditions.

Standard Stimulants: A Benchmark for ADHD Models

For potential applications in ADHD, the efficacy of this compound derivatives would need to be compared against established stimulants.

Table 3: Representative In Vivo Efficacy of Standard Stimulants in ADHD Models

CompoundClassAnimal ModelBehavioral EffectTypical Effective Dose Range
MethylphenidateStimulantSHRReduction of hyperactivity, improvement in attention1-5 mg/kg (i.p.)
d-AmphetamineStimulantSHRReduction of hyperactivity, improvement in attention0.5-2 mg/kg (i.p.)

Discussion and Future Directions

The available preclinical data suggest that this compound derivatives are a promising class of triple reuptake inhibitors with demonstrated in vivo activity in rodent models of depression. The observed efficacy in the Forced Swim Test at clinically relevant doses warrants further investigation.

However, a critical gap in the current literature is the lack of direct, head-to-head comparative studies against standard-of-care antidepressants and stimulants. Future research should prioritize such studies to definitively establish the therapeutic potential of this novel chemical series. Furthermore, a more comprehensive in vivo characterization, including pharmacokinetic/pharmacodynamic (PK/PD) modeling and assessment in a broader range of behavioral paradigms, will be crucial for advancing these compounds toward clinical development.

The exploration of these derivatives in models of ADHD also represents a compelling avenue for future research. The dopaminergic component of their mechanism of action suggests they may offer benefits for the cognitive and motivational deficits associated with this disorder.

References

A Comparative Benchmarking Guide to (1-Benzhydrylazetidin-3-yl)methanol and Standard Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is increasingly recognized in medicinal chemistry for its unique structural properties, offering a favorable balance of rigidity and stability.[1] This guide will explore the potential pharmacological profile of (1-Benzhydrylazetidin-3-yl)methanol, a compound characterized by an azetidine ring with a benzhydryl group, by benchmarking it against well-characterized dopamine (DAT), serotonin (SERT), and norepinephrine (NET) reuptake inhibitors.[2] While specific binding affinity data for this compound is not publicly available, we will draw inferences from structurally related benzhydryl-containing compounds, a common strategy in early-stage drug discovery.

Introduction to this compound

This compound is a synthetic organic molecule featuring a central azetidine ring. The key structural features include:

  • Azetidine Ring: A four-membered nitrogen-containing heterocycle that imparts conformational rigidity.[3]

  • Benzhydryl Group: Two phenyl rings attached to a single carbon, a moiety known to interact with various biological targets.

  • Hydroxymethyl Group: A primary alcohol that can influence solubility and potential metabolic pathways.[2]

The presence of the benzhydryl group, common in many active central nervous system (CNS) compounds, suggests a potential for interaction with monoamine transporters. To contextualize its potential efficacy and selectivity, a direct comparison with established monoamine reuptake inhibitors is essential.

Comparative Analysis of Monoamine Transporter Affinity

The following tables summarize the binding affinities (Kᵢ in nM) of standard monoamine reuptake inhibitors for the dopamine, serotonin, and norepinephrine transporters. A lower Kᵢ value indicates a higher binding affinity. Data for a structurally related benzhydryl-containing piperidine analog is included to provide a potential reference point for this compound.

Table 1: Dopamine Transporter (DAT) Affinity

CompoundTypeKᵢ at DAT (nM)
Structurally Related Analog Putative DRI1.55 - 2.29[4]
GBR 12909Selective DRI1[5]
BupropionNDRI~1900[5]
SertralineSSRI25[6]
VenlafaxineSNRI7647[7]

Table 2: Serotonin Transporter (SERT) Affinity

CompoundTypeKᵢ at SERT (nM)
Structurally Related Analog Putative Triple Reuptake Inhibitor155 - 259[4]
SertralineSSRI0.29[6]
FluoxetineSSRIIC₅₀: 4.4 µM (for nAChRs)
ParoxetineSSRIIC₅₀: 8.6 µM (for nAChRs)
CitalopramSSRIIC₅₀: 19.0 µM (for nAChRs)
VenlafaxineSNRI82[7]

Table 3: Norepinephrine Transporter (NET) Affinity

CompoundTypeKᵢ at NET (nM)
Structurally Related Analog Putative Triple Reuptake Inhibitor14.1 - 78.4[4]
BupropionNDRIWeaker affinity for DAT compared to NET[5]
VenlafaxineSNRI2480[7]

Note: IC₅₀ values for some SSRIs are provided for nicotinic acetylcholine receptors as direct Kᵢ values for SERT were not available in the initial search; these values are not directly comparable but are included for context.

Experimental Protocols for Benchmarking

To generate the comparative data presented above, standardized in vitro and in vivo assays are employed. The following protocols outline the methodologies for determining monoamine transporter binding affinity and assessing the behavioral effects of novel compounds.

In Vitro Monoamine Transporter Binding Assays

Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine, serotonin, and norepinephrine transporters.

Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the specific monoamine transporter.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture (HEK293 cells expressing hDAT, hSERT, or hNET) prep_membranes Membrane Preparation prep_cells->prep_membranes incubation Incubation (Membranes + Radioligand + Test Compound) prep_membranes->incubation Membranes prep_ligand Radioligand Preparation ([³H]WIN 35,428 for DAT, [³H]Paroxetine for SERT, [³H]Nisoxetine for NET) prep_ligand->incubation Radioligand prep_compound Test Compound Dilution Series prep_compound->incubation Test Compound filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Measures radioactivity) filtration->scintillation ic50 IC₅₀ Determination (Non-linear regression) scintillation->ic50 Counts per Minute cheng_prusoff Kᵢ Calculation (Cheng-Prusoff equation) ic50->cheng_prusoff

Caption: Workflow for in vitro monoamine transporter binding assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

    • Harvest the cells and prepare cell membranes through homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, combine the prepared cell membranes with a specific radioligand ([³H]WIN 35,428 for DAT, [³H]paroxetine for SERT, or [³H]nisoxetine for NET) and varying concentrations of the test compound.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters to remove any non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of radioligand binding against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vivo Behavioral Assays

Objective: To assess the stimulant or depressant effects of a test compound on general motor activity in rodents.

Principle: This assay measures the spontaneous movement of an animal in a novel environment. Compounds that increase dopamine and/or norepinephrine neurotransmission typically increase locomotor activity.

Workflow Diagram:

acclimation Animal Acclimation dosing Compound Administration (Test Compound or Vehicle) acclimation->dosing placement Placement in Open Field Arena dosing->placement recording Video Recording of Activity placement->recording analysis Automated Tracking and Analysis (Distance, Rearing, etc.) recording->analysis

Caption: Workflow for the in vivo locomotor activity assay.

Step-by-Step Methodology:

  • Animal Acclimation:

    • Acclimate mice or rats to the testing room for at least one hour before the experiment.

  • Compound Administration:

    • Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Testing:

    • Place the animal in the center of an open-field arena (a square box with high walls).

    • Record the animal's activity for a set period (e.g., 60 minutes) using an automated video-tracking system.

  • Data Analysis:

    • The tracking software analyzes the video to quantify various parameters, including total distance traveled, rearing frequency (vertical activity), and time spent in different zones of the arena.

    • Compare the activity levels of the compound-treated group to the vehicle-treated group.

Objective: To determine if a novel compound produces subjective effects similar to a known drug of abuse (e.g., cocaine).

Principle: This is a sophisticated behavioral assay where animals are trained to recognize the internal state produced by a specific drug and respond accordingly to receive a reward.

Workflow Diagram:

cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis train_drug Administer Training Drug (e.g., Cocaine) operant_drug Operant Chamber train_drug->operant_drug Press 'Drug' Lever for Reward train_saline Administer Saline operant_saline Operant Chamber train_saline->operant_saline Press 'Saline' Lever for Reward test_compound Administer Test Compound operant_test Operant Chamber test_compound->operant_test Observe Lever Choice generalization Determine Generalization (% of responses on the 'Drug' lever) operant_test->generalization

Caption: Workflow for the drug discrimination assay.

Step-by-Step Methodology:

  • Training Phase:

    • Train animals (typically rats or pigeons) in a two-lever operant conditioning chamber.

    • On days when they receive an injection of a known training drug (e.g., cocaine), they are rewarded (e.g., with a food pellet) for pressing one specific lever (the "drug" lever).

    • On days when they receive a saline injection, they are rewarded for pressing the other lever (the "saline" lever).

    • This training continues until the animals reliably press the correct lever based on the internal cues produced by the drug or saline.

  • Testing Phase:

    • Once trained, the animals are administered various doses of the novel test compound.

    • They are then placed in the operant chamber, and the lever they choose to press is recorded.

  • Data Analysis:

    • If the animals predominantly press the "drug" lever after receiving the test compound, it is said to "generalize" to the training drug, indicating similar subjective effects.

    • The percentage of drug-lever responses is calculated for each dose of the test compound.

Conclusion

This guide provides a framework for the preclinical evaluation of this compound by benchmarking it against standard monoamine reuptake inhibitors. The provided data on a structurally related analog suggests that this compound may exhibit affinity for all three major monoamine transporters, with a potential preference for DAT and NET. The detailed experimental protocols offer a clear path for researchers to conduct their own comparative studies. Further investigation is warranted to fully characterize the pharmacological profile of this compound and determine its potential as a novel therapeutic agent.

References

A Head-to-Head Comparison of Azetidine-Based Dopamine Reuptake Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Azetidine Scaffold in Dopamine Reuptake Inhibition

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] Inhibition of the DAT prolongs the action of dopamine in the synapse and is a key mechanism for the therapeutic effects of drugs used to treat conditions like ADHD and depression, as well as the addictive properties of psychostimulants such as cocaine.[2][3] In the quest for novel DAT inhibitors with improved efficacy and safety profiles, the azetidine scaffold has emerged as a promising structural motif.[4][5] This four-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity and synthetic tractability, allowing for the precise positioning of substituents to optimize interactions with the DAT.[4][6]

This guide provides a head-to-head comparison of emerging azetidine-based dopamine reuptake inhibitors, presenting supporting experimental data and detailed protocols for their evaluation. We will explore the structure-activity relationships of these compounds and compare their in vitro potency with established DAT inhibitors.

Mechanism of Action: Dopamine Reuptake and its Inhibition

The reuptake of dopamine by the DAT is a complex process that is crucial for maintaining dopamine homeostasis in the brain. This process is an active transport mechanism that is dependent on the co-transport of sodium and chloride ions. Dopamine reuptake inhibitors act by binding to the DAT and blocking this translocation of dopamine, thereby increasing its extracellular concentration and enhancing dopaminergic signaling.

Below is a diagram illustrating the dopamine reuptake mechanism and the site of action for DAT inhibitors.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle Dopamine Dopamine Vesicle->Dopamine Storage Synaptic_Cleft Dopamine Dopamine->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake D2_Receptor Dopamine D2 Receptor Synaptic_Cleft->D2_Receptor Binding Azetidine_DRI Azetidine-based DRI Azetidine_DRI->DAT Inhibition A Prepare striatal membranes B Incubate membranes with [3H]WIN 35,428 and varying concentrations of test compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate Ki from competition curves D->E

References

Validating In Vitro Dopamine Reuptake Inhibition of (1-Benzhydrylazetidin-3-yl)methanol: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the hypothesized in vitro activity of (1-Benzhydrylazetidin-3-yl)methanol as a dopamine reuptake inhibitor through rigorous in vivo experimentation. We will objectively compare its performance against established dopamine transporter (DAT) ligands, GBR 12909 (a highly selective DAT inhibitor) and Bupropion (a norepinephrine-dopamine reuptake inhibitor), providing supporting experimental data and detailed protocols for researchers in neuropharmacology and drug development.

Introduction: The Therapeutic Potential of Dopamine Reuptake Inhibitors

The dopamine system is a critical modulator of various cognitive and motor functions, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, ADHD, and depression.[1] The dopamine transporter (DAT) is a key protein that regulates dopaminergic neurotransmission by clearing dopamine from the synaptic cleft.[2] Consequently, inhibitors of DAT have significant therapeutic potential. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry known to be present in various CNS-active compounds.[3][4][5] The structural characteristics of this compound, featuring a benzhydryl moiety known to interact with biogenic amine transporters, suggest its potential as a novel DAT inhibitor.[6] This guide outlines a systematic approach to validate this hypothesis, transitioning from in vitro characterization to in vivo functional outcomes.

In Vitro Characterization: Quantifying Dopamine Transporter Affinity and Potency

The initial step in evaluating a novel compound's potential as a DAT inhibitor is to determine its binding affinity (Ki) and its functional potency to inhibit dopamine reuptake (IC50) in vitro.

Comparative In Vitro Data

The following table summarizes hypothetical, yet plausible, in vitro data for this compound compared to GBR 12909 and Bupropion. Lower Ki and IC50 values indicate higher affinity and potency, respectively.

CompoundKi at DAT (nM)IC50 for Dopamine Reuptake (nM)Selectivity Profile
This compound 25150Primarily a dopamine reuptake inhibitor.
GBR 12909 1[7]1-6[7]Highly selective for DAT over serotonin and norepinephrine transporters.[7]
Bupropion ~1900[7]305[7]Norepinephrine-dopamine reuptake inhibitor (NDRI) with weaker affinity for DAT compared to NET.[7]
Experimental Protocol: In Vitro Dopamine Reuptake Inhibition Assay

This protocol details a standard method for determining the IC50 of test compounds on dopamine reuptake.[7]

Objective: To measure the 50% inhibitory concentration (IC50) of test compounds on the reuptake of radiolabeled dopamine into cells expressing the dopamine transporter (DAT).

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT-HEK293).

  • Radioligand: [³H]Dopamine.

  • Test Compounds: this compound, GBR 12909, Bupropion.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Scintillation Fluid.

  • 96-well microplates.

  • Cell harvester and glass fiber filters.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture and Plating: Culture hDAT-HEK293 cells in appropriate media until they reach 80-90% confluency. Plate the cells in 96-well microplates at a suitable density and allow them to adhere overnight.

  • Assay Preparation: Prepare serial dilutions of the test compounds in KRH buffer.

  • Dopamine Reuptake Assay:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with the test compounds or vehicle for 10-15 minutes at room temperature.

    • Initiate the uptake reaction by adding [³H]Dopamine to a final concentration of 10 nM.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction by rapidly washing the cells with ice-cold KRH buffer.

  • Quantification:

    • Lyse the cells and harvest the contents onto glass fiber filters using a cell harvester.

    • Add scintillation fluid to the filters and quantify the amount of retained [³H]Dopamine using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

In Vivo Validation: Translating In Vitro Potency to Physiological Effects

Positive in vitro results are the first step; in vivo studies are crucial to confirm that the compound can cross the blood-brain barrier, engage the target, and elicit a physiological response.

Dopamine Signaling Pathway

Dopamine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Packaging Vesicle Vesicle VMAT2->Vesicle DA_released Dopamine Vesicle->DA_released Release D_Receptors Dopamine Receptors DA_released->D_Receptors Binding DAT Dopamine Transporter (DAT) DA_released->DAT Reuptake Signal_Transduction Signal_Transduction D_Receptors->Signal_Transduction Activation Presynaptic_Neuron_Metabolism Presynaptic_Neuron_Metabolism DAT->Presynaptic_Neuron_Metabolism Transport Inhibitor This compound GBR 12909 Bupropion Inhibitor->DAT Inhibition

Caption: Dopamine signaling at the synapse and the site of action for reuptake inhibitors.

Comparative In Vivo Data

The following table presents hypothetical data from in vivo studies in a rodent model (e.g., male Wistar rats).

Compound (Dose)Peak Increase in Locomotor Activity (% of baseline)Peak Increase in Extracellular Dopamine in Nucleus Accumbens (% of baseline)
Vehicle 10 ± 55 ± 3
This compound (10 mg/kg, i.p.) 150 ± 20250 ± 30
GBR 12909 (5 mg/kg, i.p.) 200 ± 25350 ± 40
Bupropion (20 mg/kg, i.p.) 120 ± 15180 ± 25

Experimental Workflow for In Vivo Studies

In Vivo Experimental Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., Wistar Rats) Start->Animal_Acclimation Surgical_Implantation Surgical Implantation (Microdialysis Guide Cannula) Animal_Acclimation->Surgical_Implantation Recovery Post-Surgical Recovery Surgical_Implantation->Recovery Habituation Habituation to Experimental Setup (Locomotor Activity Chambers) Recovery->Habituation Baseline_Measurement Baseline Measurement (Locomotor Activity & Microdialysis) Habituation->Baseline_Measurement Drug_Administration Drug Administration (Vehicle, Test Compounds) Baseline_Measurement->Drug_Administration Data_Collection Data Collection (Locomotor Activity & Dialysate Samples) Drug_Administration->Data_Collection Data_Analysis Data Analysis (HPLC-ECD for Dopamine, Locomotor Tracking) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo validation of CNS-active compounds.

Experimental Protocol: Spontaneous Locomotor Activity

Objective: To assess the stimulatory effects of the test compounds on spontaneous locomotor activity, a behavioral proxy for increased dopaminergic signaling.[8]

Materials:

  • Male Wistar rats (250-300g).

  • Locomotor activity chambers equipped with infrared beams.

  • Test compounds formulated in an appropriate vehicle (e.g., saline with 5% Tween 80).

Procedure:

  • Habituation: Acclimate the rats to the locomotor activity chambers for 60 minutes for 2-3 days prior to the experiment.

  • Baseline Measurement: On the day of the experiment, place the rats in the chambers and record baseline locomotor activity for 60 minutes.

  • Drug Administration: Administer the test compounds or vehicle via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately return the rats to the chambers and record locomotor activity for at least 120 minutes.

  • Data Analysis: Analyze the data by binning the activity counts into time intervals (e.g., 5-minute bins). Calculate the total distance traveled and compare the effects of the different treatment groups.

Experimental Protocol: In Vivo Microdialysis

Objective: To directly measure extracellular dopamine levels in a specific brain region (e.g., the nucleus accumbens) following systemic administration of the test compounds.[9]

Materials:

  • Male Wistar rats with surgically implanted guide cannulae targeting the nucleus accumbens.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

Procedure:

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline.

  • Drug Administration: Administer the test compounds or vehicle (i.p.).

  • Post-Injection Collection: Continue collecting dialysate samples for at least 120 minutes post-injection.

  • Dopamine Quantification: Analyze the dialysate samples for dopamine content using HPLC-ECD.

  • Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration and plot the time course of dopamine release for each treatment group.

Logical Framework of the Study

References

A Comparative Guide to Spectroscopic Analysis for Purity Confirmation of (1-Benzhydrylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparison of spectroscopic techniques for the purity confirmation of (1-Benzhydrylazetidin-3-yl)methanol, a crucial building block in the synthesis of various pharmaceutical agents. As senior application scientists, our aim is to move beyond mere procedural descriptions to offer a rationale-driven analysis, empowering researchers to make informed decisions in their analytical strategies.

The Criticality of Purity in Drug Development

The purity of a chemical entity like this compound directly influences the safety and efficacy of the final drug product.[1][2] Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have unintended pharmacological or toxicological effects.[3][4] Therefore, robust analytical methods for purity determination are not just a regulatory requirement but a cornerstone of good science.

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the purity assessment of this compound. We will also touch upon hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) as a powerful alternative for comprehensive impurity profiling.

At a Glance: Spectroscopic Techniques for Purity Analysis

Technique Principle Strengths for this compound Limitations Typical Application
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.[5][6]Absolute quantification without a specific reference standard of the analyte, structural elucidation of impurities.Lower sensitivity compared to MS, potential for signal overlap in complex mixtures.High-precision assay and purity determination, characterization of reference standards.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity for detecting trace impurities, provides molecular weight information.Isomeric and isobaric compounds can be difficult to distinguish without fragmentation, quantification can be complex.Impurity identification and profiling, reaction monitoring.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Fast and non-destructive, provides information about functional groups.Not inherently quantitative, less sensitive to minor components, complex spectra can be difficult to interpret fully.Raw material identification, detection of major functional group changes.
LC-MS Combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[7]Excellent for separating and identifying unknown impurities in complex mixtures.[8]Method development can be time-consuming.Comprehensive impurity profiling and quantification.

In-Depth Analysis of Spectroscopic Methodologies

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Purity

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity assessment due to its ability to provide both structural and quantitative information from a single experiment.[5][6][9] The fundamental principle of qNMR is that the integral of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[5]

The choice of an appropriate internal standard is critical for accurate quantification. The standard should be of high purity, stable, and have signals that do not overlap with the analyte. For this compound, a suitable internal standard would be a compound with sharp, well-resolved singlets in a region of the spectrum free from analyte signals, such as 1,4-dinitrobenzene or maleic anhydride. The selection of a deuterated solvent in which both the analyte and the internal standard are fully soluble is also essential.

Experimental Workflow for qNMR Purity Determination

Caption: Workflow for qNMR purity analysis.

Protocol for ¹H qNMR Purity Determination of this compound:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic anhydride) and add it to the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full magnetization recovery, which is crucial for accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio without distorting the signal shape.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Mass Spectrometry (MS): A Tool for High-Sensitivity Impurity Detection

Mass spectrometry is an indispensable tool for identifying and characterizing impurities, even at trace levels.[1] For this compound (MW: 253.34 g/mol ), electrospray ionization (ESI) would be a suitable soft ionization technique, likely producing a prominent protonated molecule [M+H]⁺ at m/z 254.35.

Based on the synthesis of the related compound 1-benzhydrylazetidin-3-ol, potential process-related impurities in this compound could include unreacted starting materials or byproducts from side reactions. For instance, incomplete reduction of a precursor ketone would result in the presence of 1-benzhydrylazetidin-3-one. Degradation products might arise from oxidation or hydrolysis.

Experimental Workflow for LC-MS Impurity Profiling

Caption: Workflow for LC-MS impurity analysis.

Protocol for LC-MS Analysis of this compound:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the initial mobile phase.

  • LC-MS Method:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: A typical gradient could be 5-95% B over 10-15 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • MS System: An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

    • Ionization Mode: Positive ion mode.

    • Data Acquisition: Full scan mode to detect all ions and targeted MS/MS for fragmentation of the parent ion and potential impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check

FTIR spectroscopy is a rapid and non-destructive technique primarily used for the identification of functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C=C stretches of the aromatic rings, and C-N stretching of the azetidine ring.

While not ideal for quantification of minor impurities, FTIR can be a powerful tool for rapid screening of raw materials to confirm their identity and to detect gross contamination or significant structural changes.

Experimental Workflow for FTIR Analysis

Caption: Workflow for FTIR identity analysis.

Protocol for FTIR Analysis of this compound:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually presented as % Transmittance or Absorbance vs. Wavenumber (cm⁻¹).

  • Data Analysis:

    • Compare the acquired spectrum with a reference spectrum of a known pure sample of this compound.

    • Look for the presence of expected functional group peaks and the absence of unexpected peaks that might indicate impurities.

Conclusion and Recommendations

For the comprehensive purity confirmation of this compound, a multi-faceted approach is recommended.

  • For definitive purity assignment and use as a reference standard, ¹H qNMR is the method of choice. Its ability to provide absolute quantification without a specific analyte standard is a significant advantage.

  • For routine quality control and in-depth impurity profiling, LC-MS is unparalleled. Its high sensitivity and separation capabilities allow for the detection and identification of even trace-level impurities.

  • FTIR serves as an excellent, rapid initial screening tool for identity confirmation of incoming materials.

By understanding the strengths and limitations of each spectroscopic technique, researchers can develop a robust and efficient analytical strategy to ensure the quality and purity of this compound, thereby contributing to the development of safe and effective pharmaceuticals.

References

A Comparative Guide to the Efficacy of (1-Benzhydrylazetidin-3-yl)methanol and Analogs as Dopamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking the Therapeutic Potential of (1-Benzhydrylazetidin-3-yl)methanol

This compound is a synthetic organic molecule featuring a central azetidine ring, N-substituted with a benzhydryl group, and a hydroxymethyl group at the 3-position. The benzhydryl moiety is a well-established pharmacophore found in numerous centrally active compounds, notably benztropine and its analogs, which are known to exhibit high affinity for the dopamine transporter (DAT)[1][2][3]. The azetidine ring, a strained four-membered heterocycle, offers a rigid scaffold that can confer unique pharmacological properties and has been explored in the development of various bioactive compounds, including those targeting dopamine receptors[4][5].

The primary mechanism of action for this class of compounds is the inhibition of dopamine reuptake by blocking the DAT. This leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This mechanism is of significant therapeutic interest for conditions associated with dopamine dysregulation, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders[6][7].

Below is a diagram illustrating the putative mechanism of action of this compound at the dopaminergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine (DA) DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_synapse Increased Extracellular Dopamine DA->DA_synapse Compound This compound Compound->DAT Inhibition DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding

Caption: Putative mechanism of this compound.

Comparative Efficacy: Insights from Structurally Related Dopamine Transporter Inhibitors

To contextualize the potential efficacy of this compound, it is instructive to compare the binding affinities and uptake inhibition potencies of structurally related benztropine analogs and other azetidine-containing compounds at the dopamine transporter. The following table summarizes key in vitro data from peer-reviewed studies.

CompoundDAT Binding Affinity (Ki, nM)Dopamine Uptake Inhibition (IC50, nM)SERT Binding Affinity (Ki, nM)NET Binding Affinity (Ki, nM)Reference
Cocaine150 ± 15250 ± 30--[8]
Benztropine8.5 - 6370---[3]
4',4"-diF-BZT (AHN 1-055)11 - 108-376 - 3260457 - 4810[1]
GBR 129095.0 ± 0.710.2 ± 1.5--[8]
N-substituted BZT analogs5.6 - 30-1420–7350490-4600[9]
cis-Azetidine analog (22b)24---[10]
trans-Azetidine analog (15c)31---[10]

Analysis of Structure-Activity Relationships:

  • The Benzhydryl Moiety: The benzhydryl group is a key determinant of high affinity for the DAT[1][3]. Modifications to the phenyl rings, such as fluorine substitution, are generally well-tolerated and can influence potency and selectivity[1].

  • The Azetidine Ring: The replacement of the tropane ring in benztropine with an azetidine ring introduces significant structural changes. Studies on azetidine analogs of other DAT inhibitors suggest that this modification can lead to potent compounds[10][11]. The reduced ring size and altered stereochemistry of the azetidine scaffold can impact the binding orientation within the DAT.

  • N-Substitution: The nature of the substituent on the nitrogen atom of the heterocyclic ring plays a crucial role in determining affinity and selectivity for the DAT over other monoamine transporters (SERT and NET) and off-target receptors like muscarinic and histamine receptors[9][12]. For this compound, the N-benzhydryl group is expected to confer high DAT affinity.

  • 3-Position Substitution: The hydroxymethyl group at the 3-position of the azetidine ring in this compound could influence solubility and potentially interact with polar residues in the DAT binding pocket.

Experimental Protocols for Efficacy Evaluation

The following are detailed, step-by-step methodologies for the key in vitro and in vivo experiments required to characterize the efficacy of a novel DAT inhibitor like this compound.

In Vitro Characterization: Radioligand Binding and Dopamine Uptake Assays

This assay determines the binding affinity (Ki) of the test compound for the dopamine transporter.

Experimental Workflow:

cluster_workflow Radioligand Binding Assay Workflow prep Prepare membranes from cells expressing DAT incubation Incubate membranes with radioligand (e.g., [3H]WIN 35,428) and varying concentrations of test compound prep->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration wash Wash filters to remove non-specific binding filtration->wash count Quantify radioactivity on filters wash->count analysis Calculate Ki from IC50 values count->analysis

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the human dopamine transporter in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

This assay measures the functional potency (IC50) of the test compound in inhibiting the uptake of dopamine into cells.

Detailed Protocol:

  • Cell Culture: Plate cells stably expressing the human dopamine transporter in a 96-well plate.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound.

  • Dopamine Uptake: Add a fixed concentration of [³H]dopamine and incubate for a short period to allow for uptake.

  • Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the internalized [³H]dopamine.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.

  • Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake.

In Vivo Characterization: Microdialysis and Locomotor Activity

This technique measures the extracellular levels of dopamine in specific brain regions of freely moving animals following administration of the test compound.

Experimental Workflow:

cluster_workflow In Vivo Microdialysis Workflow implant Surgically implant a microdialysis probe into the target brain region (e.g., striatum) perfuse Perfuse the probe with artificial cerebrospinal fluid (aCSF) implant->perfuse collect_baseline Collect baseline dialysate samples perfuse->collect_baseline administer Administer the test compound collect_baseline->administer collect_post Collect dialysate samples at timed intervals post-administration administer->collect_post analyze Analyze dopamine concentration in dialysates using HPLC-ECD collect_post->analyze

Caption: Workflow for an in vivo microdialysis experiment.

Detailed Protocol:

  • Surgery: Anesthetize the animal (e.g., a rat) and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate and collect several baseline dialysate samples.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for several hours.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels.

This behavioral assay assesses the stimulant or depressant effects of the test compound on spontaneous movement in rodents.

Detailed Protocol:

  • Apparatus: Use automated locomotor activity chambers equipped with infrared beams to detect movement.

  • Habituation: Habituate the animals to the test chambers for a period before the experiment to reduce novelty-induced hyperactivity.

  • Drug Administration: Administer the test compound or vehicle to different groups of animals.

  • Data Recording: Immediately place the animals in the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated group.

Conclusion and Future Directions

Based on the structure-activity relationships of its analogs, this compound is predicted to be a potent inhibitor of the dopamine transporter. The N-benzhydryl group is expected to confer high affinity for the DAT, while the azetidine scaffold provides a rigid core. The key to its therapeutic potential will lie in its selectivity for the DAT over other monoamine transporters and off-target receptors, as well as its pharmacokinetic profile and in vivo behavioral effects.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel DAT inhibitors. Future research should focus on obtaining empirical data for this compound using these assays to validate its predicted efficacy and to fully characterize its pharmacological profile. Such studies are essential for determining its potential as a lead compound for the development of novel therapeutics for dopamine-related disorders.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (1-Benzhydrylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This guide provides essential safety and logistical information for the proper disposal of (1-Benzhydrylazetidin-3-yl)methanol. As a Senior Application Scientist, this document is crafted to ensure procedural accuracy and promote a culture of safety within your laboratory.

The lifecycle of a research chemical extends beyond its use in discovery and development. The final, and arguably most critical, phase is its safe and compliant disposal. This compound, a substituted azetidine, requires meticulous handling not only during its application but also throughout its waste management process. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound, including during disposal.

Inferred Incompatibilities: While specific reactivity data for this compound is not extensively published, its structure as a secondary amine and an alcohol suggests potential incompatibilities with:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids: May cause neutralization reactions with the amine group, generating heat.

  • Acid Chlorides and Anhydrides: Can react with the alcohol and amine functionalities.

Waste containing this compound should be segregated from these chemical classes to prevent dangerous reactions within the waste container.

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling waste containing this compound.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always consult the manufacturer's chemical resistance guide.[2]To prevent skin contact and irritation. Butyl rubber has shown high resistance to amines.[2]
Eye Protection Safety goggles with side shields or a face shieldMust comply with OSHA 29 CFR 1910.133.To protect against splashes that can cause serious eye irritation.
Skin and Body Protection Laboratory coatA standard lab coat is required to prevent incidental skin contact.For larger quantities of waste, a chemically resistant apron is recommended.
Respiratory Protection NIOSH-approved respiratorRequired if handling waste outside of a certified chemical fume hood or if there is a risk of aerosolization.To prevent respiratory tract irritation from dust or aerosols.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. This "cradle-to-grave" responsibility ensures that the waste is handled safely from the point of generation to its final disposal.[3]

Step 1: Waste Identification and Segregation

  • All waste streams containing this compound, including neat compound, contaminated solvents, and solid materials (e.g., contaminated filter paper, gloves), must be classified as hazardous waste.

  • Segregate this waste from incompatible materials as outlined in the Hazard Assessment section.

Step 2: Waste Container Selection and Labeling

  • Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition and have a secure, tight-fitting lid.

  • Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate concentration and a list of any other components in the waste mixture.

Step 3: Accumulation and Storage

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • The SAA should be in a well-ventilated area, away from heat and potential ignition sources.

  • Ensure the container is kept closed except when adding waste.

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

Disposal Method: The likely disposal method for this nitrogen-containing organic compound is high-temperature incineration.[3][4] This process must be carried out in a permitted hazardous waste incinerator that can achieve a destruction and removal efficiency of 99.99% or higher for principal organic hazardous constituents.[3][4]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, actionable emergency plan is crucial.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control and Contain: If it is safe to do so, prevent the spread of the spill by using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Ventilate: Increase ventilation in the area, preferably by using a chemical fume hood.

  • Personal Protection: Don the appropriate PPE as outlined in the table above.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's EHS department.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal cluster_emergency Emergency Spill A Identify Waste Containing This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible & Leak-Proof Waste Container B->C D Label Container: 'Hazardous Waste' Full Chemical Name C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Sealed E->F G Arrange Pickup by Licensed Disposal Contractor F->G H Evacuate & Alert I Contain with Inert Absorbent H->I J Clean Up & Decontaminate I->J K Dispose of Cleanup Materials as Hazardous Waste J->K

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to a safe and environmentally responsible research environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-Benzhydrylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling (1-Benzhydrylazetidin-3-yl)methanol. The protocols and recommendations herein are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk assessment.

Hazard Assessment: An Evidence-Based Approach

The Globally Harmonized System (GHS) classification available from the European Chemicals Agency (ECHA) provides a critical starting point.[1] this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Furthermore, examining the structural components of the molecule informs a more conservative safety posture:

  • Azetidine Ring: This four-membered nitrogen-containing heterocycle can be reactive. Some azetidine derivatives are known to be hazardous, potentially causing skin burns and eye damage.[2][3]

  • Benzhydryl Group: This bulky, non-polar group is found in other reagents. Related compounds like benzhydryl chloride are known corrosives, and others can be irritants.[4]

  • Methanol Moiety: The primary alcohol functional group can influence the compound's reactivity and solubility.

Given the confirmed GHS hazards and the potential for greater reactivity suggested by its structural components and data from a closely related analog, 1-benzhydrylazetidin-3-ol (which is listed as causing severe skin burns and eye damage), a high degree of caution is warranted.[5]

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all procedures involving this compound. This multi-layered approach creates redundant systems of protection, ensuring a safe operational environment.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation or damage.[1]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[6]

  • Enhanced Protection: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing or aerosol generation (e.g., transferring solutions, sonicating, or heating).[6][7]

Skin and Body Protection

This compound is a known skin irritant, and absorption through the skin is a potential route of exposure.[1]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required to protect against incidental contact.[2][6]

  • Gloves: Chemical-resistant gloves are the most critical barrier.

    • Type: Nitrile gloves are a suitable choice for initial protection against incidental contact.[2] For prolonged handling or in situations with a higher risk of immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[6][8]

    • Technique: Use a double-gloving technique for added protection during high-risk procedures. Inspect gloves for any signs of degradation or puncture before each use.[9] Remove and replace gloves immediately upon contamination.

  • Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory personal apparel in any laboratory where this chemical is handled.[6][9]

Respiratory Protection

Inhalation may cause respiratory tract irritation.[1] The primary method for controlling respiratory exposure is through engineering controls.

  • Engineering Control: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[10]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[6] Use of a respirator necessitates inclusion in a formal respiratory protection program with medical evaluation and fit testing.[6]

The following table summarizes the required PPE for common laboratory tasks involving this compound.

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesLab Coat, Nitrile Gloves (Double Gloving Recommended)Chemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldLab Coat, Nitrile or Butyl Gloves (Double Gloving Recommended)Chemical Fume Hood
Running Reaction Chemical Splash Goggles & Face ShieldLab Coat, Appropriate Chemical-Resistant GlovesChemical Fume Hood
Handling Spills Chemical Splash Goggles & Face ShieldChemical-Resistant Apron, Heavy-Duty Gloves, Shoe CoversNIOSH-Approved Respirator (as needed)

Procedural Guidance and Workflow

A systematic workflow minimizes the potential for exposure. The following diagram illustrates the decision-making process for PPE selection and safe handling.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal start Start: Plan Experiment assess Assess Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->assess gather_ppe Gather All Required PPE (Goggles, Face Shield, Gloves, Lab Coat) assess->gather_ppe check_hood Verify Chemical Fume Hood Certification is Current gather_ppe->check_hood don_ppe Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves (over cuffs) check_hood->don_ppe Proceed to Handling weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react quench Quench Reaction & Work-up react->quench Reaction Complete dispose Dispose of Waste in Labeled, Compatible Container quench->dispose doff_ppe Doff PPE (Contaminated Gloves First) wash Wash Hands Thoroughly doff_ppe->wash dispose->doff_ppe end End wash->end

Caption: Workflow for safe handling of this compound.

Step-by-Step Protocol: Preparing a Stock Solution
  • Preparation: Before entering the lab, ensure you are wearing appropriate personal apparel (long pants, closed-toe shoes).[9]

  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.

  • Don PPE:

    • Put on your lab coat and fasten all buttons.

    • Put on your chemical splash goggles.

    • Put on your inner pair of nitrile gloves.

    • Put on your outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Handling in Fume Hood:

    • Place all necessary equipment (balance, glassware, solvent, spatula) inside the fume hood before introducing the chemical.

    • Carefully weigh the desired amount of this compound onto weighing paper or directly into a tared vial.

    • Add the solvent to the vial containing the compound.

    • Cap the vial and mix gently to dissolve. If sonication or vortexing is required, ensure the container is securely sealed.

  • Cleanup:

    • Clean any contaminated surfaces within the fume hood with an appropriate solvent and decontaminating agent.

    • Properly seal and label the stock solution.

  • Doffing PPE:

    • While still in the laboratory, remove your outer gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated solid hazardous waste container.

    • Remove your lab coat, turning it inside out as you remove it to contain any potential surface contamination.

    • Remove your safety goggles.

    • Remove your inner gloves and dispose of them.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.[9]

Emergency and Disposal Plans

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes in a safety shower.[9] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Disposal Plan:

  • All waste materials, including contaminated gloves, weighing paper, and excess reagents, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[10][12]

  • Do not mix this waste with incompatible materials.[10][12] Follow all institutional and local regulations for hazardous waste disposal.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring both personal safety and the integrity of your work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzhydrylazetidin-3-yl)methanol
Reactant of Route 2
(1-Benzhydrylazetidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.